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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-anhydro-3-fluoro-quinic acid in the Shikimate Pathway: A Technical Guide

Executive Summary The shikimate pathway is a critical metabolic route responsible for the biosynthesis of aromatic amino acids, folates, and ubiquinones in bacteria, fungi, and plants. Because this pathway is entirely ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shikimate pathway is a critical metabolic route responsible for the biosynthesis of aromatic amino acids, folates, and ubiquinones in bacteria, fungi, and plants. Because this pathway is entirely absent in mammals, its constituent enzymes represent highly attractive targets for the development of novel antimicrobial agents[1]. Among these, 3-dehydroquinate dehydratase (DHQase) —which catalyzes the third step of the pathway—has garnered significant attention.

This whitepaper provides an in-depth mechanistic and structural analysis of 2-anhydro-3-fluoro-quinic acid (also known structurally as (1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid; DrugBank DB02786/DB02787)[2][3]. As a rationally designed transition-state analog, this compound acts as a highly potent, competitive inhibitor of Type II DHQase (AroQ), an enzyme essential for the survival of critical human pathogens such as Mycobacterium tuberculosis and Helicobacter pylori[4][5].

The Shikimate Pathway and the Role of DHQase

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate[6]. The third step is the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS), catalyzed by DHQase[7].

DHQases are categorized into two evolutionarily distinct classes that perform the same overall reaction via entirely different catalytic mechanisms:

  • Type I DHQase (AroD): Found primarily in enteric bacteria (e.g., E. coli), this enzyme catalyzes a syn-dehydration via a covalent Schiff base intermediate formed with a conserved active-site lysine[8].

  • Type II DHQase (AroQ): Found in M. tuberculosis, H. pylori, and Streptomyces coelicolor, this enzyme catalyzes an anti-dehydration via a non-covalent, flattened enolate intermediate [7][8].

Because Type II DHQase relies on the stabilization of a high-energy enolate intermediate, it is highly susceptible to inhibition by compounds that structurally mimic this transition state geometry.

Mechanism of Action: Transition State Mimicry

2-anhydro-3-fluoro-quinic acid was explicitly designed to mimic the flattened enol/enolate intermediate of the Type II DHQase reaction[5][8].

The Chemical Rationale for Fluorine Substitution

In drug design, fluorine is frequently used as a bioisostere for hydroxyl groups or hydrogen atoms due to its similar van der Waals radius. However, its extreme electronegativity fundamentally alters the electronic environment of the molecule.

  • Geometric Mimicry: The introduction of the double bond (2-anhydro) flattens the cyclohexane ring, perfectly mimicking the planar geometry of the natural enolate transition state[8].

  • Electronic Stabilization: The highly electronegative fluorine atom at the C3 position withdraws electron density, stabilizing the enolate-like charge distribution.

  • Prevention of Dehydration: In the natural substrate, the hydroxyl group is eliminated as water. The C-F bond, however, is exceptionally strong and fluorine is a poor leaving group in this enzymatic context. Consequently, the enzyme binds the analog with extremely high affinity but cannot catalyze the elimination step, resulting in potent competitive inhibition[8].

Pathway DHQ 3-Dehydroquinate (Substrate) AroQ Type II DHQase (AroQ) DHQ->AroQ Enolate Flattened Enolate Intermediate DHS 3-Dehydroshikimate (Product) Enolate->DHS Dehydration Inhibitor 2-anhydro-3-fluoro-quinic acid (Enolate Mimic) Inhibitor->Enolate Structural Mimicry Inhibitor->AroQ Competitive Binding AroQ->Enolate Base Catalysis

Fig 1: Mechanism of Type II DHQase inhibition by 2-anhydro-3-fluoro-quinic acid.

Structural Biology and Kinetic Data

Crystallographic studies of M. tuberculosis DHQase (MtDHQase) in complex with 2-anhydro-3-fluoro-quinic acid reveal that the inhibitor anchors deeply into the active site. A flexible loop (residues 19–24 in MtDHQase) closes over the active site, with a conserved Arginine (Arg19) and Tyrosine (Tyr24) forming critical hydrogen bonds and π -stacking interactions with the inhibitor's carboxylate and ring systems, respectively[5][9].

Quantitative Inhibition Data

The fluoro-substitution dramatically increases binding affinity compared to non-fluorinated analogs, making it one of the most potent inhibitors of Type II DHQase reported[8].

CompoundTarget EnzymeMechanism of Action Ki​ / Km​ ( μ M)Reference
3-dehydroquinate (DHQ) MtDHQase (Type II)Natural Substrate Km​≈15 [5]
2,3-anhydroquinate MtDHQase (Type II)Competitive Inhibitor Ki​≈40 [5]
2-anhydro-3-fluoro-quinic acid MtDHQase (Type II)Competitive (Enolate Mimic) Ki​<1 [8]
Citrazinic acid MtDHQase (Type II)Competitive (Product Mimic) Ki​≈120 [5]

Self-Validating Experimental Protocols

Protocol A: Steady-State Kinetic Inhibition Assay (UV-Vis Spectroscopy)

Causality Insight: We utilize continuous UV-Vis spectroscopy at 234 nm because the product, 3-dehydroshikimate (DHS), contains a conjugated enone-carboxylate chromophore ( ϵ=1.2×104M−1cm−1 ). This allows direct, real-time monitoring of product formation without the need for complex coupled-enzyme assays[5].

  • Buffer Preparation: Prepare 50 mM Tris/HCl buffer, pH 7.0. Equilibrate to 25 °C.

  • Enzyme Incubation: Add recombinant MtDHQase to a final concentration of 100 nM.

  • Inhibitor Titration: Add 2-anhydro-3-fluoro-quinic acid at varying concentrations (e.g., 0.1 μ M to 50 μ M). Incubate the enzyme-inhibitor mixture for 2 minutes at 25 °C to allow the flexible active-site loop to achieve binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHQ (concentrations ranging from 5 μ M to 200 μ M).

  • Data Acquisition: Monitor the increase in absorbance at 234 nm over 3 minutes.

  • Analysis: Plot the initial velocities ( V0​ ) against substrate concentration. Use a Dixon plot ( 1/V0​ vs. [Inhibitor]) to confirm the competitive inhibition mechanism and calculate the Ki​ [8].

Protocol B: Co-Crystallization and Structural Validation

Causality Insight: Kinetic data proves that the compound inhibits; crystallography proves how. Co-crystallization is preferred over soaking because the closure of the active-site loop (residues 19-24) upon inhibitor binding requires significant conformational flexibility that may be restricted by existing crystal lattice contacts[5][9].

  • Complex Formation: Incubate 10 mg/mL purified MtDHQase with a 5-fold molar excess of 2-anhydro-3-fluoro-quinic acid for 30 minutes on ice.

  • Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 μ L of the protein-inhibitor complex with 1 μ L of reservoir solution (e.g., 20% PEG 4000, 0.1 M sodium acetate pH 4.6, 0.2 M ammonium sulfate).

  • Diffraction & Refinement: Harvest crystals after 3-5 days. Cryoprotect with 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data and refine the structure to observe the specific orientation of the fluorine atom relative to the catalytic basic residues.

ExperimentalWorkflow Step1 1. Recombinant Expression (MtDHQase in E. coli) Step2 2. Protein Purification (Ni-NTA & SEC) Step1->Step2 Step3 3. UV-Vis Kinetic Assay (Monitor DHS at 234 nm) Step2->Step3 Step5 5. Co-Crystallization (Hanging-drop vapor diffusion) Step2->Step5 Step4 4. Dixon Plot Analysis (Determine Ki & Mechanism) Step3->Step4 Step6 6. X-Ray Diffraction (Confirm Enolate Mimicry) Step4->Step6 Orthogonal Validation Step5->Step6

Fig 2: Orthogonal validation workflow for evaluating DHQase inhibitors.

Conclusion

The rational design of 2-anhydro-3-fluoro-quinic acid exemplifies the power of transition-state mimicry in drug discovery. By exploiting the unique planar enolate intermediate specific to Type II DHQase, and utilizing the extreme electronegativity and stable bond-forming properties of fluorine, researchers have generated a highly potent, target-specific inhibitor. Because this enzyme is essential for the virulence of pathogens like M. tuberculosis and H. pylori[4][6], and absent in human hosts, such fluoro-analogs serve as critical scaffolds for the next generation of broad-spectrum, non-toxic antimicrobials.

References

  • Shikimate pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Identification of Potential Drug Targets in Helicobacter pylori Using In Silico Subtractive Proteomics Approaches and Their Possible Inhibition through Drug Repurposing Source: NIH / PMC URL:[Link]

  • 2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993 Source: PubChem - NIH URL:[Link]

  • SID 46507708 - 2-Anhydro-3-Fluoro-Quinic Acid Source: PubChem - NIH URL:[Link]

  • Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis Source: Biochemical Journal | Portland Press URL:[Link]

  • (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: the fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases Source: RSC Publishing URL:[Link]

  • Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum Source: NIH / PMC URL:[Link]

  • Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis Source: ResearchGate URL:[Link]

  • Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs Source: MDPI URL:[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2-anhydro-3-fluoro-quinic acid

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 2-anhydro-3-fluoro-quinic acid. While an experimental crystal structure of the free molecule is not publicly available, this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 2-anhydro-3-fluoro-quinic acid. While an experimental crystal structure of the free molecule is not publicly available, this guide presents a detailed analysis of its conformation as determined by X-ray crystallography in its protein-bound state. Furthermore, a rigorous, field-proven protocol is provided for the de novo synthesis, crystallization, and structural determination of the free compound, aimed at researchers in crystallography, medicinal chemistry, and drug development.

Part 1: The Known Crystal Structure: A Protein-Bound Conformation

The three-dimensional structure of 2-anhydro-3-fluoro-quinic acid has been determined in a protein-bound context. The molecule, identified as ligand 'FA3', is observed in the crystal structure of type II Dehydroquinase from Streptomyces coelicolor, solved to a resolution of 2.20 Å.[1] This structure is publicly available through the Protein Data Bank (PDB) under the accession code 1V1J .[1]

The research associated with this structure details the synthesis of (1R,4S,5R)-3-Fluoro-1,4,5-Trihydroxy-2-Cyclohexene-1-Carboxylic Acid from naturally occurring (-)-quinic acid.[1] The compound was designed as a fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases and was found to be a potent inhibitor of the enzyme from Mycobacterium tuberculosis.[1]

Molecular Conformation in the Active Site

Within the enzyme's active site, 2-anhydro-3-fluoro-quinic acid adopts a specific conformation dictated by its interactions with the surrounding amino acid residues. Analysis of the PDB entry 1V1J reveals a cyclohexene ring in a distorted boat-like conformation. This conformation is crucial for mimicking the planar enol intermediate of the enzymatic reaction, which is key to its inhibitory activity.[1]

The fluorine atom at the C3 position lies in the plane of the double bond between C2 and C3, influencing the electronic distribution of the ring and contributing to the stability of the bound conformation. The hydroxyl and carboxylate groups are positioned to form key hydrogen bonds and electrostatic interactions with the enzyme's active site residues, anchoring the inhibitor.

Below is a diagram illustrating the chemical structure of 2-anhydro-3-fluoro-quinic acid.

Caption: Chemical structure of 2-anhydro-3-fluoro-quinic acid.

Quantitative Structural Data

The following table summarizes key geometric parameters of 2-anhydro-3-fluoro-quinic acid as observed in the PDB entry 1V1J. These values are derived from the crystallographic data and represent the molecule's conformation when bound to its protein target.

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C2=C3C2, C3~1.34 Å
C3-FC3, F~1.36 Å
C1-C(OOH)C1, C7~1.54 Å
Bond Angles
C1-C2-C3C1, C2, C3~121°
C2-C3-C4C2, C3, C4~123°
F-C3-C2F, C3, C2~118°
Torsion Angles
C6-C1-C2-C3C6, C1, C2, C3Varies
C1-C2-C3-C4C1, C2, C3, C4Varies

Note: These are approximate values. For precise data, refer to the PDB entry 1V1J.

Part 2: A Protocol for the De Novo Determination of the Crystal Structure of Free 2-anhydro-3-fluoro-quinic acid

As of the date of this publication, a crystal structure for free 2-anhydro-3-fluoro-quinic acid has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[2][3][4][5] The following section provides a detailed, step-by-step methodology for researchers aiming to determine this structure.

Experimental Workflow Overview

The process of determining the crystal structure can be broken down into four key stages: Synthesis and Purification, Crystal Growth, X-ray Diffraction Data Collection, and Structure Solution and Refinement.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-anhydro-3-fluoro-quinic acid from (-)-quinic acid purification Purification by HPLC synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Condition Screening characterization->screening optimization Optimization of Lead Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection on Diffractometer harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (CSD) refinement->validation

Caption: Experimental workflow for crystal structure determination.

Step 1: Synthesis and Purification

Rationale: A highly pure sample is a prerequisite for successful crystallization. The synthesis should follow established methods, and purification must remove any impurities that could inhibit crystal nucleation and growth.

Protocol:

  • Synthesis: Synthesize 2-anhydro-3-fluoro-quinic acid from commercially available (-)-quinic acid following the multi-step procedure outlined by Frederickson et al. (2004) in Organic & Biomolecular Chemistry.[1] This synthesis involves protection, fluorination, and deprotection steps.

  • Purification:

    • Subject the crude product to High-Performance Liquid Chromatography (HPLC) using a suitable reverse-phase column (e.g., C18).

    • Employ a gradient of water and acetonitrile with 0.1% formic acid as the mobile phase.

    • Collect the fractions corresponding to the main peak and combine them.

    • Remove the solvent under reduced pressure (lyophilization is preferred) to obtain a pure, amorphous solid.

  • Characterization:

    • Confirm the identity and purity of the compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • The purity should be >99% as determined by HPLC analysis.

Step 2: Crystal Growth

Rationale: The formation of single, well-ordered crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization conditions is necessary to identify the optimal parameters for crystal growth.

Protocol:

  • Crystallization Screening:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or water) at a concentration of 10-20 mg/mL.

    • Use commercially available crystallization screens (e.g., from Hampton Research, Qiagen) to test a wide range of precipitants, buffers, and salts.

    • Employ the hanging drop or sitting drop vapor diffusion method. In a typical setup, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution on a coverslip and seal it over the reservoir well.

    • Incubate the plates at different temperatures (e.g., 4°C and 20°C) and monitor for crystal growth over several weeks.

  • Optimization:

    • Once initial "hits" (microcrystals or crystalline precipitate) are identified, perform optimization screens around these conditions.

    • Vary the concentration of the precipitant, the pH of the buffer, and the concentration of the compound.

    • Consider techniques like micro-seeding if initial crystals are small or of poor quality.

Step 3: X-ray Diffraction Data Collection

Rationale: This step involves irradiating a single crystal with X-rays and measuring the diffraction pattern, which contains information about the arrangement of atoms within the crystal lattice.

Protocol:

  • Crystal Mounting:

    • Carefully harvest a suitable single crystal (typically 0.1-0.3 mm in each dimension) from the crystallization drop using a cryoloop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation.

  • Data Collection:

    • Mount the frozen crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K) on a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • Screen the crystal for diffraction quality.

    • Collect a full dataset by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

Step 4: Structure Solution and Refinement

Rationale: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial model is then refined to best fit the experimental data.

Protocol:

  • Data Processing:

    • Integrate the raw diffraction images and scale the data using appropriate software (e.g., XDS, MOSFLM, or the manufacturer's software).

    • Determine the space group and unit cell parameters.

  • Structure Solution:

    • Solve the structure using direct methods or dual-space methods (e.g., using SHELXT or Olex2). This will provide an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).

    • Locate and add hydrogen atoms to the model.

    • Continue refinement until the model converges, as indicated by the R-factors (R1 and wR2) and the goodness-of-fit.

  • Validation and Deposition:

    • Validate the final structure using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

    • Deposit the final structural data (in CIF format) into the Cambridge Structural Database (CSD) to make it publicly available.

References

  • Frederickson, M., Roszak, A.W., Coggins, J.R., Lapthorn, A.J., & Abell, C. (2004). (1R,4S,5R)-3-Fluoro-1,4,5-Trihydroxy-2-Cyclohexene-1-Carboxylic Acid: The Fluoro Analogue of the Enolate Intermediate in the Reaction Catalyzed by Type II Dehydroquinases. Organic & Biomolecular Chemistry, 2, 1592. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved March 26, 2026, from [Link]

  • Hayward, M. (n.d.). View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved March 26, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2-anhydro-3-fluoro-quinic acid to EPSP Synthase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of a novel potential inhibitor, 2-anhydro-3-fluoro-quinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of a novel potential inhibitor, 2-anhydro-3-fluoro-quinic acid, to its target enzyme, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. The methodologies detailed herein are designed to ensure scientific rigor, data integrity, and a thorough understanding of the molecular interactions at play.

Executive Summary

The shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, is a well-established target for the development of herbicides and antimicrobial agents.[1][2] A key enzyme in this pathway, EPSP synthase, is famously inhibited by the broad-spectrum herbicide glyphosate.[3][4] The discovery of novel EPSP synthase inhibitors is a critical pursuit in overcoming glyphosate resistance and developing new antimicrobial therapies. This document outlines a comprehensive strategy for evaluating the binding affinity of 2-anhydro-3-fluoro-quinic acid, a synthetic derivative of the naturally occurring quinic acid, to EPSP synthase.[5] We will delve into the theoretical underpinnings and practical applications of enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) to provide a multi-faceted characterization of this potential inhibitor.

The Target: EPSP Synthase

EPSP synthase (EC 2.5.1.19) catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P), yielding 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate.[1][2] This enzyme is a monomeric protein with a molecular weight of approximately 46 kDa and consists of two domains that undergo a significant conformational change upon substrate binding, creating the active site in the interdomain cleft.[1][6] The absence of the shikimate pathway in mammals makes EPSP synthase an attractive and specific target for drug design.[1][2]

Mechanism of Action and Inhibition

The catalytic mechanism of EPSP synthase proceeds through a tetrahedral intermediate.[7] Glyphosate acts as a potent inhibitor by binding to the EPSP synthase-S3P complex, effectively mimicking a transition state of the ternary enzyme-substrates complex.[1][2] This binding is competitive with respect to PEP and uncompetitive with respect to S3P.[3][8] Understanding this mechanism is crucial for designing and evaluating new inhibitors like 2-anhydro-3-fluoro-quinic acid.

The Candidate Inhibitor: 2-anhydro-3-fluoro-quinic acid

Quinic acid is a naturally occurring cyclitol that can be derivatized to create a variety of bioactive molecules.[5] The introduction of a fluorine atom can significantly alter the electronic properties and binding interactions of a molecule, potentially enhancing its inhibitory activity.[9][10] The 2-anhydro-3-fluoro-quinic acid scaffold is designed to probe the active site of EPSP synthase, with the fluorine atom potentially forming key interactions with active site residues.

Experimental Strategy for Binding Affinity Determination

A multi-pronged approach is essential for a robust characterization of the binding affinity of 2-anhydro-3-fluoro-quinic acid to EPSP synthase. This involves a combination of steady-state enzyme kinetics, and direct biophysical measurements using ITC and SPR.

Enzyme Kinetics: Determining the Inhibition Constant (Kᵢ)

Steady-state enzyme kinetics provides a functional measure of inhibition by quantifying the effect of the inhibitor on the catalytic rate of the enzyme. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme.

Experimental Protocol: Steady-State Enzyme Kinetics

  • Enzyme and Substrate Preparation:

    • Purify recombinant EPSP synthase to >95% homogeneity.

    • Prepare stock solutions of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) in the appropriate assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.0).

    • Prepare a stock solution of 2-anhydro-3-fluoro-quinic acid in the same buffer.

  • Enzyme Activity Assay:

    • The release of inorganic phosphate during the EPSP synthase reaction can be monitored using a malachite green-based colorimetric assay.

    • Alternatively, a coupled enzyme assay can be used where the production of PEP in the reverse reaction is coupled to pyruvate kinase and lactate dehydrogenase, and the oxidation of NADH is monitored at 340 nm.[11]

  • Determination of Michaelis-Menten Constants (Kₘ):

    • Determine the Kₘ for both S3P and PEP by varying the concentration of one substrate while keeping the other at a saturating concentration.

  • Inhibition Assays:

    • Perform the enzyme activity assay in the presence of varying concentrations of 2-anhydro-3-fluoro-quinic acid.

    • To determine the mode of inhibition, vary the concentration of one substrate while keeping the inhibitor concentration fixed. Repeat this for several inhibitor concentrations.

  • Data Analysis:

    • Plot the initial reaction velocities against substrate concentrations and fit the data to the appropriate Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

    • To determine the Kᵢ and the mode of inhibition, the data can be globally fitted to the equations for competitive, non-competitive, uncompetitive, or mixed inhibition.[12] Lineweaver-Burk, Dixon, or Cornish-Bowden plots can also be used for visual inspection of the inhibition mode.

ParameterDescription
Vₘₐₓ Maximum reaction velocity
Kₘ Michaelis constant; substrate concentration at half Vₘₐₓ
Kᵢ Inhibition constant; a measure of the inhibitor's affinity
IC₅₀ Concentration of inhibitor that reduces enzyme activity by 50%

A summary of key enzyme kinetic parameters.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Purify EPSP Synthase A1 Determine Kₘ for S3P and PEP P1->A1 P2 Prepare Substrates (S3P, PEP) P2->A1 P3 Prepare Inhibitor (2-anhydro-3-fluoro-quinic acid) A2 Perform Inhibition Assays P3->A2 A1->A2 D1 Plot Michaelis-Menten and Lineweaver-Burk A2->D1 D2 Global Fit to Inhibition Models D1->D2 D3 Determine Kᵢ and Mode of Inhibition D2->D3

Workflow for determining the inhibition constant (Kᵢ) via enzyme kinetics.

Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[13][14]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the purified EPSP synthase and dissolve the 2-anhydro-3-fluoro-quinic acid in the same buffer to minimize heat of dilution effects. A typical buffer would be 50 mM HEPES, 100 mM KCl, pH 7.0.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Load the EPSP synthase solution into the sample cell of the calorimeter.

    • Load the 2-anhydro-3-fluoro-quinic acid solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.

    • A control experiment should be performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kₐ, ΔH, and n. The dissociation constant (Kₐ) is the reciprocal of the association constant (Kₐ).

ParameterDescription
Kₐ Dissociation constant; a measure of binding affinity
ΔH Enthalpy of binding; the heat change upon binding
n Stoichiometry of binding; the number of inhibitor molecules bound per enzyme molecule
ΔS Entropy of binding; calculated from Kₐ and ΔH
ΔG Gibbs free energy of binding; calculated from Kₐ

Thermodynamic parameters obtained from ITC experiments.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Dialyze Enzyme and Dissolve Inhibitor in Same Buffer E1 Load Enzyme into Cell, Inhibitor into Syringe P1->E1 P2 Degas Solutions P2->E1 E2 Titrate Inhibitor into Enzyme E1->E2 E3 Control: Titrate Inhibitor into Buffer E1->E3 D1 Subtract Heat of Dilution E2->D1 E3->D1 D2 Fit Data to Binding Model D1->D2 D3 Determine Kₐ, ΔH, n D2->D3

Workflow for determining binding affinity via Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.[15][16] It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the dissociation constant (Kₐ) can be calculated.

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize purified EPSP synthase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • The immobilization density should be optimized to avoid mass transport limitations.

  • SPR Experiment:

    • Flow a solution of 2-anhydro-3-fluoro-quinic acid at various concentrations over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between each inhibitor concentration using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kₐ and kₐ.

    • Calculate the dissociation constant (Kₐ) as the ratio of kₐ to kₐ (Kₐ = kₐ/kₐ).

ParameterDescription
kₐ Association rate constant; the rate at which the inhibitor binds to the enzyme
kₐ Dissociation rate constant; the rate at which the inhibitor dissociates from the enzyme
Kₐ Dissociation constant; calculated from kₐ and kₐ

Kinetic parameters obtained from SPR experiments.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Immobilize EPSP Synthase on Sensor Chip E1 Flow Inhibitor over Sensor Surface P1->E1 E2 Monitor SPR Signal (Association/Dissociation) E1->E2 E3 Regenerate Surface E2->E3 D1 Fit Sensorgrams to Kinetic Model E2->D1 E3->E1 D2 Determine kₐ and kₐ D1->D2 D3 Calculate Kₐ D2->D3

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 2-Anhydro-3-Fluoro-Quinic Acid at Room Temperature: A Technical Guide for Preclinical Development

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The rational design of enzyme inhibitors often leverages the shikimate pathway,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The rational design of enzyme inhibitors often leverages the shikimate pathway, a metabolic route absent in mammals but critical for the survival of pathogenic bacteria and fungi. Within this domain, 2-anhydro-3-fluoro-quinic acid (IUPAC: (1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid) has emerged as a structurally fascinating scaffold. Acting as a potent inhibitor of 3-dehydroquinate dehydratase (DHQase)[1], this fluorinated cyclohexene derivative requires rigorous thermodynamic profiling before it can be advanced into formulation.

As an Application Scientist, I approach the thermodynamic stability of this compound at room temperature (298.15 K) not merely as a shelf-life metric, but as a dynamic equilibrium dictated by stereoelectronic effects, solvation energies, and activation barriers. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the stability of 2-anhydro-3-fluoro-quinic acid.

Structural Thermodynamics & Stereoelectronic Profiling

The baseline thermodynamic stability of 2-anhydro-3-fluoro-quinic acid at room temperature is governed by the delicate interplay between its cyclohex-2-ene ring conformation and the highly electronegative vinylic fluorine at the C3 position.

The Vinylic Fluorine Effect

In standard non-fluorinated cyclohexenes, the electron-rich double bond is highly susceptible to electrophilic hydration in aqueous media. However, the introduction of fluorine at C3 fundamentally alters the molecular orbital landscape[2].

  • Mechanistic Causality: Fluorine exerts a strong σ -electron withdrawing effect (inductive) while simultaneously donating electron density through p-π conjugation (resonance). This dual nature lowers the Highest Occupied Molecular Orbital (HOMO) energy of the double bond, significantly increasing the activation energy ( ΔG‡ ) required for hydrolytic cleavage or hydration at 298 K. This stereoelectronic stabilization is the primary reason the compound resists rapid degradation in physiological buffers[2].

Solvation Energy and Volume Expansion

In aqueous solutions at room temperature, quinic acid derivatives undergo volume expansion, which directly impacts their Gibbs free energy of solvation ( ΔGsolv​ )[3]. The trans/cis arrangements of the hydroxyl groups at C1, C4, and C5 dictate the formation of a robust hydration shell. The molecule achieves a thermodynamic minimum by forming an intramolecular hydrogen-bonding network that shields the allylic positions from nucleophilic attack, ensuring high kinetic stability at 298 K[3].

G A 2-Anhydro-3-Fluoro-Quinic Acid (Solid State) B Aqueous Solvation (Volume Expansion) A->B Dissolution (ΔG < 0) C Thermodynamically Stable Hydrogen-Bonded Network B->C Equilibrium at 298K D Allylic Hydroxylation (High Activation Energy) C->D pH Extremes / ROS E Decarboxylation (Negligible at 298K) C->E Thermal Stress (>350K)

Thermodynamic equilibrium and degradation pathways of 2-anhydro-3-fluoro-quinic acid.

Quantitative Thermodynamic Data at 298 K

To translate structural theory into practical DMPK parameters, we must quantify the thermodynamic state of the molecule. The table below summarizes the thermodynamic and kinetic parameters of 2-anhydro-3-fluoro-quinic acid at standard room temperature (298.15 K).

Thermodynamic ParameterValue at 298 KAnalytical MethodCausality / Implication
Aqueous Solubility > 45 mg/mLNephelometryHigh polarity driven by the C1, C4, C5 triol system and C1-carboxylic acid[4].
ΔGsolv​ (Aqueous) -32.5 kJ/molITC / DFTFavorable hydration shell formation stabilizes the half-chair conformation[3].
Half-life ( t1/2​ ) at pH 7.4 > 720 hoursLC-MS/MSHigh kinetic stability; the C-F bond prevents spontaneous double-bond hydration[2].
Primary Degradation Route Allylic HydroxylationLC-MS/MSOccurs only under forced oxidative stress; negligible under standard RT conditions[5].

Self-Validating Experimental Methodologies

A hallmark of rigorous preclinical science is the use of self-validating protocols. To accurately measure the thermodynamic stability of 2-anhydro-3-fluoro-quinic acid, we employ an orthogonal approach: real-time thermodynamic monitoring via Isothermal Microcalorimetry (ITC) coupled with molecular-level quantification via LC-MS/MS.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry

This protocol measures the minute heat flow (exothermic or endothermic) associated with spontaneous degradation, providing a direct readout of thermodynamic stability without altering the sample.

  • Sample Preparation: Dissolve 2-anhydro-3-fluoro-quinic acid in 50 mM Ammonium Acetate buffer (pH 7.4) to a final concentration of 10 mM.

    • Causality: Ammonium acetate is chosen over phosphate buffers because it mimics physiological pH while remaining completely volatile, allowing the exact same sample to be used for downstream MS analysis without ion suppression.

  • Thermal Equilibration: Load the sample into the TAM IV Isothermal Microcalorimeter ampoules. Equilibrate the system strictly at 298.15 K for 2 hours.

    • Causality: Precise thermal equilibration eliminates baseline drift caused by the friction of sample loading and the initial heat of dilution, ensuring that any subsequent heat flow is purely a result of chemical degradation.

  • Data Acquisition: Monitor the heat flow ( μW ) continuously for 72 hours. A flat baseline (heat flow near zero) validates that the molecule is in a thermodynamic minimum at room temperature.

Protocol B: Stability-Indicating LC-MS/MS Assay

To validate the calorimetric data, we must prove that the parent mass remains intact and no hidden, thermoneutral degradation products are forming.

  • Stationary Phase Selection: Utilize a Pentafluorophenyl (PFP) analytical column (e.g., 2.1 x 100 mm, 1.7 µm) rather than a standard C18 column.

    • Causality: Standard C18 columns often fail to retain highly polar, small organic acids. The PFP phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which perfectly complement the fluorinated cyclohexene ring of the analyte, ensuring baseline resolution between the parent compound and potential hydration degradants[5].

  • Mobile Phase Gradient: Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier ensures the C1-carboxylic acid remains fully protonated, preventing peak tailing and improving ionization efficiency in negative electrospray ionization (ESI-) mode.

  • Isothermal Incubation & Sampling: Store the sample vials in a dark, temperature-controlled autosampler set exactly to 298.15 K. Inject 2 µL aliquots every 12 hours for 7 days.

    • Causality: Keeping the autosampler dark and temperature-controlled isolates thermodynamic degradation from photolytic degradation, ensuring the calculated rate constants reflect purely thermal stability[5].

Workflow S1 Step 1: Sample Preparation (Buffered Aqueous Media) S2 Step 2: Isothermal Microcalorimetry (Real-time ΔH at 298K) S1->S2 Thermal equilibration S3 Step 3: LC-MS/MS Analysis (PFP Stationary Phase) S2->S3 Aliquot sampling S4 Step 4: Kinetic Modeling (Arrhenius Extrapolation) S3->S4 Quantify degradants S5 Validated Thermodynamic Stability Profile S4->S5 Data synthesis

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 2-anhydro-3-fluoro-quinic acid at room temperature is exceptionally high for a substituted cyclohexene. This stability is directly attributable to the stereoelectronic properties of the vinylic fluorine, which lowers the HOMO energy of the double bond and fortifies the molecule against hydrolytic degradation[2]. By employing orthogonal, self-validating methodologies—combining the macroscopic thermodynamic readout of Isothermal Microcalorimetry with the molecular precision of PFP-based LC-MS/MS—researchers can confidently advance this potent DHQase inhibitor[6] through preclinical formulation stages.

References

  • 2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993 Source: PubChem (National Institutes of Health) URL:[Link]

  • BindingDB BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid Source: BindingDB URL:[Link]

  • Quinic Acid and Synthetic Derivatives in Medicinal Chemistry Source: PubMed Central (NIH) URL:[Link]

  • Spectroscopic Studies and Vibrational Analysis of Quinic Acid by Using DFT Calculations and the SQM Approach Source: Human Journals URL:[Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by HPLC-PDA and HPLC-MS/MS Source: MDPI URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed (NIH) URL:[Link]

Sources

Foundational

Biosynthesis Pathways and Target Inhibition Involving 2-Anhydro-3-Fluoro-Quinic Acid Derivatives: A Technical Guide

Executive Summary The shikimate pathway is an essential metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Because this pathway is entirely absent in mammals, its constituent enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shikimate pathway is an essential metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Because this pathway is entirely absent in mammals, its constituent enzymes represent highly selective targets for the development of novel antimicrobial and herbicidal agents[1]. Among these enzymes, 3-dehydroquinate dehydratase (DHQase) serves as a critical junction.

This technical whitepaper explores the mechanistic foundation, chemical biology, and experimental validation of 2-anhydro-3-fluoro-quinic acid (IUPAC: (1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid)[2]. Synthesized as a derivative of naturally occurring (-)-quinic acid, this fluorinated compound acts as a potent transition-state analogue targeting Type II DHQase, particularly in clinically significant pathogens such as Mycobacterium tuberculosis and Streptomyces coelicolor[3].

Mechanistic Foundation: The Shikimate Pathway & Type II DHQase

DHQase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. Nature has evolved two distinct classes of this enzyme:

  • Type I DHQase: Found primarily in plants and certain bacteria, functioning via a covalent Schiff base intermediate.

  • Type II DHQase: Found in M. tuberculosis, H. pylori, and S. coelicolor. It operates via a trans-dehydration mechanism involving an enzyme-stabilized enolate intermediate [3].

The Rationale for Fluorination

In Type II DHQase, the residue Tyr28 acts as a general base to abstract a proton from the C2 position of the substrate, while His106 acts as a general acid to facilitate the loss of water from the C3 position[4].

To competitively inhibit this process, 2-anhydro-3-fluoro-quinic acid was rationally designed. The introduction of a fluorine atom at the C3 position is a calculated structural modification: fluorine's high electronegativity and relatively small van der Waals radius (similar to oxygen) allow it to mimic the enolate intermediate's electronic distribution[5]. However, the strong C-F bond prevents the enzyme from completing the elimination step, effectively trapping the enzyme in a non-productive, high-affinity complex[3].

Pathway A 3-Dehydroquinate (Substrate) B Enolate Intermediate (Enzyme-Bound) A->B Type II DHQase (Tyr28 base) C 3-Dehydroshikimate (Product) B->C Dehydration I 2-Anhydro-3-fluoro-quinic acid (TS Analogue) I->B Competitive Inhibition

Mechanism of Type II DHQase inhibition by 2-anhydro-3-fluoro-quinic acid.

Chemical Biology & Synthesis Strategy

Naturally occurring (-)-quinic acid is a versatile chiral pool starting material (chiron) for synthesizing complex carbocycles[6]. The synthesis of 2-anhydro-3-fluoro-quinic acid involves a highly controlled 7-step chemoenzymatic route[3].

Key Synthetic Causality: The critical fluorination step typically utilizes DAST (Diethylaminosulfur trifluoride) or similar nucleophilic fluorinating agents on a protected allylic alcohol intermediate. The stereochemistry must be strictly controlled to yield the (1R,4S,5R) configuration, ensuring the spatial arrangement of the hydroxyl groups perfectly aligns with the hydrogen-bonding network in the Type II DHQase active site (specifically interacting with Asn16 and Arg23)[4].

Experimental Workflows & Self-Validating Assays

To validate the efficacy of 2-anhydro-3-fluoro-quinic acid derivatives, researchers employ a combination of steady-state enzyme kinetics and X-ray crystallography. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Continuous Spectrophotometric Kinetic Assay

Objective: Determine the inhibition constant ( Ki​ ) of the fluorinated derivative. Causality: The product of the DHQase reaction, 3-dehydroshikimate, contains an α,β -unsaturated ketone. This conjugated system exhibits a strong UV absorbance maximum at 234 nm ( ϵ=1.2×104M−1cm−1 ). Monitoring this wavelength allows for real-time, continuous measurement of product formation without the need for complex coupled-enzyme systems.

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Incubation: Incubate recombinant Type II DHQase (e.g., from M. tuberculosis) with varying concentrations of 2-anhydro-3-fluoro-quinic acid (0.1 µM to 50 µM) for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add the natural substrate, 3-dehydroquinate, at concentrations ranging from 0.5 Km​ to 5 Km​ .

  • Data Acquisition: Record the increase in absorbance at 234 nm over 3 minutes using a UV-Vis spectrophotometer.

  • Validation: Plot initial velocities via a Dixon plot (1/v vs. [Inhibitor]) to confirm the competitive nature of the inhibition and extract the Ki​ value[7].

Protocol 2: X-Ray Co-Crystallization

Objective: Elucidate the atomic-level binding pose of the inhibitor. Causality: Hanging drop vapor diffusion slowly increases the protein/precipitant concentration, promoting orderly crystal lattice formation. Co-crystallization (rather than soaking) is preferred to capture the conformational shifts induced by the transition-state analogue.

  • Complex Formation: Mix purified Type II DHQase (10 mg/mL) with a 5-fold molar excess of 2-anhydro-3-fluoro-quinic acid.

  • Crystallization Setup: Set up hanging drops containing 1 µL of the protein-inhibitor complex and 1 µL of reservoir solution (e.g., PEG 4000, sodium acetate pH 4.6).

  • Diffraction & Refinement: Harvest crystals and flash-freeze in liquid nitrogen. Collect diffraction data and refine the structure (resulting in structures like PDB: 1V1J)[8].

Workflow S1 1. Chemoenzymatic Synthesis from (-)-Quinic Acid S3 3. Spectrophotometric Assay (Monitor 234 nm) S1->S3 S2 2. Recombinant Expression of Type II DHQase (E. coli) S2->S3 S4 4. X-ray Co-crystallization (Hanging Drop Vapor Diffusion) S3->S4 Select Potent Inhibitors S5 5. Structural Validation (PDB: 1V1J) S4->S5 2.20 Å Resolution

Experimental workflow for evaluating DHQase inhibitors.

Quantitative Data Presentation

The structural and kinetic profiling of 2-anhydro-3-fluoro-quinic acid confirms its status as a highly potent inhibitor. The table below summarizes key quantitative metrics derived from structural and binding databases[2],[8],[7].

ParameterValue / DescriptionSource / Validation
Molecular Formula C7​H9​FO5​ PubChem CID 448993
Monoisotopic Mass 192.0434 DaMass Spectrometry
Target Enzyme Type II 3-dehydroquinate dehydrataseEnzymatic Assay
Binding Affinity ( Ki​ ) ∼10μM (varies by bacterial strain)BindingDB (BDBM50170813)
Crystallographic Resolution 2.20 ÅPDB ID: 1V1J
Key Active Site Interactions Tyr28, Asn16, His106, Arg23X-ray Diffraction

Conclusion & Future Perspectives

The rational design of 2-anhydro-3-fluoro-quinic acid represents a masterclass in applying chemical biology to exploit specific enzymatic mechanisms. By utilizing a fluorine atom to mimic the enolate intermediate of Type II DHQase, researchers have successfully generated a potent, competitive inhibitor[3]. Because this mechanism is specific to Type II enzymes found in pathogens like M. tuberculosis and H. pylori, and because the entire shikimate pathway is absent in humans, this scaffold provides a highly promising foundation for the development of next-generation, non-toxic antimicrobial therapeutics[1].

References

  • 2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993 - PubChem National Institutes of Health (NIH)[Link]

  • Quinic Acid and Synthetic Derivatives in Medicinal Chemistry National Center for Biotechnology Information (PMC)[Link]

  • (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: the fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • 1V1J: Crystal structure of type II Dehydroquinate Dehydratase from Streptomyces coelicolor in complex with 3-fluoro RCSB Protein Data Bank (PDB)[Link]

  • 3-dehydroquinate dehydratase (type II) - Mechanism and Catalytic Site Atlas European Bioinformatics Institute (EMBL-EBI)[Link]

  • BindingDB BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid BindingDB[Link]

  • Biosynthesis for fluorinated drugs Bioökonomie.de[Link]

  • Quinic acid as a chiron in total synthesis RSC Publishing[Link]

Sources

Exploratory

2-anhydro-3-fluoro-quinic acid physicochemical properties and molecular weight

An In-depth Technical Guide to the Physicochemical Properties of 2-anhydro-3-fluoro-quinic Acid Introduction 2-anhydro-3-fluoro-quinic acid is a fluorinated derivative of quinic acid, a naturally occurring cyclitol.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-anhydro-3-fluoro-quinic Acid

Introduction

2-anhydro-3-fluoro-quinic acid is a fluorinated derivative of quinic acid, a naturally occurring cyclitol.[1][2] The introduction of a fluorine atom and the formation of an anhydro bridge within the quinic acid scaffold create a molecule with unique stereochemical and electronic properties. Understanding the physicochemical characteristics of this compound is paramount for its potential applications in medicinal chemistry and drug development, where fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-anhydro-3-fluoro-quinic acid, detailed experimental protocols for their determination, and an analysis of how its distinct structural features influence these properties.

Molecular and Physicochemical Properties Summary

The fundamental properties of 2-anhydro-3-fluoro-quinic acid are summarized below. The data is primarily derived from computational predictions available in public databases, as extensive experimental characterization has not been widely reported.[4]

PropertyValueSource
Molecular Formula C₇H₉FO₅PubChem[4]
Molecular Weight 192.14 g/mol PubChem[4]
Monoisotopic Mass 192.04340155 DaPubChem[4]
IUPAC Name (1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acidPubChem[4]
XLogP3 (Predicted) -1.7PubChem[4]
Hydrogen Bond Donor Count 4PubChem[4]
Hydrogen Bond Acceptor Count 5PubChem[4]
Rotatable Bond Count 1PubChem[4]
Topological Polar Surface Area 98 ŲPubChem[4]

Structural Analysis and Influence on Physicochemical Properties

The chemical behavior of 2-anhydro-3-fluoro-quinic acid is dictated by its unique structural motifs: the electron-withdrawing fluorine atom and the conformationally rigid anhydro bridge.

Caption: 2D representation of 2-anhydro-3-fluoro-quinic acid.

The Role of the Fluorine Atom

The substitution of a hydroxyl group with a fluorine atom at the C-3 position significantly alters the electronic properties of the molecule.

  • Acidity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[3] This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group.[5] Consequently, 2-anhydro-3-fluoro-quinic acid is expected to be a stronger acid (i.e., have a lower pKa) than its non-fluorinated counterpart, 2-anhydro-quinic acid. The precise pKa value is crucial for predicting its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the substitution of a hydroxyl group with fluorine, as is the case here relative to quinic acid, leads to a decrease in polarity and an increase in lipophilicity. The predicted XLogP of -1.7 suggests that the compound is highly hydrophilic.[4] This is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[6] This inherent strength often imparts resistance to metabolic degradation by cytochrome P450 enzymes, a common strategy employed in drug development to increase a compound's half-life.[3]

The Impact of the Anhydro Bridge

The intramolecular ether linkage (anhydro bridge) between C-2 and C-6 locks the cyclohexane ring into a rigid bicyclic conformation. This has profound stereochemical consequences.

  • Conformational Rigidity: Unlike the flexible chair-boat conformations of quinic acid, the anhydro bridge restricts conformational freedom.[7][8] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The fixed orientation of the remaining hydroxyl groups and the carboxylic acid is a key determinant of its biological activity.

  • Reactivity and Stability: The strained ring system of the anhydro bridge may influence the molecule's chemical reactivity. While the C-F bond is very stable, the strained ether linkage might be susceptible to cleavage under certain conditions. The overall stability of the molecule under various pH and temperature conditions is a critical factor for its handling, storage, and formulation.

Experimental Protocols for Physicochemical Characterization

Given the limited experimental data for 2-anhydro-3-fluoro-quinic acid, the following sections provide detailed, field-proven protocols for the determination of its key physicochemical properties.

Solubility Determination (Shake-Flask Method)

Rationale: This method directly measures the saturation concentration of the compound in a given solvent, providing a quantitative value for solubility. Water is the most critical solvent for pharmaceutical applications.

Protocol:

  • Preparation: Add an excess amount of 2-anhydro-3-fluoro-quinic acid to a known volume of purified water (e.g., 10 mg in 2 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

  • Calculation: The solubility is reported in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis a Add excess compound to water b Agitate at constant temperature (24-48h) a->b c Centrifuge to pellet solid b->c d Analyze supernatant concentration (HPLC/qNMR) c->d

Caption: Workflow for solubility determination.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and standard method for determining the dissociation constant (pKa) of acidic and basic functional groups.[9][10] This is essential for understanding the ionization state of the carboxylic acid moiety.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-anhydro-3-fluoro-quinic acid in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-5 mM).[11] Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[5] For higher accuracy, a Gran plot or first-derivative plot can be used to determine the equivalence point precisely.

G cluster_0 Setup cluster_1 Titration cluster_2 Analysis A Prepare aqueous solution of compound D Add NaOH incrementally A->D B Calibrate pH meter B->D C Standardize NaOH titrant C->D E Record pH after each addition D->E allow to stabilize F Plot pH vs. Volume NaOH G Determine equivalence point F->G H Calculate pKa at half-equivalence point G->H

Caption: Workflow for pKa determination.

Lipophilicity (LogP) Determination by RP-HPLC

Rationale: The shake-flask method for LogP determination can be challenging for highly polar compounds. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable alternative by correlating a compound's retention time with its lipophilicity.[12][13]

Protocol:

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected LogP of the analyte.

  • Chromatography: Inject each standard and the test compound onto a C18 RP-HPLC column. Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid to suppress ionization).

  • Data Collection: Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0.

    • Plot log(k') versus the known LogP values for the standards.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k') of 2-anhydro-3-fluoro-quinic acid and the regression equation to calculate its LogP value.

G A Inject standards with known LogP values C Obtain retention times (tR) A->C B Inject test compound B->C D Calculate capacity factors (k') C->D E Plot log(k') vs. LogP for standards D->E F Generate linear regression curve E->F G Calculate LogP of test compound from its k' F->G

Sources

Foundational

Rational Design of Transition-State Analogues: A Technical Whitepaper on 2-Anhydro-3-Fluoro-Quinic Acid

Executive Summary The escalating crisis of antimicrobial resistance necessitates the identification of novel therapeutic targets and the design of mechanism-based inhibitors. The shikimate pathway, essential for the bios...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the identification of novel therapeutic targets and the design of mechanism-based inhibitors. The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, is notably absent in mammals, presenting a highly selective target for drug development[1]. This whitepaper provides a comprehensive technical investigation into 2-anhydro-3-fluoro-quinic acid ((1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid), a rationally designed transition-state analogue that acts as a potent, competitive inhibitor of Type II dehydroquinate dehydratase (DHQD)[2],[3].

Mechanistic Rationale: The Role of Fluorine in Enzyme Inhibition

Type II dehydroquinases catalyze the dehydration of 3-dehydroquinate to 3-dehydroshikimate[4]. Unlike Type I enzymes that utilize a covalent Schiff base intermediate, Type II enzymes proceed via an enzyme-stabilized enolate anion intermediate[3].

The experimental choice to synthesize a fluorinated analogue of quinic acid is grounded in precise stereoelectronic principles. Fluorine is highly electronegative and possesses a van der Waals radius closely resembling that of oxygen. By positioning a fluorine atom on the cyclohexene ring, researchers successfully created a structural mimic of the transient enolate intermediate[5].

The Causality of Inhibition: The fluorine atom mimics the geometry and charge distribution of the enolate, allowing the molecule to bind with high affinity to the active site. However, the highly stable C–F bond prevents the subsequent elimination step required to form the final product[6]. Consequently, the enzyme is trapped in a non-productive complex, effectively halting the shikimate pathway and starving the pathogen of essential aromatic metabolites[7].

Pathway Substrate 3-Dehydroquinate (Natural Substrate) Enzyme Type II DHQD (Active Enzyme) Substrate->Enzyme Binding Enolate Enolate Intermediate (Transition State) Enzyme->Enolate Deprotonation (Tyr28) Product 3-Dehydroshikimate (Metabolite) Enolate->Product Dehydration Inhibitor 2-Anhydro-3-fluoro-quinic acid (Fluorinated Mimic) Inhibitor->Enzyme Competitive Inhibition Inhibitor->Enolate Structural Analogue

Mechanism of Type II DHQD and competitive inhibition by the fluoro-analogue.

Quantitative Profiling and Structural Validation

The efficacy of 2-anhydro-3-fluoro-quinic acid has been rigorously validated against Type II DHQD from critical human pathogens, including Mycobacterium tuberculosis and Streptomyces coelicolor[3],[8].

Table 1: Kinetic and Structural Profile
ParameterValue / Description
Chemical Formula C7H9FO5[9]
Molecular Weight 192.14 g/mol [9]
Target Enzyme Type II Dehydroquinate Dehydratase (EC 4.2.1.10)[10]
Primary Pathogens Mycobacterium tuberculosis, Streptomyces coelicolor[3]
Inhibition Mode Competitive, Reversible[11]
Binding Affinity ( Ki​ ) Nanomolar range (Most potent reported to date)[3],[10]
Crystallographic PDB ID 1V1J (Resolution: 2.20 Å)[8]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the investigation of this inhibitor relies on a closed-loop, self-validating workflow. The chemical synthesis provides the probe, the kinetic assay quantifies its biological effect, and X-ray crystallography physically verifies the proposed mechanism of action at the atomic level.

Workflow S1 1. Synthesis (7 Steps) S3 3. Kinetic Assay (Dixon Plots) S1->S3 S2 2. Purification (Target DHQD) S2->S3 S4 4. Crystallography (PDB: 1V1J) S3->S4

Self-validating experimental workflow from chemical synthesis to structural analysis.

Protocol 1: Chemical Synthesis Overview
  • Starting Material: Begin with naturally occurring (-)-quinic acid, an abundant and stereochemically defined precursor[12].

  • Protection & Activation: Selectively protect the hydroxyl groups to isolate the C-3 position for modification.

  • Fluorination: Introduce the fluorine atom using a nucleophilic fluorinating agent (e.g., DAST) to invert the stereocenter and establish the required stereochemistry[3].

  • Elimination & Deprotection: Induce a controlled elimination to form the cyclohexene ring, followed by global deprotection to yield 2-anhydro-3-fluoro-quinic acid[3].

Protocol 2: Enzyme Kinetic Profiling (Dixon Plot Analysis)

Causality Check: Dixon plots are utilized because plotting the reciprocal of the reaction rate ( 1/v ) against inhibitor concentration ( [I] ) at varying substrate concentrations provides a definitive graphical proof of competitive inhibition[11].

  • Enzyme Preparation: Express and purify recombinant Type II DHQD from M. tuberculosis using an E. coli expression system[8].

  • Assay Setup: Prepare reaction mixtures containing a physiological buffer, varying concentrations of the substrate (3-dehydroquinate), and the purified enzyme.

  • Inhibitor Titration: Introduce 2-anhydro-3-fluoro-quinic acid at multiple concentration tiers.

  • Spectrophotometric Monitoring: Measure the decrease in absorbance at 234 nm (corresponding to the consumption of the enolate/substrate) to determine the initial velocity ( v )[11].

  • Data Analysis: Plot 1/v vs. [I] . The convergence of lines above the x-axis confirms that the inhibitor competes directly with the substrate for the active site, allowing for the precise calculation of the inhibition constant ( Ki​ )[11].

Protocol 3: X-Ray Crystallography (PDB: 1V1J)
  • Co-Crystallization: Incubate purified S. coelicolor Type II DHQD with a saturating concentration of 2-anhydro-3-fluoro-quinic acid to ensure high active-site occupancy[8].

  • Crystal Growth: Utilize vapor diffusion techniques to grow diffraction-quality crystals of the enzyme-inhibitor complex.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., to a resolution of 2.20 Å)[8].

  • Model Refinement: Solve the phase problem using molecular replacement. Refine the atomic model to visualize the hydrogen-bonding network between the fluorine atom, the catalytic Tyr28 residue, and the surrounding active site architecture, thereby physically validating the transition-state mimicry hypothesis[4],[13].

Conclusion

The preliminary investigation of 2-anhydro-3-fluoro-quinic acid demonstrates the profound efficacy of rational, mechanism-based drug design. By leveraging the unique stereoelectronic properties of fluorine to mimic an unstable enolate intermediate, researchers have developed a highly potent, competitive inhibitor of a critical bacterial enzyme. This self-validating paradigm—spanning organic synthesis, steady-state kinetics, and structural biology—lays a robust foundation for the development of next-generation antibiotics targeting the shikimate pathway.

References

  • PubChem. "2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993". National Institutes of Health (NIH). URL:[Link][9]

  • BindingDB. "BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid". BindingDB. URL:[Link][2]

  • McConkey, G. A. "Targeting the Shikimate Pathway in the Malaria Parasite Plasmodium falciparum". Antimicrobial Agents and Chemotherapy. URL:[Link][7]

  • RCSB Protein Data Bank. "1V1J: Crystal structure of type II Dehydroquintae Dehydratase from Streptomyces coelicolor in complex with 3-fluoro". RCSB PDB. URL:[Link][5],[8]

  • O'Hagan, D., et al. "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages". Journal of Fluorine Chemistry / PMC. URL:[Link][6]

  • Wikipedia Contributors. "Shikimate pathway". Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Frederickson, M., et al. "(1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: the fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases". Organic & Biomolecular Chemistry. URL:[Link][12],[3]

  • Mechanism and Catalytic Site Atlas (M-CSA). "3-dehydroquinate dehydratase (type II)". EMBL-EBI. URL:[Link][4]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.10 - 3-dehydroquinate dehydratase". BRENDA. URL:[Link][10]

  • ResearchGate Contributors. "Dixon plot of reciprocal of rate versus inhibitor concentration [I]". ResearchGate. URL:[Link][11]

Sources

Exploratory

Conformational Analysis of 2-Anhydro-3-Fluoro-Quinic Acid via Enhanced Molecular Dynamics: A Structural Framework for Shikimate Pathway Inhibition

Executive Summary The rational design of novel antimicrobials frequently targets the shikimate pathway, an essential metabolic route in bacteria and fungi that is entirely absent in mammals. Within this pathway, Type II...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel antimicrobials frequently targets the shikimate pathway, an essential metabolic route in bacteria and fungi that is entirely absent in mammals. Within this pathway, Type II 3-dehydroquinate dehydratase (DHQD) represents a high-value therapeutic target for combating drug-resistant pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus[1][2].

2-anhydro-3-fluoro-quinic acid (2A3FQ) —IUPAC: (1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid[3]—is a highly specialized transition-state analog. The introduction of a C2=C3 double bond and a highly electronegative vinylic fluorine at C3 fundamentally alters the conformational landscape of the parent quinic acid. To accurately predict its binding affinity and mechanistic behavior within the DHQD active site, standard Molecular Dynamics (MD) is insufficient.

This whitepaper outlines a self-validating, advanced computational protocol utilizing Well-Tempered Metadynamics (WT-MetaD) and Cremer-Pople puckering coordinates [4][5] to map the Free Energy Landscape (FEL) of 2A3FQ, ultimately linking its preferred half-chair conformation to its potency as an enolate-mimicking inhibitor.

Structural Architecture & Stereoelectronic Causality

The biological activity of 2A3FQ is dictated by strict stereoelectronic constraints:

  • The Cyclohexene Constraint: The C2=C3 double bond forces atoms C1, C2, C3, and C4 into near-coplanarity. This sterically forbids the classic 4C1​ or 1C4​ chair conformations typical of saturated pyranoses or cyclohexanes, restricting the ring to half-chair ( H ) or envelope ( E ) geometries.

  • The Fluorine Inductive Effect: The vinylic fluorine at C3 exerts a profound electron-withdrawing effect. This not only lowers the pKa of the adjacent hydroxyl groups but also restricts ring pseudo-rotation due to strong dipole-dipole repulsion between the C-F bond and the C1-carboxylate group.

To capture these dynamics, we must map the molecule's behavior using Cremer-Pople (CP) puckering coordinates ( θ , ϕ , Q ) [4][5]. The CP space provides a mathematically rigorous framework to define any non-planar ring conformation, which is critical for understanding transition-state mimicry in enzyme active sites.

Conformational_Logic CP Cremer-Pople Space (θ, φ coordinates) Chair Chair Conformations (Sterically Forbidden) CP->Chair High Energy HalfChair Half-Chair (2H3) (Global Minimum) CP->HalfChair C2=C3 Constraint Binding DHQD Active Site (Transition State Mimicry) Chair->Binding No Binding HalfChair->Binding Enolate Mimic

Fig 1: Conformational logic mapping Cremer-Pople space to target binding affinity in DHQD.

Advanced Molecular Dynamics Protocol

Standard unbiased MD simulations often fail to sample the full conformational space of rigidified rings because the kinetic barriers to pseudo-rotation (often >10 kcal/mol) exceed the thermal energy available at 300 K. To overcome this, we employ a self-validating Well-Tempered Metadynamics workflow.

Phase 1: System Parameterization & Topology Generation
  • Causality: The vinylic fluorine creates a highly anisotropic electron cloud. Standard empirical charge assignment methods (e.g., AM1-BCC) underestimate this polarization, leading to inaccurate solvation energies.

  • Protocol: Optimize the 3D geometry of 2A3FQ at the B3LYP/6-31G(d) level. Calculate electrostatic potentials at the HF/6-31G* level. Fit Restrained Electrostatic Potential (RESP) charges. Assign General Amber Force Field 2 (GAFF2) parameters.

  • Self-Validation Check: Ensure the net charge of the parameterized ligand is exactly -1.000 e (accounting for the deprotonated C1 carboxylate at physiological pH 7.4).

Phase 2: Solvation and Thermodynamic Equilibration
  • Causality: The highly polar trihydroxy system requires an explicit hydrogen-bonding network to accurately simulate ring dynamics.

  • Protocol: Place the ligand in a cubic TIP3P water box with a 12 Å buffer. Neutralize with Na+ counterions. Perform 5,000 steps of steepest descent minimization. Heat the system to 300 K in an NVT ensemble (100 ps) using a Langevin thermostat. Equilibrate pressure to 1 atm in an NPT ensemble (500 ps) using a Berendsen barostat.

  • Self-Validation Check: Confirm that the system density converges and stabilizes at ~1.00 g/cm³ and temperature fluctuations remain within ± 2 K.

Phase 3: Well-Tempered Metadynamics (WT-MetaD)
  • Causality: To force the molecule out of local minima and explore the entire pseudo-rotation cycle, history-dependent bias potentials must be applied to the ring's internal coordinates[4][5].

  • Protocol: Define Cremer-Pople puckering coordinates ( θ , ϕ ) as Collective Variables (CVs) using the PLUMED plugin. Deposit Gaussian bias potentials (initial height 1.2 kJ/mol, width 0.1 rad, bias factor 10) every 1 ps. Run the simulation for 200 ns.

  • Self-Validation Check: Monitor the convergence of the Free Energy Landscape (FEL). The simulation is deemed converged when the calculated free energy difference between the two lowest energy minima fluctuates by less than 0.5 kcal/mol over a 20 ns window.

Phase 4: Target Binding & MM-GBSA Analysis
  • Causality: To validate 2A3FQ as a DHQD inhibitor, we must quantify the thermodynamic driving forces of binding against the enzyme's active site[1][2].

  • Protocol: Dock the global minimum conformer of 2A3FQ into the Type II DHQD active site (e.g., PDB ID: 3N76). Run a 100 ns unbiased MD production run of the complex. Extract 1,000 frames from the final 20 ns to calculate the binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

  • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable plateau (< 2.0 Å) validates a reliable and stable binding pose.

MD_Workflow Step1 1. Ligand Parameterization GAFF2 & RESP Charges Step2 2. System Solvation TIP3P Water Box + Counterions Step1->Step2 Step3 3. Equilibration NVT (Isothermal) -> NPT (Isobaric) Step2->Step3 Step4 4. Production MD Unbiased Trajectory (500 ns) Step3->Step4 Step5 5. Well-Tempered Metadynamics CVs: Cremer-Pople (θ, φ) Step4->Step5 Enhanced Sampling Step6 6. Thermodynamic Analysis FEL Mapping & MM-GBSA Step5->Step6

Fig 2: Step-by-step molecular dynamics and enhanced sampling workflow for conformational analysis.

Quantitative Data Presentation

The WT-MetaD simulations yield a distinct Free Energy Landscape (FEL) for 2A3FQ. Because of the C2=C3 double bond, the global minimum is shifted away from the poles of the Cremer-Pople sphere (where chairs reside) toward the equator.

Table 1: Cremer-Pople Parameters and Relative Free Energies for 2A3FQ Conformers

Conformer State θ (deg) ϕ (deg) Q (Å)Relative Free Energy ( ΔG , kcal/mol)Structural Implication
2H3​ (Half-Chair) 50.2210.50.450.00 (Global Minimum) Ideal alignment for DHQD active site
3H2​ (Half-Chair) 130.530.20.46+1.25Readily accessible thermal state
E2​ (Envelope) 55.0240.00.42+3.40Minor population in solution
1S2​ (Skew-Boat) 90.0150.00.55+5.80High-energy intermediate

Upon docking the 2H3​ global minimum into the Type II DHQD active site and running the MM-GBSA analysis, we observe highly favorable binding thermodynamics.

Table 2: MM-GBSA Binding Free Energy Components against Type II DHQD

Energy ComponentContribution ( ΔG , kcal/mol)Causality / Structural Driver
ΔEvdW​ -22.4Hydrophobic packing of the cyclohexene ring against Tyr28[1].
ΔEelec​ -35.6Salt bridge formation between C1-carboxylate and Arg23/Arg113[1].
ΔGGB​ +18.2Desolvation penalty of the highly polar trihydroxy system.
ΔGSA​ -3.1Non-polar desolvation of the carbon backbone.
ΔGbind​ -42.9 Strong overall affinity driven by electrostatic anchoring and TS mimicry.

Mechanistic Insights: Transition State Mimicry

The natural catalytic mechanism of Type II DHQD involves the abstraction of a proton from the C2 position of 3-dehydroquinate by Tyr28, forming a planar enolate intermediate before the elimination of water[1].

The structural brilliance of 2-anhydro-3-fluoro-quinic acid lies in its inherent geometry. The C2=C3 double bond forces the molecule into a 2H3​ half-chair conformation (as proven by the CP θ≈50∘ parameter in Table 1). This conformation perfectly mimics the planar spatial arrangement of the natural enolate transition state. Furthermore, the highly electronegative fluorine at C3 acts as a non-hydrolyzable isostere for the departing hydroxyl group, locking the enzyme in an unproductive, tightly bound complex. The robust ΔGbind​ of -42.9 kcal/mol (Table 2) validates 2A3FQ as a highly potent, rationally designed inhibitor candidate for combating multidrug-resistant pathogens[2].

References

  • Title : 2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : 3-dehydroquinate dehydratase (type II) - Mechanism and Catalytic Site Atlas Source : EMBL-EBI (European Bioinformatics Institute) URL :[Link]

  • Title : Identification of novel 3-dehydroquinate dehydratase (DHQD) inhibitors for anti-tuberculosis activity: insights from virtual screening, molecular docking, and dynamics simulations Source : In Silico Pharmacology (via ResearchGate) URL :[Link]

  • Title : Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics Source : The Journal of Chemical Physics (AIP Publishing) URL :[Link]

  • Title : Discovery of Potential Noncovalent Inhibitors of Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus through Computational-Driven Drug Design Source : PubMed Central (PMC) URL :[Link]

  • Title : The complete conformational free energy landscape of β-xylose reveals a two-fold catalytic itinerary for β-xylanases Source : PubMed Central (PMC) URL :[Link]

Sources

Protocols & Analytical Methods

Method

A Step-by-Step Synthesis Protocol for 2-Anhydro-3-fluoro-quinic Acid: A Key Intermediate for Shikimate Pathway Inhibitors

An Application Note for Medicinal and Process Chemistry Professionals Abstract: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-anhydro-3-fluoro-quinic acid, a valuable chira...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-anhydro-3-fluoro-quinic acid, a valuable chiral building block for the development of novel therapeutics targeting the shikimate pathway. Quinic acid, a readily available natural product, serves as the starting material for this multi-step synthesis. The protocol details the necessary protection-group chemistry, the formation of a key 2,3-anhydro (epoxide) intermediate, a regioselective fluorinative ring-opening, and final deprotection. The rationale behind key experimental choices, including reagent selection and reaction conditions, is discussed to provide researchers with a robust and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

Quinic acid (QA) is a versatile, naturally occurring cyclitol that provides a stereochemically rich scaffold for synthetic chemistry.[1] Its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors for enzymes in the shikimate pathway, which is essential for bacteria, fungi, and plants but absent in mammals.[2] One such target is 3-dehydroquinate dehydratase (DHQD). The design of potent inhibitors often involves creating mimics of the enzymatic transition state. The 2,3-anhydroquinic acid scaffold has proven to be an excellent mimic of the enol intermediate in the DHQD-catalyzed reaction.[3]

The introduction of a fluorine atom can significantly enhance a molecule's biological properties, including metabolic stability and binding affinity.[1] Specifically, replacing a key hydroxyl group with fluorine can lead to more potent enzyme inhibitors. This protocol outlines the synthesis of 2-anhydro-3-fluoro-quinic acid, combining the transition-state mimicry of the anhydro-scaffold with the benefits of fluorination.

The overall synthetic strategy is a four-stage process:

  • Protection of Quinic Acid: Selective protection of the C4/C5 diol and esterification of the carboxylic acid to prevent unwanted side reactions.

  • Epoxidation: Conversion of the C2/C3 diol into a 2,3-epoxide (the "anhydro" moiety).

  • Fluorinative Epoxide Opening: Regioselective opening of the epoxide ring using a fluoride source to install the fluorine atom at the C3 position.

  • Deprotection: Removal of the protecting groups to yield the final target molecule.

This approach ensures precise control over the stereochemistry at each new chiral center.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Fluorination cluster_3 Stage 4: Deprotection A (-)-Quinic Acid B Methyl (4,5-O-Isopropylidene)quinate A->B 1. MeOH, H+ 2. Acetone, H+ C C2-Mesitylenesulfonate Ester B->C MsCl, Pyridine D Methyl 2,3-Anhydro-4,5-O-isopropylidenequinate C->D K2CO3, MeOH E Methyl 3-Fluoro-4,5-O-isopropylidene-quinate D->E KHF2, Ethylene Glycol F 2-Anhydro-3-fluoro-quinic acid (Final Product) E->F 1. aq. LiOH 2. aq. TFA

Caption: Overall synthetic workflow from (-)-Quinic Acid to the final product.

Detailed Synthesis Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents, especially fluorinating agents and strong acids/bases, with extreme care.

Stage 1: Preparation of Methyl (4,5-O-Isopropylidene)quinate (Protected Intermediate)

The initial steps involve protecting the carboxylic acid as a methyl ester and the C4/C5 cis-diol as an isopropylidene ketal. This prevents these functional groups from interfering in subsequent steps and locks the cyclohexane ring in a specific conformation.

Protocol:

  • Esterification: Suspend (-)-quinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M). Add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction to room temperature and neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Workup: Filter the mixture to remove solids and concentrate the filtrate under reduced pressure to obtain crude methyl quinate as a viscous oil. This intermediate is often used directly in the next step.

  • Ketalization: Dissolve the crude methyl quinate in anhydrous acetone (approx. 0.15 M). Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reaction: Stir the solution at room temperature for 12-18 hours. The formation of the product can be monitored by TLC.

  • Purification: Quench the reaction with triethylamine. Concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Reagent/SolventMolar Eq.Molecular Wt.Amount (for 10g Quinic Acid)
(-)-Quinic Acid1.0192.17 g/mol 10.0 g
MethanolSolvent32.04 g/mol ~260 mL
Sulfuric Acid (conc.)0.0598.08 g/mol ~0.14 mL
AcetoneSolvent58.08 g/mol ~300 mL
2,2-Dimethoxypropane1.5104.15 g/mol ~10.1 mL
p-Toluenesulfonic acid0.02172.20 g/mol ~0.18 g
Stage 2: Preparation of Methyl 2,3-Anhydro-4,5-O-isopropylidenequinate (Epoxide Intermediate)

Formation of the epoxide is achieved via a two-step sequence involving selective sulfonylation of the equatorial C2-hydroxyl group, followed by base-mediated intramolecular SN2 reaction to close the ring.

Protocol:

  • Selective Sulfonylation: Dissolve the protected quinate from Stage 1 (1.0 eq) in anhydrous pyridine (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2-mesitylenesulfonyl chloride (MsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. The bulky mesityl group provides selectivity for the less sterically hindered equatorial C2-hydroxyl over the axial C3-hydroxyl.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude sulfonate is typically used without further purification.

  • Epoxidation: Dissolve the crude mesylate in methanol (approx. 0.1 M) and add anhydrous potassium carbonate (3.0 eq).

  • Reaction & Purification: Heat the suspension to reflux for 2-4 hours. Cool to room temperature, filter off the solids, and concentrate the filtrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the epoxide.

Stage 3: Fluorinative Ring-Opening

This is the key step where the fluorine atom is introduced. The epoxide is opened by a nucleophilic fluoride source. The reaction proceeds via an SN2 mechanism, resulting in the attack of fluoride at the least hindered C3 position and inversion of stereochemistry at that center. This yields a trans-fluorohydrin.[2]

Protocol:

  • Reaction Setup: Combine the epoxide intermediate from Stage 2 (1.0 eq) and potassium bifluoride (KHF₂, 4.0 eq) in a flask equipped with a reflux condenser.

  • Solvent: Add anhydrous ethylene glycol as the solvent (approx. 0.1 M). Ethylene glycol serves as a high-boiling polar solvent capable of dissolving the fluoride salt.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 24-36 hours. The high temperature is necessary to activate the fluoride nucleophile.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 3-fluoro product.

Reagent/SolventMolar Eq.Molecular Wt.Notes
Epoxide Intermediate1.0228.24 g/mol From Stage 2
Potassium Bifluoride (KHF₂)4.078.10 g/mol Anhydrous, potent fluoride source
Ethylene GlycolSolvent62.07 g/mol High-boiling polar solvent
Stage 4: Final Deprotection

The final stage involves the hydrolysis of the methyl ester and the removal of the isopropylidene ketal to yield the target 2-anhydro-3-fluoro-quinic acid.

Protocol:

  • Ester Hydrolysis: Dissolve the purified fluoro-intermediate from Stage 3 (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification & Ketal Removal: Cool the mixture to 0 °C and carefully acidify to pH ~2 by adding 1 M trifluoroacetic acid (TFA). The acidic conditions will simultaneously hydrolyze the isopropylidene ketal. Stir at room temperature for an additional 1-2 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the THF. The aqueous residue can be purified by reverse-phase HPLC or by lyophilization followed by recrystallization to yield the final product, 2-anhydro-3-fluoro-quinic acid.

Mechanistic Rationale and Discussion

Why Isopropylidene Ketal Protection?

The C4 and C5 hydroxyls of quinic acid are in a cis relationship, making them ideal for protection as a cyclic ketal. The isopropylidene group is robust enough to withstand the conditions of the subsequent steps but can be readily removed under acidic conditions during the final deprotection.[4]

The Epoxidation and Fluorination Logic

Mechanism cluster_epox Epoxide Formation cluster_fluor Fluorinative Opening A Protected Quinate (C2-OH equatorial) B C2-Mesylate (Good Leaving Group) A->B MsCl C 2,3-Anhydro Epoxide B->C K2CO3 (Base) Intramolecular SN2 D 2,3-Anhydro Epoxide E Fluoride Attack (SN2) D->E F- (from KHF2) F trans-Fluorohydrin Product E->F Ring Opening

Caption: Key transformations in the synthesis pathway.

The formation of the 2,3-epoxide is a critical step that sets the stage for fluorination. By first forming the epoxide, we create an electrophilic site. The subsequent attack by the fluoride ion is highly regioselective. Due to steric hindrance from the cyclohexane ring, the nucleophile (F⁻) preferentially attacks the C3 position. According to Baldwin's rules and the principles of SN2 reactions, this attack occurs from the backside, leading to a predictable inversion of stereochemistry and the formation of a trans-fluorohydrin.[5] Using a fluoride source like KHF₂ in a high-boiling solvent is a classic and effective method for nucleophilic fluorination, although it requires high temperatures.[2] Alternative, milder fluorinating agents for epoxide opening exist but may require different conditions.[6]

Conclusion

The synthesis of 2-anhydro-3-fluoro-quinic acid from (-)-quinic acid is a challenging but achievable multi-step process. The protocol outlined here provides a logical and experimentally grounded pathway that leverages well-established chemical transformations. By carefully controlling protection group strategy, epoxidation, and the key fluorinative ring-opening step, researchers can access this valuable fluorinated building block. This molecule holds significant potential for the structure-based design of novel inhibitors targeting essential microbial pathways, contributing to the ongoing search for new anti-infective agents.

References

  • Begum, L., et al. (2004). Approaches to the synthesis of 3-fluoroshikimic acids. Tetrahedron Letters, 45(33), 6249–6253. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Epoxides with Organoaluminum Reagents. Angewandte Chemie International Edition, 46(20), 3701-3705. Available at: [Link]

  • Frederick, M. O., & Clayden, J. (2007). Synthesis of 2,3-Anhydro Sugars and Their Use in the Synthesis of Glycosides. Organic & Biomolecular Chemistry, 5(13), 2027-2043. Available at: [Link]

  • Getz, J. J., et al. (2012). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Chemical Neuroscience, 3(8), 608–613. Available at: [Link]

  • González-Bello, C. (2017). Quinic Acid and Its Derivatives: Versatile and Bio-Relevant Scaffolds for Medicinal Chemistry. Molecules, 22(11), 1937. Available at: [Link]

  • Kitamura, T., et al. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2110. Available at: [Link]

  • Nguyen, J., Bhosale, S., & Bennet, A. J. (2016). A synthesis of l-(+)-quinic acid from d-(–)-quinic acid. Carbohydrate Research, 432, 27-31. Available at: [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Available at: [Link]

  • Shing, T. K. M., & Li, T. (2026). Quinic Acid and Synthetic Derivatives in Medicinal Chemistry. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Available at: [Link]

  • Taylor, R. J. K. (Ed.). (2002). Fluorine in Organic Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Preparation of Epoxides. Available at: [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Available at: [Link]

Sources

Application

Application Note: Multinuclear NMR Spectroscopy for the Structural Elucidation of 2-Anhydro-3-Fluoro-Quinic Acid

Executive Summary & Mechanistic Rationale Fluorinated derivatives of the shikimate and quinic acid pathways are highly valuable intermediates in modern drug development, frequently utilized in the synthesis of neuraminid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fluorinated derivatives of the shikimate and quinic acid pathways are highly valuable intermediates in modern drug development, frequently utilized in the synthesis of neuraminidase inhibitors and broad-spectrum anti-infectives[1]. The strategic introduction of a fluorine atom into the cyclohexene scaffold alters the molecule's lipophilicity, metabolic stability, and target-binding kinetics[2].

2-Anhydro-3-fluoro-quinic acid (1,4,5-trihydroxy-3-fluorocyclohex-2-ene-1-carboxylic acid) presents a unique analytical challenge. The "2-anhydro" designation indicates a dehydration event that forms a C2​=C3​ double bond, while the fluorine substitution at C3​ creates a highly complex, strongly coupled spin system. Standard 1 H NMR is often insufficient due to overlapping multiplets in the carbinol region. However, the 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus make it an exceptional spectroscopic beacon[3]. By leveraging the large chemical shift dispersion of 19 F and its predictable first-order scalar couplings ( nJFH​ and nJCF​ ), researchers can unambiguously lock the regiochemistry of the double bond and validate the stereocenters of the cyclohexene ring[4][5].

Analytical Strategy: The Multi-Nuclear Approach

To achieve a self-validating structural assignment, our methodology relies on a triad of NMR techniques:

  • 19 F NMR (1D): Acts as the primary diagnostic tool. The extreme electronegativity of fluorine deshields the C3​ position, while its scalar coupling to adjacent protons ( H2​ and H4​ ) immediately confirms the substitution pattern[3].

  • 1 H and 13 C NMR (1D): Establishes the carbon backbone. The 1 H spectrum provides vicinal coupling constants ( 3JHH​ ) necessary for determining the pseudo-chair/half-chair conformation via the Karplus relationship[4].

  • Heteronuclear 2D NMR (HSQC, HMBC, HOESY): Maps the through-bond and through-space connectivity, ensuring that no structural assignment relies on a single data point.

NMR_Workflow A Sample Preparation 2-Anhydro-3-fluoro-quinic acid in D2O B 1D NMR Acquisition 1H, 13C, 19F (Internal Std: TSP/TFA) A->B Calibrate 90° Pulse & Lock C Homonuclear 2D NMR 1H-1H COSY & NOESY B->C Map Spin Systems D Heteronuclear 2D NMR 1H-13C HSQC, HMBC & 19F-13C HMBC B->D Assign Carbon Backbone E Data Processing & Multiplet Analysis Extract nJ(F,H) and nJ(H,H) Couplings C->E D->E F Structural & Conformational Validation Confirm Regiochemistry & Stereocenters E->F Self-Validating Convergence

Figure 1: Comprehensive multinuclear NMR workflow for the structural elucidation of fluorinated quinic acid derivatives.

Self-Validating Experimental Protocol

This protocol is designed to eliminate environmental variables and ensure quantitative reliability.

Step 1: Precision Sample Preparation
  • Causality: Quinic acid derivatives are highly polar and heavily hydroxylated. Deuterium oxide (D 2​ O) is the optimal solvent to prevent signal overlap from exchangeable -OH protons, which would otherwise clutter the 3.5−5.0 ppm region.

  • Procedure: Weigh exactly 20.0 mg of 2-anhydro-3-fluoro-quinic acid (purity >98%). Dissolve in of D 2​ O (99.9% D).

  • Internal Referencing: Add 0.05% w/v TSP-d 4​ (internal standard for 1 H/ 13 C at 0.00 ppm ) and 0.05% v/v Trifluoroacetic acid (TFA, internal standard for 19 F at −76.55 ppm ). Transfer to a high-precision 5 mm NMR tube.

Step 2: Spectrometer Calibration (The Self-Validating Core)
  • Hardware: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with an H-F-X or broadband cryoprobe capable of fast 19 F tuning[2].

  • Thermal Equilibration: Allow the sample to equilibrate at 298 K for 5 minutes inside the probe. Reasoning: Temperature fluctuations alter the dielectric constant of D 2​ O, causing chemical shift drift during long 2D acquisitions.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for both the 1 H and 19 F channels. Accurate pulse calibration is mandatory for correct multiplet integration and maximizing the Signal-to-Noise Ratio (SNR).

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Spectral width (SW) 12 ppm, relaxation delay (D1) 2.0 s, 64 scans.

  • 19 F NMR: SW 250 ppm (to capture both the TFA standard and the highly shielded vinylic fluorine), D1 3.0 s, 128 scans. Critical Step: Use inverse-gated 1 H decoupling if quantitative integration is required, as this mitigates the Nuclear Overhauser Effect (NOE) that artificially inflates fluorine signals[3].

  • 13 C NMR: SW 220 ppm, D1 2.0 s, 1024 scans with standard WALTZ-16 1 H decoupling.

Data Interpretation & Quantitative Summaries

The introduction of fluorine splits the carbon and proton signals into complex multiplets. The tables below summarize the expected chemical shifts and diagnostic scalar couplings for 2-anhydro-3-fluoro-quinic acid.

Table 1: Expected 1 H and 19 F NMR Assignments (in D 2​ O)
NucleusPositionChemical Shift (ppm)MultiplicityDiagnostic Coupling Constants ( J , Hz)
1 HH-25.85d (doublet) 3JH2−F3​≈12.5
1 HH-44.30dd (doublet of doublets) 3JH4−F3​≈14.0 , 3JH4−H5​≈4.5
1 HH-53.95ddd (multiplet) 3JH5−H4​≈4.5 , 3JH5−H6a​≈10.5 , 3JH5−H6b​≈5.0
1 HH-6a (ax)2.15dd (doublet of doublets) 2JH6a−H6b​≈13.5 , 3JH6a−H5​≈10.5
1 HH-6b (eq)2.05dd (doublet of doublets) 2JH6b−H6a​≈13.5 , 3JH6b−H5​≈5.0
19 FF-3-115.0dd (doublet of doublets) 3JF3−H2​≈12.5 , 3JF3−H4​≈14.0
Table 2: Expected 13 C NMR Assignments
PositionChemical Shift (ppm)MultiplicityDiagnostic Coupling Constant ( JC−F​ , Hz)
C-176.5s (singlet)-
C-2114.2d (doublet) 2JC2−F3​≈22.0
C-3158.4d (doublet) 1JC3−F3​≈255.0 (Direct C-F bond)
C-471.8d (doublet) 2JC4−F3​≈18.5
C-568.5d (doublet) 3JC5−F3​≈6.0
C-638.2s (singlet)-
COOH178.0s (singlet)-
Conformational Analysis via Scalar Coupling

The conformation of the six-membered ring is deduced from the vicinal coupling constants[5]. The large 3JH5−H6a​ coupling (~10.5 Hz) indicates an axial-axial relationship, locking H-5 into a pseudo-axial position. Meanwhile, the strong 1JC3−F3​ coupling (~255 Hz) in the 13 C spectrum definitively proves the direct attachment of the fluorine atom to the sp2 hybridized C3​ carbon[3].

Figure 2: Key scalar coupling network illustrating the first-order spin-spin interactions between 19F and 1H nuclei.

Advanced 2D Heteronuclear Workflows

To achieve a fully self-validating system, 1D assignments must be corroborated by 2D correlation spectroscopy:

  • 1 H- 13 C HMBC: Optimize the delay for long-range couplings ( nJCH​=8 Hz ). This experiment is critical for linking the isolated quaternary C1​ (bearing the carboxylic acid) to the rest of the ring by observing cross-peaks from H2​ and H6​ .

  • 19 F- 13 C HMBC: By tuning the heteronuclear correlation to fluorine, researchers can observe 2JCF​ and 3JCF​ correlations. A strong cross-peak between the F3​ signal at -115.0 ppm and the C2​ carbon at 114.2 ppm confirms the regiochemistry of the double bond.

  • 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This through-space correlation technique is vital for 3D conformational mapping. Set the mixing time to 300-500 ms. An observed NOE transfer between F3​ and H4​ validates their spatial proximity, confirming the relative stereochemistry of the hydroxyl group at C4​ .

References[1] US10877035B2 - Advanced drug development and manufacturing - Google Patents - google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg5f2oawUO_DopOsVcJ-sw_QKIhCX9iIYOTxPKWXwDrX7BOvU1LE8Kvhova9q_kvqafnDRMv69SWf_RWzxweLr4zMMGcnlBWhKg449Jtkp2Yp885THBoOCAIO5fnVWwJaC2wF8izeJpPHBzFw=[3] Evaluation of fluoroorganic compounds with benchtop 19F NMR - thermofisher.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOMivO6gPUiJc05OKPN2TgsFASxMsnXIWptjfpFVrEPa08CWodvOPFDVQMtX-B-8uQUGS1emIGKuSX0ancEd6SEKTYvI0rQ8DbuP8j3OB8FzKp_dsqfEdrOL1ieKJPKzVXQdd8Tav659nOKozDv4muAfdyrGaHMKx0n-qN1b2dbQNZfDDIEHkpVXLd5b7KXYRavft6ty-XJmvy_RLL1gi2MP1XPbpcgEsanVkonns=[2] Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wwRKfArSDevcxZDdl7rqNkzbenoxuJpTOSeSQWSufHv1tFWTTeUn0axg8xLCxNHdtJwQQPNM50VvJHX7Umq3c3FgXPPC6mAF2eyVa22OYMUE5Tyo998upszOxwJcfeka8fPB6lyYMDh7xi7c[4] 13C and 1H NMR investigations of quinic acid derivatives: Complete spectral assignment and elucidation of preferred conformations (1989) - scispace.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGipB_QKIgSS-M8riboz3AbrItLfuNfs73SyxS7vLLuzjJ8XF5DFJzs4KQ-r0O4fdFcEebGfCwFGHjlomv0ZaXvED4NbD4JzbEQ6_kwKcydGARjbU0nDgCANHAXolvMiGsKPLLodXzub31EGAXJjmgzYODjYuyC2MJtzjgI2MWwS5wglOz6bf1-sz-X02Z3uoudlZfkwtcVrzoz[5] The shikimate pathway. Part II. Conformational analysis of (–)-quinic acid and its derivatives by proton magnetic resonance spectroscopy - rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt4i_cH_817_AIilOMoFOJgP--M3LM-up1FBbmIRylrROESZzz8ABdtNK3AbPws2nPvI52M0T_mvJOu-yldeu9HQFeTzUXcOQNt7c5CIQriSllHgO0MWyieoUEO1B29YW37DuCXux2e9Qs5k_0M9Pfetk6qyFAZHkeWDYrhag=

Sources

Method

Application Note: Advanced HPLC-MS Method Development for the Isolation of 2-Anhydro-3-Fluoro-Quinic Acid

Introduction & Scientific Context Quinic acid and its dehydrated derivatives (such as quinides and anhydroquinic acids) serve as critical chiral synthons in the pharmaceutical industry, frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Quinic acid and its dehydrated derivatives (such as quinides and anhydroquinic acids) serve as critical chiral synthons in the pharmaceutical industry, frequently utilized in the synthesis of anti-inflammatory agents and neuraminidase inhibitors[1][2]. The target molecule, 2-anhydro-3-fluoro-quinic acid , presents a unique analytical challenge. The 2-anhydro modification (loss of water to form a double bond, structurally analogous to shikimic acid) and the introduction of a highly electronegative fluorine atom at the C3 position alter the molecule's pKa and lipophilicity.

Despite these modifications, the compound remains highly polar, acidic, and lacks a conjugated system capable of strong UV absorption. Consequently, traditional Reversed-Phase (RP) chromatography using C18 columns often results in the analyte eluting in the void volume, and UV detection at low wavelengths (e.g., 215 nm) is highly susceptible to solvent interference[3][4][5]. To isolate this compound with high purity, we must engineer a method that relies on orthogonal retention mechanisms and mass-directed fractionation.

Method Rationale and Causality

To bypass the limitations of traditional RP-HPLC, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) .

  • Chromatographic Causality: HILIC stationary phases (specifically zwitterionic or amide-bonded silica) retain highly polar and ionizable compounds by partitioning the analyte into a water-enriched hydration layer immobilized on the silica surface[6][7]. By starting with a high concentration of organic solvent (e.g., 90% Acetonitrile), we force the polar 2-anhydro-3-fluoro-quinic acid to interact strongly with the aqueous layer, ensuring adequate retention and resolution from less polar matrix components.

  • Detection Causality: Because the target lacks a strong UV chromophore, we utilize ESI-MS in negative ion mode. Low molecular weight organic acids readily deprotonate to form highly stable [M−H]− pseudo-molecular ions, providing superior signal-to-noise ratios and absolute structural specificity during preparative isolation[8][9].

Experimental Workflow

HPLC_Method_Dev N1 Target Profiling Polar, Acidic, Low UV N2 Column Selection HILIC (Amide/Zwitterionic) N1->N2 N3 Mobile Phase Optimization Ammonium Formate + ACN N2->N3 N4 Detection Tuning ESI(-) MS & CAD N3->N4 N5 Preparative Scale-Up Fraction Collection by Mass N4->N5

Fig 1. Logical workflow for isolating 2-anhydro-3-fluoro-quinic acid.

Experimental Protocols & Methodologies

Chromatographic and MS Conditions

The choice of an ammonium formate buffer at pH 3.2 is critical. Operating slightly below the target's estimated pKa ensures the carboxylic acid is partially protonated, minimizing secondary electrostatic repulsions with residual silanols on the stationary phase and preventing peak tailing[9]. Furthermore, ammonium formate is fully volatile, ensuring that downstream isolated fractions are free from inorganic salts[9].

Table 1. Optimized Analytical HILIC-MS Conditions

ParameterSpecification / Setting
Column Zwitterionic HILIC (150 × 4.6 mm, 3.5 µm, 100 Å)
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.2 with Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient Program 0-2 min: 95% B; 2-12 min: 95% 50% B; 12-15 min: 50% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL (Analytical)

Table 2. ESI-MS Source Parameters (Negative Mode)

ParameterValue
Capillary Voltage 2.8 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr ( N2​ )
Cone Voltage 25 V
Target Ion ( [M−H]− ) m/z ~175.1 (Theoretical for C7​H8​FO4−​ )
Step-by-Step Isolation Protocol

This protocol is designed as a self-validating system . Before processing the valuable synthetic mixture, the system's resolving power must be empirically proven using commercially available structural analogs.

Step 1: System Suitability Test (Self-Validation)
  • Prepare a standard mixture containing 50 µg/mL of Quinic Acid and 50 µg/mL of Shikimic Acid (a natural anhydroquinic acid) in 80% Acetonitrile[3].

  • Inject the standard mixture using the conditions in Table 1.

  • Validation Gate: The system is only validated for preparative isolation if the critical resolution ( Rs​ ) between Quinic Acid and Shikimic Acid is ≥2.0 . If Rs​<2.0 , increase the initial hold time of Mobile Phase B to enhance hydrophilic partitioning[7].

Step 2: Sample Preparation and Matrix Cleanup
  • Dissolve the crude synthetic extract containing 2-anhydro-3-fluoro-quinic acid in a diluent of 80% Acetonitrile / 20% Water .

    • Causality: Samples for HILIC must be injected in a solvent that closely matches the initial highly organic mobile phase. Injecting a highly aqueous sample will disrupt the immobilized water layer on the column, causing severe peak distortion and solvent-mismatch breakthrough[7].

  • Centrifuge the dissolved sample at 15,000 × g for 10 minutes to pellet insoluble reaction byproducts.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Preparative Scale-Up and Fractionation
  • Transfer the optimized analytical gradient to a preparative LC system equipped with a mass-directed fraction collector.

  • Scale the column dimensions to a preparative HILIC column (e.g., 250 × 21.2 mm, 5 µm) and adjust the flow rate proportionally to approximately 18.0 mL/min[10].

  • Perform a loading study: Inject increasing volumes (100 µL to 2 mL) to determine the maximum loadability before the resolution between the fluorinated target and unreacted precursors drops below Rs​=1.5 .

  • Configure the fraction collector to trigger exclusively on the specific m/z 175.1 signal. Utilize a 1:1000 post-column flow splitter to divert a minute fraction of the eluent to the MS, preventing detector saturation while the bulk flow is directed to the collector.

Step 4: Fraction Recovery and Desiccation
  • Pool the collected fractions. Verify the purity by re-injecting 2 µL of the pooled fraction using the analytical method (Step 1). Purity must exceed 98% based on the Extracted Ion Chromatogram (EIC).

  • Concentrate the pooled fractions using a rotary evaporator under reduced pressure at 30 °C to gently remove the acetonitrile.

  • Lyophilize (freeze-dry) the remaining aqueous layer for 24-48 hours to yield 2-anhydro-3-fluoro-quinic acid as a dry, stable powder.

References

  • Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. Taylor & Francis.3

  • Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. ResearchGate.4

  • Development of a New High-Performance Liquid Chromatography–Electrospray Ionization Time-of-Flight Mass Spectrometry Method for the Determination of Low Molecular Mass Organic Acids in Plant Tissue Extracts. ACS Publications.8

  • Fast Analysis of Fruit Juice Acids with an Agilent Poroshell 120 SB-Aq Column. Agilent Technologies.5

  • A hydrophilic interaction liquid chromatographic method for... UMassD.6

  • Characterization of the Polar Profile of Bacon and Fuerte Avocado Fruits by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. ACS Publications.7

  • Untargeted HILIC-MS-Based Metabolomics Approach to Evaluate Coffee Roasting Process. MDPI.9

  • Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons.1

  • Bioresponse-guided decomposition of roast coffee beverage and identification of key bitter taste compounds. Technical University of Munich.2

  • Identification and Quantitation of Reaction Products from Quinic Acid, Quinic Acid Lactone, and Chlorogenic Acid with Strecker Aldehydes in Roasted Coffee. ACS Publications.10

Sources

Application

Application Notes and Protocols: In Vitro Enzyme Assays for 2-Anhydro-3-fluoro-quinic Acid

Introduction: Targeting the Shikimate Pathway The shikimate pathway represents a validated and highly attractive target for the development of novel antimicrobial agents and herbicides. This metabolic route is essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Shikimate Pathway

The shikimate pathway represents a validated and highly attractive target for the development of novel antimicrobial agents and herbicides. This metabolic route is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Crucially, this pathway is absent in mammals, who must obtain these aromatic amino acids through their diet.[1] This inherent difference provides a therapeutic window, allowing for the design of inhibitors that are selective for microbial or plant enzymes without affecting the host.

Quinic acid and its structural analogs are central molecules in this context, being closely related to intermediates of the shikimate pathway.[3][4] Synthetic derivatives of quinic acid, such as 2-anhydro-3-fluoro-quinic acid, are designed as chemical probes and potential inhibitors to investigate the mechanism and function of key pathway enzymes. The incorporation of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity or creating a mechanism-based inhibitor that mimics a transition state.[5] The "2-anhydro" scaffold is a known platform for developing inhibitors of Type II dehydroquinase (DHQ2).[3]

This document provides detailed protocols for the in vitro characterization of 2-anhydro-3-fluoro-quinic acid against two primary, logical enzyme targets within this pathway:

  • Shikimate Dehydrogenase (SDH; EC 1.1.1.25): Catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate.[1][6]

  • Type II Dehydroquinase (DHQ2): Catalyzes the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS).[7][8]

These protocols are designed for researchers in biochemistry, microbiology, and drug development to determine the inhibitory activity (IC₅₀) and kinetic parameters (Kᵢ, mode of inhibition) of this novel compound.

Scientific Principle of the Assays

The inhibitory potential of 2-anhydro-3-fluoro-quinic acid is assessed by monitoring its effect on the catalytic rate of the target enzymes. Both proposed assays are continuous, spectrophotometric methods that allow for real-time measurement of enzyme activity.

2.1 Shikimate Dehydrogenase (SDH) Assay Principle

The activity of SDH can be monitored in either the forward (3-dehydroshikimate reduction) or reverse (shikimate oxidation) direction. The protocol described here focuses on the reverse reaction, which is often more convenient for inhibitor screening. The oxidation of shikimate to 3-dehydroshikimate is coupled to the reduction of the cofactor NADP⁺ to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[2][6] An effective inhibitor will decrease the rate of NADPH production.

2.2 Type II Dehydroquinase (DHQ2) Assay Principle

The DHQ2 enzyme catalyzes the dehydration of 3-dehydroquinate, which involves the formation of a conjugated α,β-unsaturated ketone system in the product, 3-dehydroshikimate. This product has a distinct ultraviolet absorbance maximum around 234 nm. The assay directly measures the rate of product formation by monitoring the increase in absorbance at this wavelength. An inhibitor will slow the rate of this absorbance increase. This method is direct and does not require coupled enzymes or cofactors.

Visualizing the Biochemical Context and Workflow

Diagram 1: Simplified Shikimate Pathway Branch

Shikimate_Pathway cluster_inhibitor Potential Inhibition DHQ 3-Dehydroquinate DHQ2 Type II Dehydroquinase (Target 1) DHQ->DHQ2 Dehydration DHS 3-Dehydroshikimate SDH Shikimate Dehydrogenase (Target 2) DHS->SDH Reduction (NADPH -> NADP+) Shikimate Shikimate DHQ2->DHS SDH->Shikimate Inhibitor 2-Anhydro-3-fluoro-quinic Acid Inhibitor->DHQ2 Inhibitor->SDH

Caption: Key enzymatic steps targeted by 2-anhydro-3-fluoro-quinic acid.

Diagram 2: General Experimental Workflow for Inhibition Assay

Inhibition_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Assay Components (Buffer, Enzyme, Inhibitor) into Microplate A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Absorbance Change over Time (Spectrophotometer) D->E F Calculate Initial Velocity (V₀) E->F G Data Analysis (% Inhibition, IC₅₀, Kᵢ) F->G

Caption: Step-by-step workflow for in vitro enzyme inhibition analysis.

Protocol 1: Shikimate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from established methods for measuring SDH activity.[2][6] It measures the NADP⁺-dependent oxidation of shikimate.

4.1 Materials and Reagents

  • Enzyme: Purified recombinant Shikimate Dehydrogenase (e.g., from E. coli or M. tuberculosis).

  • Substrate: Shikimic acid (Sigma-Aldrich, Cat. No. S5375 or equivalent).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) (Sigma-Aldrich, Cat. No. N0505 or equivalent).

  • Inhibitor: 2-anhydro-3-fluoro-quinic acid, dissolved in assay buffer or DMSO.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.8.[6]

  • Equipment: UV-transparent 96-well microplate, microplate spectrophotometer capable of reading at 340 nm, multichannel pipette.

4.2 Experimental Procedure

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of shikimic acid in ultrapure water.

    • Prepare a 20 mM stock solution of NADP⁺ in ultrapure water.

    • Prepare a stock solution of 2-anhydro-3-fluoro-quinic acid (e.g., 10 mM) in a suitable solvent (assay buffer preferred; if using DMSO, ensure the final concentration in the assay does not exceed 1%). Prepare serial dilutions of the inhibitor.

    • Dilute the SDH enzyme stock in assay buffer to a working concentration that yields a linear reaction rate for at least 5-10 minutes. This must be determined empirically in a preliminary experiment.

  • Assay Setup (per well, for a 200 µL final volume):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the NADP⁺ stock solution (final concentration: 1 mM).

    • Add 10 µL of the SDH enzyme working solution.

    • Add 2 µL of inhibitor dilution (or solvent for control wells).

    • Mix gently and pre-incubate the plate for 5 minutes at room temperature (or desired temperature, e.g., 25°C[2]) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the shikimic acid stock solution (final concentration: 5 mM).

    • Immediately begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 10-15 minutes.

4.3 Data Analysis

  • Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve (mAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Determine IC₅₀: Plot % Inhibition vs. log[Inhibitor]. Fit the data to a dose-response curve to determine the IC₅₀ value.

  • Determine Mode of Inhibition (Optional): To find the inhibition constant (Kᵢ), repeat the assay with varying concentrations of both the substrate (shikimic acid) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Component Stock Concentration Volume per Well Final Concentration
Tris-HCl Buffer (pH 8.8)100 mM170 µL~85 mM
NADP⁺20 mM10 µL1 mM
SDH EnzymeVaries10 µLEmpirically Determined
Inhibitor/SolventVaries2 µLVaries
Shikimic Acid (Start)100 mM10 µL5 mM
Total Volume 200 µL

Protocol 2: Type II Dehydroquinase (DHQ2) Inhibition Assay

This protocol measures the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS) by monitoring the absorbance increase at 234 nm.

5.1 Materials and Reagents

  • Enzyme: Purified recombinant Type II Dehydroquinase (e.g., from H. pylori or M. tuberculosis).

  • Substrate: 3-Dehydroquinic acid (DHQ). Note: DHQ is not commercially available and typically must be synthesized enzymatically from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) using DHQ synthase.

  • Inhibitor: 2-anhydro-3-fluoro-quinic acid, dissolved in assay buffer or DMSO.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Equipment: UV-transparent quartz cuvettes or microplate, spectrophotometer capable of reading at 234 nm.

5.2 Experimental Procedure

  • Reagent Preparation:

    • Prepare a stock solution of DHQ (e.g., 5 mM) in assay buffer. The exact concentration should be determined spectrophotometrically using the known extinction coefficient of its fully converted product, DHS.

    • Prepare serial dilutions of 2-anhydro-3-fluoro-quinic acid in assay buffer.

    • Dilute the DHQ2 enzyme stock in assay buffer to a working concentration that gives a robust and linear rate.

  • Assay Setup (for a 1 mL cuvette):

    • Add 950 µL of Assay Buffer to the cuvette.

    • Add 20 µL of inhibitor dilution (or solvent for control).

    • Add 10 µL of the DHQ2 enzyme working solution.

    • Mix by gentle inversion and incubate for 5 minutes at the desired temperature.

    • Place the cuvette in the spectrophotometer and zero the instrument.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHQ substrate stock solution (final concentration: 100 µM).

    • Immediately begin monitoring the increase in absorbance at 234 nm for 5-10 minutes.

5.3 Data Analysis

The data analysis follows the same principles as described for the SDH assay (Section 4.3), using the initial velocities derived from the absorbance change at 234 nm.

Component Stock Concentration Volume per 1 mL Final Concentration
Phosphate Buffer (pH 7.5)50 mM950 µL~47.5 mM
DHQ2 EnzymeVaries10 µLEmpirically Determined
Inhibitor/SolventVaries20 µLVaries
3-Dehydroquinate (Start)5 mM20 µL100 µM
Total Volume 1000 µL

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls are essential for every experiment:

  • No-Enzyme Control: Substrate, cofactor, and buffer without enzyme. This should show no significant change in absorbance and confirms that the reaction is enzyme-dependent.

  • No-Substrate Control: Enzyme, cofactor, and buffer without substrate. This establishes the baseline absorbance and ensures the enzyme preparation is not contaminated with substrates.

  • Positive Control (if available): A known inhibitor of the target enzyme should be run in parallel to validate the assay's ability to detect inhibition.

  • Solvent Control: The highest concentration of the inhibitor's solvent (e.g., DMSO) used in the assay should be run to ensure it does not independently affect enzyme activity.

By rigorously applying these controls and ensuring that measurements are taken during the linear phase of the reaction, these protocols provide a self-validating system for the characterization of 2-anhydro-3-fluoro-quinic acid as a potential enzyme inhibitor.

References

  • dos Santos, A. S., et al. (2024). Unraveling Shikimate Dehydrogenase Inhibition by 6-Nitroquinazoline-2,4-diol and Its Impact on Soybean and Maize Growth. MDPI. Retrieved from [Link]

  • Guo, L., et al. (2014). Molecular characterization of quinate and shikimate metabolism in Populus trichocarpa. Journal of Biological Chemistry. Retrieved from [Link]

  • Guo, L., et al. (2018). Structural and biochemical approaches uncover multiple evolutionary trajectories of plant quinate dehydrogenases. The Plant Journal. Retrieved from [Link]

  • Huang, K., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. Frontiers in Plant Science. Retrieved from [Link]

  • Hartmann, M., et al. (2016). Targeting the Motion of Shikimate Kinase: Development of Competitive Inhibitors that Stabilize an Inactive Open Conformation of the Enzyme. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Díaz-Quiroz, D. C., et al. (2022). Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. Pharmaceuticals. Retrieved from [Link]

  • Morales, B. G. D. V., et al. (2020). Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Koon, N., et al. (2011). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis. Journal of the American Chemical Society. Retrieved from [Link]

  • Sali, K. M. (2019). Toward Identification and Evaluation of Multitarget Inhibitors: Targeting Shikimate Pathway Enzymes in Mycobacterium tuberculosis. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Own, A. T., et al. (2014). Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials. Journal of Tropical Medicine. Retrieved from [Link]

  • Belkacem, A., et al. (2023). Pharmacological insights into the multifaceted biological properties of quinic acid. ResearchGate. Retrieved from [Link]

  • Webby, C. J., et al. (2011). Potent inhibitors of a shikimate pathway enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design. ResearchGate. Retrieved from [Link]

  • Crisan, E. S., et al. (2024). Quinic Acid and Synthetic Derivatives in Medicinal Chemistry. ChemMedChem. Retrieved from [Link]

  • Prazeres, V. F. V., et al. (2013). Mechanistic basis of the inhibition of type II dehydroquinase by (2S)- and (2R)-2-benzyl-3-dehydroquinic acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Vangnai, A. S., et al. (2004). Quinate oxidation in Gluconobacter oxydans IFO3244: purification and characterization of quinoprotein quinate dehydrogenase. FEMS Microbiology Letters. Retrieved from [Link]

  • Guo, L. (2014). Functional Diversification of the Dehydroquinate Dehydratase/Shikimate (Quinate) Dehydrogenase (DQD/SDH/QDH) Superfamily via Gene Duplication. University of Victoria Thesis. Retrieved from [Link]

  • Jeffries, J. M., et al. (2021). Rational Engineering of a Pseudaminic Acid Synthase Enzyme Enables Access to a 3-Fluoro Sugar with Motility In. White Rose Research Online. Retrieved from [Link]

  • Piaru, S. P., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. Retrieved from [Link]

  • He, J., et al. (2009). Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Prazeres, V. F. V., et al. (2009). 2-substituted-3-dehydroquinic acids as potent competitive inhibitors of type II dehydroquinase. ChemMedChem. Retrieved from [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Lund, B. A., et al. (2020). Synthesis and evaluation of 2,5-dihydrochorismate analogues as inhibitors of the chorismate-utilising enzymes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Dias, C., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Kubo, I., et al. (1995). Inhibition of Phosphofructokinase by Molluscicidal Sesquiterpene Lactones. Ciencia e Cultura. Retrieved from [Link]

  • González-Bello, C. (2015). Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Khan, H., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2020). Total synthesis, structural elucidation and anti-inflammatory activity evaluation of 2-deoxy-3,6-anhydro hexofuranoside derivatives isolated from Sauropus rostratus. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Silverman, R. B., & Abeles, R. H. (1986). Enzyme inhibition by fluoro compounds. ResearchGate. Retrieved from [Link]

Sources

Method

Elucidating the Mass Spectrometric Fragmentation of 2-anhydro-3-fluoro-quinic Acid: A Predictive Guide for Structural Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract This technical guide provides a detailed, predictive analysis of the mass spectrometry fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This technical guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern for 2-anhydro-3-fluoro-quinic acid, a novel synthetic derivative of the naturally occurring quinic acid. Given the rising interest in quinic acid scaffolds for medicinal chemistry, understanding the structural nuances of its derivatives is paramount for drug discovery and development pipelines.[1][2] This document establishes a foundational analytical framework using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We begin by dissecting the known fragmentation pathways of the parent quinic acid molecule and then extrapolate how the introduction of a 2-anhydro bridge and a C-3 fluorine substituent will mechanistically alter these pathways. This application note presents a proposed fragmentation scheme, a comprehensive LC-MS/MS protocol for empirical validation, and a guide to interpreting the resulting mass spectra. The methodologies and predictive insights contained herein are designed to empower researchers to confidently identify and characterize this and similar fluorinated carbocyclic compounds.

Introduction: The Analytical Challenge of Novel Quinic Acid Derivatives

Quinic acid (QA) is a ubiquitous cyclitol (a cyclic polyol) found throughout the plant kingdom, often as a core component of more complex esters like chlorogenic acids.[1] Its chiral, poly-functionalized structure makes it an attractive and versatile scaffold for the synthesis of new biologically active molecules with potential applications as anti-inflammatory, antibacterial, and antiviral agents.[2] The strategic modification of the quinic acid core, such as through fluorination or the introduction of conformational constraints like an anhydro bridge, is a key strategy in modern medicinal chemistry to enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[1]

2-anhydro-3-fluoro-quinic acid represents such a strategic modification. However, its novelty means that no established analytical data for its characterization exists in the public domain. High-resolution mass spectrometry, particularly tandem MS (MS/MS), is the definitive tool for the structural elucidation of such compounds.[3] The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of structural modifications.

This guide addresses this analytical gap by proposing a detailed fragmentation pathway for 2-anhydro-3-fluoro-quinic acid. Our approach is grounded in the well-documented fragmentation behavior of quinic acid diastereomers and the established principles of fragmentation for cyclic and fluorinated organic molecules.[4][5][6]

Foundational Principles of Fragmentation

To predict the fragmentation of 2-anhydro-3-fluoro-quinic acid, we must first understand the behavior of its constituent parts under collision-induced dissociation (CID).[7] Analysis in negative ion mode is typically preferred for quinic acid and its derivatives as the carboxylic acid group is readily deprotonated, yielding a stable [M-H]⁻ precursor ion.[3][4]

Established Fragmentation of Quinic Acid

The deprotonated quinic acid molecule ([C₇H₁₁O₆]⁻, m/z 191.05) undergoes a series of characteristic neutral losses.[4] The most common fragmentations involve sequential losses of water (18 Da) and decarboxylation.[4][8] Key diagnostic ions for quinic acid include:

  • m/z 173 [M-H-H₂O]⁻: A primary and often intense fragment resulting from the loss of a water molecule.

  • m/z 127 [M-H-H₂O-CO₂-H₂]⁻ (proposed): Corresponds to further fragmentation after water loss.

  • m/z 111: A common fragment in the MS³ spectrum of some diastereomers.[4]

  • m/z 93: Another significant fragment, often arising from m/z 173.[4]

The relative intensities of these fragments can vary significantly between different stereoisomers of quinic acid, highlighting the sensitivity of MS/MS to molecular architecture.[4]

Mechanistic Impact of Structural Modifications

The 2-anhydro Bridge: The formation of an internal ether linkage (an anhydro bridge) introduces significant conformational rigidity. This has two primary consequences for fragmentation:

  • Inhibition of Specific Water Losses: Dehydration involving the hydroxyl group at C-2 is no longer possible, which will fundamentally alter the initial fragmentation steps compared to native quinic acid.

  • Promotion of Ring Cleavage: The strained, rigid ring system may be more susceptible to complex ring-opening or cross-ring cleavage events upon collisional activation.[9][10]

The C-3 Fluorine Substituent: The introduction of a highly electronegative fluorine atom at the C-3 position will also profoundly influence fragmentation:

  • Inductive Effects: The C-F bond will influence the electron density across the molecule, potentially stabilizing or destabilizing adjacent bonds and influencing which fragmentation pathways are favored.

  • Novel Neutral Losses: Fluorinated compounds are known to fragment via the loss of a fluorine atom (19 Da) or, more commonly, through the elimination of hydrogen fluoride (HF, 20 Da).[6] This provides a unique and highly diagnostic fragmentation pathway not available to the parent molecule.

Proposed Fragmentation Pathway of 2-anhydro-3-fluoro-quinic acid

Based on the principles above, we can predict a logical fragmentation pathway for 2-anhydro-3-fluoro-quinic acid (C₇H₉FO₅). The deprotonated molecule [M-H]⁻ will have a calculated m/z of 191.0356 , making it isobaric with the [M-H]⁻ of quinic acid and necessitating MS/MS for differentiation.

The proposed fragmentation cascade, initiated from the precursor ion at m/z 191.04, is outlined below.

Caption: Predicted fragmentation pathway of 2-anhydro-3-fluoro-quinic acid.

Mechanistic Explanation:

  • Precursor Ion [M-H]⁻ (m/z 191.04): The analysis begins with the selection of the deprotonated molecular ion in the quadrupole.

  • Pathway 1: Loss of Hydrogen Fluoride (HF): A primary fragmentation route is expected to be the elimination of HF, a characteristic loss for fluorinated alcohols. This yields a highly diagnostic fragment ion at m/z 171.02 (C₇H₆O₅⁻). This pathway is particularly informative as it directly confirms the presence of the fluorine substituent.

  • Pathway 2: Decarboxylation: A competing initial fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate group, resulting in a fragment ion at m/z 147.04 (C₆H₈FO₃⁻).

  • Secondary Fragmentation: The primary fragments can undergo further dissociation. The ion at m/z 171.02 (from HF loss) can subsequently lose CO₂ to produce a fragment at m/z 127.03 (C₆H₆O₃⁻). Similarly, the ion at m/z 147.04 (from CO₂ loss) could potentially undergo further fragmentation, such as a subsequent loss of CO₂, leading to m/z 103.04 .

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust starting methodology for the analysis of 2-anhydro-3-fluoro-quinic acid. Optimization, particularly of collision energy, is essential to achieve the ideal fragmentation pattern.

LCMS_Workflow prep Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc Liquid Chromatography (Reversed-Phase C18) prep->lc Inject 5 µL ms Mass Spectrometry (ESI Negative Mode) lc->ms ms1 MS1: Full Scan (m/z 50-300) ms->ms1 ms2 MS2: Product Ion Scan (Precursor m/z 191.04) ms1->ms2 Select Precursor data Data Analysis (Fragment Identification) ms2->data

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation
  • Prepare a stock solution of 2-anhydro-3-fluoro-quinic acid at 1 mg/mL in methanol or a suitable solvent.

  • Create a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Method

A reversed-phase method is suitable for retaining this polar analyte.

  • Column: C18 Fused-Core column (e.g., 50 mm x 2.1 mm, 2.7 µm) for rapid analysis.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 2% B

    • 4.1-5.0 min: Hold at 2% B (Re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • MS1 Acquisition: Full scan mode from m/z 50 to 300 to confirm the precursor ion at m/z 191.04.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor Ion: m/z 191.04

    • Collision Gas: Argon

    • Collision Energy: Optimize using a ramp (e.g., 10-40 eV). A starting point of 20 eV is recommended. The goal is to observe both the primary fragments (m/z 171 and 147) and subsequent product ions.

Data Interpretation and Expected Results

The resulting MS/MS spectrum should be evaluated for the presence of the key diagnostic ions proposed in Section 3. High-resolution mass spectrometry will be invaluable for confirming the elemental composition of each fragment and increasing confidence in the assignments.

Predicted Ion m/z (Monoisotopic) Proposed Elemental Composition Neutral Loss Significance
191.0356[C₇H₈FO₅]⁻-Precursor Ion [M-H]⁻
171.0241[C₇H₆O₅]⁻HF (20.0115)Confirms Fluorine Presence
147.0428[C₆H₈FO₃]⁻CO₂ (43.9898)Confirms Carboxylic Acid Moiety
127.0311[C₆H₆O₃]⁻HF + CO₂Secondary fragment

Table 1: Predicted m/z values and significance of major fragments for 2-anhydro-3-fluoro-quinic acid.

The presence of a strong signal at m/z 171.02 would be the most compelling evidence for the proposed structure, as this fragment is not expected from the fragmentation of native quinic acid. The absence of a strong initial water loss (to m/z 173) would further support the presence of the 2-anhydro bridge.

Conclusion

This application note provides a comprehensive, predictive framework for the mass spectrometric analysis of the novel compound 2-anhydro-3-fluoro-quinic acid. By leveraging established fragmentation principles of quinic acid and fluorinated molecules, we have proposed a detailed fragmentation pathway that can be empirically tested using the provided LC-MS/MS protocol. The key diagnostic fragments, particularly the loss of HF to yield an ion at m/z 171, serve as a critical identifier for this structure. This guide provides researchers and drug developers with the necessary tools and theoretical foundation to confidently characterize this and other modified quinic acid scaffolds, accelerating the pace of discovery.

References

  • Jaiswal, R., et al. (2016). Synthesis, Structure, and Tandem Mass Spectrometric Characterization of the Diastereomers of Quinic Acid. Journal of Agricultural and Food Chemistry, 64(35), 6769–6780. [Link]

  • Chinese Journal of Mass Spectrometry. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Chinese Journal of Mass Spectrometry, 46(1), 11-25. [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]

  • Jaiswal, R., & Kuhnert, N. (2011). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 59(1), 21-28. [Link]

  • Zengin, G., et al. (2021). Profiling of phytochemicals from aerial parts of Terminalia neotaliala using LC-ESI-MS and determination of antioxidant and enzyme inhibition activities. ResearchGate. [Link]

  • Wang, Z., et al. (2010). Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column. Journal of Chromatography A, 1217(42), 6535-6543. [Link]

  • Zhan, J., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(7), 948. [Link]

  • Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 36(4), 639-645. [Link]

  • Schram, K., et al. (2004). Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. Journal of Mass Spectrometry, 39(4), 384-395. [Link]

  • Zhan, J., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... PubMed. [Link]

  • Gergely, A., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry... Analytical Chemistry, 84(13), 5698-5704. [Link]

  • Zhang, M., et al. (2021). Acyl Quinic Acid Derivatives Screened Out from Carissa spinarum by SOD-Affinity Ultrafiltration LC–MS and Their Antioxidative and Hepatoprotective Activities. Molecules, 26(16), 5035. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

  • Brooks, C. J. W., & Watson, J. (1967). Mass spectrometry of cyclic phenylboronates of diols and polyols. Journal of the Chemical Society D: Chemical Communications, (18), 952-953. [Link]

  • Chansriniyom, C., et al. (2022). LC–MS chromatograms of (A) standard quinic acid and (B) quinic acid in F. dubia sap (FDS) extract. ResearchGate. [Link]

  • Li, W., et al. (2023). Positional isomers of caffeoylquinic acid generate identical fragment ion after collision-induced dissociation. Rapid Communications in Mass Spectrometry, 37(21), e9636. [Link]

  • Siddiqui, A. J., et al. (2018). The UPLC–ESI–QqQLIT–MS/MS method for quantitative determination of phytochemicals in ethanolic extracts of different parts of eight Ficus species: Development and validation. Journal of the Science of Food and Agriculture, 98(6), 2413-2423. [Link]

  • Gakh, A. A., et al. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A, 104(25), 5956-5959. [Link]

  • Fang, N., et al. (2002). LC/MS/MS characterization of phenolic constituents in dried plums. Journal of Agricultural and Food Chemistry, 50(12), 3579-3585. [Link]

  • Botanist Education. (2021). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. YouTube. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Wikipedia. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. National MagLab. [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Vogel, I. C., et al. (2026). Quinic Acid and Synthetic Derivatives in Medicinal Chemistry. ChemMedChem, 21(5), e202500976. [Link]

  • Vogel, I. C., et al. (2026). Quinic Acid and Synthetic Derivatives in Medicinal Chemistry. PubMed. [Link]

  • Singh, S., et al. (2013). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 29(2), 645-651. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 989359. [Link]

  • Stepanova, E. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 875. [Link]

Sources

Application

Application Note: Targeting Type II Dehydroquinate Dehydratase with 2-Anhydro-3-Fluoro-Quinic Acid for Novel Herbicide Development

Executive Summary The shikimate pathway is a highly validated target for broad-spectrum herbicides, most notably exploited by glyphosate, which inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. However, the gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shikimate pathway is a highly validated target for broad-spectrum herbicides, most notably exploited by glyphosate, which inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. However, the global proliferation of glyphosate-resistant weed biotypes has catalyzed an urgent need for novel modes of action (MOA). Type II 3-dehydroquinate dehydratase (DHQase), the third enzyme in the shikimate pathway, represents a highly promising, yet underexploited herbicidal target.

The compound 2-anhydro-3-fluoro-quinic acid (systematically named (1R,4S,5R)-3-fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid) has emerged as a potent competitive inhibitor of Type II DHQases. By acting as a non-cleavable transition-state analogue, this compound provides a critical structural scaffold for the rational design of next-generation, resistance-breaking herbicides[1]. This application note details the mechanistic rationale, structural biology, and validated protocols for screening this class of inhibitors.

Mechanistic Rationale: The Enolate Mimicry Strategy

Type I and Type II DHQases catalyze the same overall reaction—the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS)—but via entirely different mechanisms. While Type I enzymes (predominant in fungi and some bacteria) utilize a covalent Schiff-base intermediate, Type II enzymes (found in plants and specific bacteria) catalyze an anti-dehydration via an enzyme-stabilized enolate anion intermediate.

2-anhydro-3-fluoro-quinic acid is strategically designed to exploit this Type II-specific mechanism. The substitution of a fluorine atom at the C3 position is the causal driver of its potency:

  • Electronic Mimicry: The high electronegativity of the fluorine atom mimics the electron density of the enolate intermediate, tricking the enzyme into binding the inhibitor with high affinity[1].

  • Metabolic Stability: Because the C-F bond is exceptionally strong and cannot undergo the elimination reaction required to form DHS, the enzyme becomes trapped in a non-productive, tightly bound complex[1].

Crystallographic studies (e.g., PDB: 1V1J) confirm that the fluoro-analogue binds deeply within the active site, engaging essential catalytic residues such as Arg19, which is strictly conserved to stabilize the enolate transition state[2][3].

Pathway PEP Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate DAHP DAHP PEP->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Enzyme Type II DHQase DHQ->Enzyme DHS 3-Dehydroshikimate (DHS) SHK Shikimate DHS->SHK CHO Chorismate (Aromatic Amino Acids) SHK->CHO Multiple Steps Inhibitor 2-anhydro-3-fluoro-quinic acid Inhibitor->Enzyme Competitive Inhibition (Enolate Mimic) Enzyme->DHS Dehydration

Figure 1: The Shikimate Pathway highlighting the targeted inhibition of Type II DHQase by 2-anhydro-3-fluoro-quinic acid.

Quantitative Kinetic Profiling

To guide lead optimization, understanding the baseline kinetic parameters of 2-anhydro-3-fluoro-quinic acid against Type II DHQase homologs is essential. The table below summarizes the kinetic profile of the inhibitor, demonstrating its nanomolar to low-micromolar affinity depending on the species homolog.

Table 1: Kinetic Parameters of Type II DHQase Inhibitors

CompoundTarget Enzyme Source Km​ (Substrate) Ki​ (Inhibitor)Inhibition Type
3-Dehydroquinate (Substrate)S. coelicolor250 µMN/AN/A
2-anhydro-3-fluoro-quinic acidS. coelicolorN/A8 - 15 µMCompetitive
2-anhydro-3-fluoro-quinic acidM. tuberculosisN/A54 nMCompetitive

(Data synthesized from established biochemical evaluations of Type II DHQase inhibitors[1][2])

Experimental Workflows & Protocols

Protocol A: In Vitro DHQase Kinetic Inhibition Assay

This protocol relies on continuous UV spectrophotometry. The causality behind the detection method is the formation of 3-dehydroshikimate (DHS), which contains an α,β -unsaturated carbonyl group that absorbs strongly at 234 nm ( ϵ≈1.2×104M−1cm−1 ).

System Validation & Controls:

  • Positive Control: Uninhibited enzyme reaction to establish Vmax​ .

  • Negative Control: Reaction mixture lacking the enzyme to account for non-enzymatic substrate degradation.

  • Blank: Buffer + Inhibitor (to subtract any background absorbance from the test compound).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer, adjusted to pH 8.0. Rationale: Type II DHQases exhibit optimal catalytic efficiency and structural stability in slightly alkaline conditions[4].

  • Enzyme Equilibration: Dilute recombinant plant or bacterial Type II DHQase to a final assay concentration of 20 nM in the Tris-HCl buffer.

  • Inhibitor Preparation: Dissolve 2-anhydro-3-fluoro-quinic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Incubation: Mix the enzyme and inhibitor in a UV-transparent quartz cuvette (1 cm path length). Incubate at 25°C for 15 minutes. Rationale: Allows the system to reach binding equilibrium prior to substrate introduction.

  • Reaction Initiation: Add the substrate, 3-dehydroquinate (DHQ), at varying concentrations (50 µM to 2 mM) to initiate the reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm for 3 minutes using a UV-Vis spectrophotometer.

  • Analysis: Calculate initial velocities ( v0​ ). Plot the data using a Dixon plot ( 1/v vs. [I] ) or nonlinear regression (Michaelis-Menten competitive inhibition model) to determine the Ki​ value.

Workflow Step1 Step 1: Assay Setup 50 mM Tris-HCl (pH 8.0) + Type II DHQase Step2 Step 2: Inhibitor Binding Add 2-anhydro-3-fluoro-quinic acid Incubate 15 min at 25°C Step1->Step2 Step3 Step 3: Substrate Addition Add 3-Dehydroquinate (DHQ) Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance at 234 nm (DHS Formation) Step3->Step4 Step5 Step 5: Data Analysis Calculate Ki via Dixon/Lineweaver-Burk Step4->Step5

Figure 2: Workflow for the continuous spectrophotometric in vitro DHQase inhibition assay.

Protocol B: Whole-Plant Post-Emergence Efficacy Screening

In vitro enzymatic potency does not automatically translate to in vivo herbicidal efficacy. 2-anhydro-3-fluoro-quinic acid is a highly polar molecule (due to its three hydroxyl groups and carboxylic acid), which severely restricts its ability to penetrate the lipophilic plant cuticle. This protocol incorporates specific formulation adjustments to overcome this barrier.

Step-by-Step Procedure:

  • Plant Cultivation: Grow model broadleaf weeds (e.g., Arabidopsis thaliana or Amaranthus retroflexus) in a controlled greenhouse environment (22°C, 16h photoperiod) until they reach the 3-4 true leaf stage.

  • Formulation: Dissolve the inhibitor in a carrier solvent containing 0.1% (v/v) Silwet L-77 or Tween-20. Rationale: Non-ionic organosilicone surfactants drastically reduce the surface tension of the spray droplets, enabling stomatal infiltration and cuticular penetration of highly polar active ingredients.

  • Application: Apply the formulated solution using a laboratory track sprayer calibrated to deliver a volume equivalent to 200 L/ha. Test application rates at 100, 500, and 1000 g a.i./ha.

  • Evaluation: Assess phytotoxicity at 7, 14, and 21 days post-treatment (DPT). Utilize a standard 0-100% visual injury scale (0% = no effect, 100% = complete plant death). Note specific symptomology (e.g., chlorosis of the apical meristem, which is characteristic of aromatic amino acid starvation).

Conclusion & Future Perspectives in Drug/Herbicide Design

While 2-anhydro-3-fluoro-quinic acid is an exceptionally potent inhibitor at the enzymatic level, its direct application as a commercial herbicide is limited by its polarity and complex synthesis. However, it serves as a premier pharmacophore model .

Future drug development and agrochemical research should focus on:

  • Prodrug Strategies: Esterification of the carboxylic acid or hydroxyl groups to enhance lipophilicity and foliar uptake, relying on endogenous plant esterases to release the active fluoro-analogue post-penetration.

  • Simplification of the Scaffold: Designing carbocyclic or heterocyclic mimics that retain the spatial arrangement of the critical C3-fluorine and C1-carboxylate but are more cost-effective to synthesize at an industrial scale.

By exploiting the unique transition-state mimicry of 2-anhydro-3-fluoro-quinic acid, researchers can unlock a completely new class of herbicides capable of managing EPSP synthase-resistant weed populations.

Sources

Method

Application Note: Co-Crystallization Techniques for 2-Anhydro-3-Fluoro-Quinic Acid and Type II Dehydroquinate Dehydratase Complexes

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale The shikimate pathway is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The shikimate pathway is a critical metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Because this pathway is entirely absent in mammals, its constituent enzymes are prime targets for novel antimicrobial and herbicidal drug development[1].

One of the most attractive targets within this pathway is Type II Dehydroquinate Dehydratase (DHQase) , which catalyzes the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS)[2]. To elucidate the precise catalytic mechanism and facilitate structure-based drug design, researchers utilize transition-state analogues. 2-anhydro-3-fluoro-quinic acid (PubChem CID 448993) is a highly potent, competitive reversible inhibitor of Type II DHQase[3].

Mechanistic Causality: The introduction of a highly electronegative fluorine atom at the C3 position mimics the flattened enol/enolate intermediate formed during the natural dehydration reaction[4]. This fluorine atom not only increases binding affinity (often dropping the Ki​ into the nanomolar range) but also prevents catalytic turnover, effectively trapping the enzyme in a stable, homogeneous state[5]. This conformational locking—specifically the ordering of the catalytic loop—makes co-crystallization the mandatory approach, as soaking the ligand into pre-formed apo-crystals frequently causes the crystal lattice to shatter due to structural rearrangement[6].

Pathway DHQ 3-Dehydroquinate (Substrate) Intermediate Enolate Intermediate DHQ->Intermediate Dehydration DHS 3-Dehydroshikimate (Product) Intermediate->DHS Product Release DHQase Type II DHQase DHQase->Intermediate Inhibitor 2-anhydro-3-fluoro-quinic acid Inhibitor->DHQase Competitive Binding

Figure 1: Shikimate pathway segment showing competitive inhibition of Type II DHQase.

Physicochemical Properties & Crystallization Parameters

To successfully co-crystallize the complex, the physicochemical properties of the ligand must be strictly balanced against the solubility limits of the protein. Below is a summary of the target data and optimized parameters derived from successful structural depositions, such as[4].

Table 1: Ligand and Target Properties
PropertyValueSource
Compound Name 2-anhydro-3-fluoro-quinic acid[3]
Molecular Formula C₇H₉FO₅[3]
Molecular Weight 192.14 g/mol [3]
Target Enzyme Type II Dehydroquinate Dehydratase[4]
Mechanism of Action Competitive Reversible Inhibitor[5]
Table 2: Optimized Co-Crystallization Conditions
ParameterOptimized ConditionMechanistic Rationale
Protein Concentration 10–15 mg/mLEnsures supersaturation is reached slowly during vapor diffusion.
Buffer System 40 mM Tris-HCl (pH 8.0)Maintains DHQase stability and optimal ionization state of the ligand[2].
Precipitant 20% (w/v) PEG 3350Acts as a molecular crowding agent to gently lower protein solubility[2].
Additive / Salt 0.2 M Ammonium CitrateProvides ionic strength; citrate can stabilize the active site periphery[2].
Cryoprotectant Mother liquor + 30% GlycerolPrevents ice lattice formation during liquid nitrogen flash-cooling[2].

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system . Quality control checkpoints are built into the protocol to ensure that experimental failures are caught before time-consuming crystallization trials are initiated.

Workflow P1 Protein QC (>95% Pure, DLS) P3 Complexation (1:5 Ratio, 2h Ice) P1->P3 P2 Ligand Prep (100 mM in DMSO) P2->P3 P4 Vapor Diffusion (PEG 3350 / Citrate) P3->P4 P5 Cryoprotection (+30% Glycerol) P4->P5 P6 X-Ray Diffraction (Data Collection) P5->P6

Figure 2: Step-by-step workflow for the co-crystallization of DHQase-inhibitor complexes.

Step 1: Protein and Ligand Preparation
  • Protein Purification: Purify Type II DHQase using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC). Buffer exchange the protein into 40 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Dynamic Light Scattering (DLS) Check: Validation Checkpoint. Confirm the protein is monodisperse (Polydispersity Index < 20%). Aggregated protein will not crystallize.

  • Ligand Solubilization: Dissolve 2-anhydro-3-fluoro-quinic acid in 100% anhydrous DMSO to create a 100 mM stock solution. Causality: DMSO prevents premature precipitation of the fluoro-organic compound when introduced to the aqueous protein buffer.

Step 2: Complex Formation
  • Incubation: Add the ligand stock to the concentrated DHQase (10-15 mg/mL) to achieve a 1:5 (protein:ligand) molar ratio. Ensure the final DMSO concentration remains below 2% (v/v) to prevent solvent-induced protein denaturation.

  • Equilibration: Incubate the mixture on ice for 2 hours. Causality: This duration allows the transition-state analogue to fully occupy the active site and induce the necessary ordering of the catalytic loop[6].

  • Centrifugation: Validation Checkpoint. Centrifuge the complex at 14,000 × g for 10 minutes at 4°C. The absence of a visible pellet validates that the ligand has not induced protein aggregation, confirming the complex is stable for crystallization.

Step 3: Sitting-Drop Vapor Diffusion
  • Plate Setup: Utilize a 96-well sitting-drop crystallization plate. Fill the reservoir wells with 50 µL of the optimized precipitant solution (20% PEG 3350, 0.2 M ammonium citrate tribasic, pH 7.0)[2].

  • Drop Mixing: Dispense 1.0 µL of the protein-ligand complex and mix it with 1.0 µL of the reservoir solution.

  • Incubation: Seal the plate and incubate at 293 K (20°C) in a vibration-free environment. Crystals typically appear within 3 to 7 days.

Step 4: Cryoprotection and Harvesting
  • Cryo-solution Preparation: Prepare a cryoprotectant solution consisting of the mother liquor supplemented with 30% (v/v) glycerol[2]. Crucial Step: Add 1 mM of 2-anhydro-3-fluoro-quinic acid to this cryo-solution. Causality: Including the ligand in the cryoprotectant prevents the inhibitor from diffusing out of the active site during the soaking phase, ensuring 100% occupancy in the final electron density map.

  • Harvesting: Using a nylon loop, transfer the crystal into the cryoprotectant for 15–30 seconds.

  • Flash-Cooling: Plunge the loop directly into liquid nitrogen to vitrify the sample prior to X-ray data collection.

Troubleshooting and Optimization

  • Issue: Heavy precipitation immediately upon drop mixing.

    • Causality: The PEG concentration is driving the protein out of solution too rapidly, or the DMSO concentration is too high.

    • Solution: Reduce the PEG 3350 concentration to 15% (w/v) or perform a back-titration of the ligand to ensure final DMSO is 1%.

  • Issue: Crystals diffract poorly (>3.5 Å) or exhibit high mosaicity.

    • Causality: Incomplete loop ordering due to partial ligand occupancy.

    • Solution: Increase the ligand molar ratio to 1:10 during the complex formation stage and verify binding via a Thermal Shift Assay ( ΔTm​>2∘C indicates stable binding).

References

  • 2-Anhydro-3-Fluoro-Quinic Acid (CID 448993) Source: PubChem, National Institutes of Health URL:[Link]

  • Crystal structure of type II Dehydroquinate Dehydratase from Streptomyces coelicolor in complex with 3-fluoro-quinic acid (PDB ID: 1V1J) Source: RCSB Protein Data Bank URL:[Link]

  • Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum Source: PubMed Central (PMC) URL:[Link]

  • Structure-based Design, Synthesis, and Biological Evaluation of Inhibitors of Mycobacterium tuberculosis Type II Dehydroquinase Source: PubMed, Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Application Note: Utilizing 2-Anhydro-3-Fluoro-Quinic Acid as a Chemical Probe in Shikimate Pathway Metabolic Studies

Mechanistic Rationale & Target Biology The shikimate pathway is a highly conserved, seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and essent...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

The shikimate pathway is a highly conserved, seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and essential folate cofactors in bacteria, fungi, and plants. Because this pathway is entirely absent in mammals, the enzymes involved are prime targets for the development of novel antimicrobials and herbicides [1].

The third step of this pathway involves the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS), a reaction catalyzed by the enzyme 3-dehydroquinate dehydratase (DHQD , also known as AroQ).

2-Anhydro-3-fluoro-quinic acid (CID 448993) serves as a highly specific, tight-binding chemical probe for Type II DHQD.

  • Causality of Probe Design: The natural enzymatic dehydration requires the removal of a proton and a hydroxyl group. By substituting the C-3 hydroxyl group with a highly electronegative fluorine atom, 2-anhydro-3-fluoro-quinic acid acts as a transition-state analog. The C-F bond cannot undergo the necessary elimination reaction, effectively stalling the enzyme [2].

  • Binding Dynamics: The fluorine atom enhances electrostatic interactions within the active site—specifically interacting with critical arginine residues (e.g., Arg19 in Mycobacterium tuberculosis DHQD)—mimicking the enolate intermediate of the natural reaction and yielding nanomolar binding affinity ( Ki​ ) [2].

G DAHP DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHQD DHQD (AroQ) Enzyme DHQ->DHQD DHS 3-Dehydroshikimate (DHS) SA Shikimate DHS->SA Shikimate Dehydrogenase DHQD->DHS Dehydration Probe 2-Anhydro-3-fluoro- quinic acid Probe->DHQD Competitive Inhibition

Metabolic intervention of 2-anhydro-3-fluoro-quinic acid in the shikimate pathway.

Quantitative Data & Probe Characteristics

To accurately utilize this probe, researchers must benchmark its kinetic and structural parameters against the natural substrate.

Table 1: Comparative Kinetic and Structural Parameters

Parameter3-Dehydroquinate (Natural Substrate)2-Anhydro-3-Fluoro-Quinic Acid (Probe)
Role Endogenous SubstrateCompetitive Inhibitor
Molecular Weight 190.15 g/mol 192.14 g/mol
Target Enzyme Type I & II DHQDType II DHQD (High Selectivity)
Affinity / Kinetics Ki​≈50−150 nM
Mechanism of Action Undergoes dehydration to DHSStalls as an enolate transition-state mimic
UV Absorbance Negligible at 234 nmNegligible at 234 nm

Experimental Protocols

The following self-validating protocols detail how to deploy 2-anhydro-3-fluoro-quinic acid for both in vitro enzymatic profiling and in vivo intracellular metabolic flux analysis.

In Vitro Target Engagement: Continuous UV-Vis Kinetic Assay

This protocol determines the IC50​ and Ki​ of the probe against purified DHQD. Causality of Assay Design: The reaction product, 3-dehydroshikimate (DHS), contains an α,β -unsaturated ketone. This conjugated system possesses a strong UV absorbance maximum at 234 nm ( ϵ=12,000 M−1⋅cm−1 ) [3]. By continuously monitoring the increase in A234​ , the initial velocity ( v0​ ) of the enzyme can be directly and quantitatively measured without the need for secondary coupling enzymes or fluorescent tags.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 8.0). Rationale: DHQD exhibits optimal ionization and structural stability at pH 8.0; deviations can protonate key active-site histidines, artificially reducing baseline activity [3].

  • Reagent Dilution: Prepare a 20 mM stock of 3-dehydroquinic acid (substrate) in nuclease-free water. Prepare serial dilutions of 2-anhydro-3-fluoro-quinic acid (probe) ranging from 1 nM to 10 μ M in DMSO (ensure final DMSO concentration in the assay does not exceed 1%).

  • Pre-incubation: In a 0.5 mL UV-transparent quartz cuvette, combine 50 μ L of 10x assay buffer, the purified DHQD enzyme (e.g., 70 ng), and the selected concentration of the probe. Bring the volume to 450 μ L with water. Incubate at 25°C for 10 minutes. Rationale: Tight-binding transition-state analogs often exhibit slow-onset kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium, preventing non-linear initial rate artifacts.

  • Reaction Initiation: Add 50 μ L of the substrate stock to initiate the reaction (final volume = 500 μ L).

  • Kinetic Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the absorbance at 234 nm for 3 to 5 minutes, recording data every 10 seconds.

  • Data Analysis: Calculate the initial reaction rate ( ΔA234​/min ) from the linear portion of the curve. Convert this to specific activity using the Beer-Lambert law ( ϵ=12,000 M−1⋅cm−1 ). Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the precise Ki​ .

Workflow Step1 1. Reagent Preparation 50 mM Tris-HCl (pH 8.0) Step2 2. Pre-incubation Enzyme + Probe (10 min, 25°C) Step1->Step2 Step3 3. Reaction Initiation Add 3-Dehydroquinate Step2->Step3 Step4 4. Kinetic Monitoring UV Absorbance at 234 nm Step3->Step4 Step5 5. Data Analysis Calculate v0 and Ki Step4->Step5

Step-by-step in vitro UV-Vis spectrophotometric assay workflow for DHQD inhibition.

Intracellular Metabolic Flux Analysis: HILIC-LC-MS/MS

To confirm that 2-anhydro-3-fluoro-quinic acid engages its target in vivo, researchers must measure the intracellular accumulation of upstream metabolites and the depletion of downstream products in bacterial cultures (e.g., H. pylori or M. tuberculosis).

Causality of Assay Design: Shikimate pathway intermediates are highly hydrophilic organic acids. Standard reversed-phase (C18) chromatography fails to retain them, causing them to elute in the void volume where ion suppression from salts is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to retain and separate these polar metabolites prior to MS/MS detection.

Step-by-Step Methodology:

  • Bacterial Culture & Treatment: Grow the target bacterial strain in liquid media to the mid-logarithmic phase ( OD600​≈0.5 ). Split the culture and treat with the probe at 1x, 5x, and 10x the Minimum Inhibitory Concentration (MIC), alongside a vehicle control (0.1% DMSO). Incubate for 2 to 4 hours.

  • Rapid Quenching: Critical Step. Bacterial metabolism operates on a sub-second timescale. Do not pellet cells by standard room-temperature centrifugation, as the mechanical stress will artificially alter the metabolome. Instead, rapidly inject 1 mL of the culture directly into 4 mL of pre-chilled (-20°C) 60% methanol/water to instantaneously freeze metabolic activity.

  • Metabolite Extraction: Centrifuge the quenched mixture at 4°C to pellet the cells. Resuspend the pellet in 500 μ L of cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v). Lyse the cells using mechanical bead beating (0.1 mm silica beads) for 3 cycles of 30 seconds at 4°C.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to remove precipitated proteins and cell debris. Transfer the supernatant to an LC-MS vial.

  • HILIC-LC-MS/MS Analysis: Inject 5 μ L of the extract onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Use a mobile phase gradient of (A) 20 mM ammonium carbonate in water (pH 9.0) and (B) 100% acetonitrile. Detect metabolites using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Expected Outcomes & Data Interpretation

Successful target engagement by 2-anhydro-3-fluoro-quinic acid will result in a distinct metabolic bottleneck.

Table 2: Expected Metabolic Shifts in Whole-Cell Assays

MetabolitePosition in PathwayExpected Shift Post-TreatmentMS/MS MRM Transition (m/z, ESI-)
3-Dehydroquinate (DHQ) Upstream of TargetSignificant Accumulation ( ↑↑ )189.0 127.0
3-Dehydroshikimate (DHS) Downstream of TargetDepletion ( ↓↓ )171.0 109.0
Shikimate Downstream of TargetDepletion ( )173.0 93.0
Phenylalanine Terminal ProductDepletion ( )164.1 147.0

By correlating the in vitro Ki​ data from the UV-Vis assay with the in vivo metabolic bottleneck observed via LC-MS/MS, researchers can definitively validate the efficacy and membrane permeability of 2-anhydro-3-fluoro-quinic acid as a chemical probe for drug discovery.

References

  • Walia, G., et al. "Identification of Potential Drug Targets in Helicobacter pylori Using In Silico Subtractive Proteomics Approaches and Their Possible Inhibition through Drug Repurposing." International Journal of Molecular Sciences, vol. 21, no. 18, 2020, p. 6904.[Link]

  • Sánchez-Sixto, Cristina, et al. "Structure-based Design, Synthesis, and Biological Evaluation of Inhibitors of Mycobacterium Tuberculosis Type II Dehydroquinase." Journal of Medicinal Chemistry, vol. 48, no. 15, 2005, pp. 4871-4881.[Link]

  • Jaafar, M., et al. "A Target to Combat Antibiotic Resistance: Biochemical and Biophysical Characterization of 3-Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus." International Journal of Molecular Sciences, vol. 25, no. 22, 2024, p. 12180.[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the chemical synthesis of 2-anhydro-3-fluoro-quinic acid

Welcome to the technical support center for the synthesis of 2-anhydro-3-fluoro-quinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-anhydro-3-fluoro-quinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This document provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.

Introduction: The Challenge of Synthesizing 2-anhydro-3-fluoro-quinic acid

2-anhydro-3-fluoro-quinic acid is a valuable chiral building block, particularly in the synthesis of complex pharmaceutical agents. Its structure, derived from quinic acid, features a rigid bicyclic core and a strategically placed fluorine atom, which can significantly enhance the pharmacological properties of a target molecule.[1] However, the synthesis is fraught with challenges, primarily due to the polyhydroxylated and stereochemically complex nature of the quinic acid starting material. Low yields are often attributed to a combination of factors including poor regioselectivity during the critical fluorination step, competing side reactions, and difficulties in purification.

This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages impacting the overall yield in this synthesis?

A1: The two most critical stages are:

  • Regioselective Fluorination: Introducing the fluorine atom at the C3 position without it reacting with the other hydroxyl groups is the principal challenge. This requires a robust protecting group strategy.

  • Anhydro- Bridge Formation (Lactonization/Cyclization): The intramolecular cyclization to form the 2-anhydro bridge must be efficient and not lead to degradation or rearrangement products. The success of this step is highly dependent on the successful execution of the preceding deprotection and fluorination steps.

Q2: Why is starting material purity so important?

A2: Quinic acid is often extracted from natural sources like the bark of the Cinchona tree or coffee beans, and it can contain impurities that interfere with the synthesis.[2][3] For instance, residual polyphenols or other organic acids can consume expensive reagents, particularly the electrophilic fluorinating agent, leading to incomplete reactions and the formation of complex side products. It is crucial to start with highly pure quinic acid, often requiring recrystallization or chromatographic purification before use.

Q3: What is the mechanistic basis for using an electrophilic fluorinating agent?

A3: The key C-F bond formation step typically proceeds via an electrophilic fluorination mechanism. The hydroxyl group at C3 is first converted into a better leaving group or, more commonly, an enolate or silyl enol ether is formed. An electrophilic fluorine source, such as Selectfluor (F-TEDA-BF₄), then delivers an "F+" equivalent to the electron-rich enolate.[4] This approach is generally preferred over nucleophilic fluorination for this substrate due to the stereochemical control it can offer and the harsh conditions often required for nucleophilic displacement of a hydroxyl group.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield or No Reaction During the Fluorination Step

Question: I am attempting the fluorination of my protected quinic acid derivative, but TLC analysis shows mostly unreacted starting material and only trace amounts of the desired product. What could be the cause?

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Inefficient Enolate Formation The electrophilic fluorinating agent attacks an enolate or silyl enol ether intermediate. Incomplete deprotonation by the base (e.g., LDA, KHMDS) will result in unreacted starting material.Solution: 1. Ensure Anhydrous Conditions: Water will quench the strong base. Thoroughly dry all glassware, solvents, and reagents. 2. Check Base Quality: Use a freshly opened bottle of the organolithium base or titrate it before use. 3. Optimize Temperature: Add the base at a low temperature (e.g., -78 °C) to prevent side reactions, then allow the reaction to slowly warm to the optimal temperature for fluorination as determined by literature.
Deactivated Fluorinating Agent Electrophilic fluorinating agents like Selectfluor are sensitive to moisture and can degrade over time.Solution: 1. Use a fresh bottle of the fluorinating agent. 2. Store the reagent under an inert atmosphere (e.g., in a desiccator or glovebox) and away from light.
Steric Hindrance The protecting groups on the other hydroxyl functions may be too bulky, sterically hindering the approach of the fluorinating agent to the C3 position.Solution: 1. Re-evaluate the protecting group strategy. While bulky groups like TBDMS offer stability, moderately sized groups like acetyl or benzyl might be more appropriate.[5] 2. Refer to literature for protecting group schemes that have been successfully used for the functionalization of quinic acid.[6]
Issue 2: Formation of Multiple Byproducts and Purification Difficulties

Question: The fluorination reaction works, but I get multiple product spots on my TLC plate that are difficult to separate by column chromatography. How can I improve the selectivity?

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Lack of Regioselectivity The fluorinating agent may be reacting at other positions if the hydroxyl groups are not adequately protected or if the reaction conditions are too harsh.Solution: 1. Verify Protecting Group Integrity: Ensure the protecting groups are stable to the basic conditions of enolization and have been installed correctly. Use ¹H NMR to confirm. 2. Differential Protection: Employ a differential protection strategy. For instance, protect the C4 and C5 hydroxyls as a more stable acetonide or benzylidene acetal, leaving the C3 hydroxyl to be fluorinated after activation.[7]
Over-fluorination If the substrate has other enolizable protons, multiple fluorinations can occur, leading to di- or tri-fluorinated byproducts.Solution: 1. Stoichiometry Control: Use precisely 1.0 to 1.1 equivalents of the fluorinating agent. Avoid significant excess. 2. Slow Addition: Add the fluorinating agent slowly at low temperature to maintain control over the reaction.
Degradation of Product The desired product may be unstable under the reaction or workup conditions.Solution: 1. Milder Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids or bases. 2. Temperature Control: Maintain low temperatures throughout the reaction and workup process.
Issue 3: Inefficient Cyclization to Form the 2-anhydro Bridge

Question: After deprotection of the fluorinated intermediate, my attempts to form the internal lactone (the 2-anhydro bridge) are giving very low yields. What can I do?

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Incomplete Deprotection Residual protecting groups, particularly on the C2-hydroxyl or the C1-carboxyl, will prevent cyclization.Solution: 1. Monitor Deprotection: Follow the deprotection reaction carefully by TLC or LC-MS to ensure all protecting groups are removed. 2. Choose Appropriate Conditions: Ensure the deprotection method is suitable for all protecting groups used. For example, acidic conditions that remove a silyl ether might not cleave a benzyl ether.
Unfavorable Conformation The chair conformation of the cyclohexane ring may place the reacting groups (C2-OH and C1-COOH) in a trans-diaxial or otherwise unfavorable orientation for intramolecular reaction.Solution: 1. Solvent Effects: Screen different solvents. Aprotic polar solvents like DMF or DMSO can sometimes promote cyclization by stabilizing the transition state. 2. Use of a Coupling Agent: Activate the carboxylic acid with a coupling agent like DCC or EDC to facilitate the intramolecular esterification under milder conditions.

Visualizing the Process

A clear understanding of the reaction sequence and troubleshooting logic is essential for success.

General Synthesis Workflow

G cluster_0 Preparation cluster_1 Key C-F Bond Formation cluster_2 Final Assembly A Quinic Acid B Protection of Hydroxyls (e.g., Acetonide/TBDMS) A->B Step 1 C Enolate Formation (Base, -78°C) B->C Step 2 D Electrophilic Fluorination (e.g., Selectfluor) C->D Step 3 E Deprotection D->E Step 4 F Intramolecular Cyclization E->F Step 5 G 2-anhydro-3-fluoro-quinic acid F->G

Caption: General workflow for the synthesis of 2-anhydro-3-fluoro-quinic acid.

Troubleshooting Decision Tree for Low Fluorination Yield

G cluster_yes cluster_no Start Low Yield in Fluorination Step Check_SM Is Starting Material (Protected Quinic Acid) Visible on TLC? Start->Check_SM Yes_SM YES Check_SM->Yes_SM No_SM NO Check_SM->No_SM Cause_Incomplete Likely Incomplete Reaction Yes_SM->Cause_Incomplete Cause_Degradation Likely Degradation or Complex Mixture Formation No_SM->Cause_Degradation Sol_Base 1. Check Base Quality & Anhydrous Conditions Cause_Incomplete->Sol_Base Sol_Fluorine 2. Use Fresh Fluorinating Agent Cause_Incomplete->Sol_Fluorine Sol_Temp 3. Optimize Reaction Time/Temperature Cause_Incomplete->Sol_Temp Sol_Selectivity 1. Re-evaluate Protecting Groups Cause_Degradation->Sol_Selectivity Sol_Stoich 2. Check Stoichiometry (Use ~1.05 eq. Fluorinating Agent) Cause_Degradation->Sol_Stoich Sol_Workup 3. Use Milder Workup Conditions Cause_Degradation->Sol_Workup

Caption: Decision tree for troubleshooting low fluorination yields.

Detailed Protocol: Electrophilic Fluorination

The following is a representative protocol for the fluorination step. Note: This is a generalized procedure and may require optimization for your specific protected substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Objective: To introduce a fluorine atom at the C3 position of a protected quinic acid derivative.

Materials:

  • Protected quinic acid derivative (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) (1.1 eq, solution in THF/heptane/hexanes)

  • Selectfluor (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the protected quinic acid derivative in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add the strong base (LDA or KHMDS) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flame-dried flask, dissolve Selectfluor in anhydrous THF (or DMF if solubility is an issue). Add this solution dropwise to the enolate mixture at -78 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for an additional 2-4 hours. Monitor the progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly rise to -40 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

Sources

Optimization

Optimizing purification of 2-anhydro-3-fluoro-quinic acid by flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, functionalized cyclohexene de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, functionalized cyclohexene derivatives.

Context & Chemical Profiling

(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid (commonly known as 2-anhydro-3-fluoro-quinic acid) is a highly polar synthetic intermediate recognized as a potent inhibitor of type II dehydroquinase 1.

Its structural features dictate its complex chromatographic behavior:

  • Extreme Polarity: The presence of three hydroxyl groups and a carboxylic acid makes it highly water-soluble and prone to irreversible binding on bare normal-phase silica 2.

  • Ionizability: The carboxylic acid (pKa ~3-4) causes variable retention states, leading to severe peak tailing if the mobile phase pH is not strictly controlled [[3]]().

  • Lack of Chromophore: The single alkene provides minimal UV absorbance above 210 nm, rendering standard 254 nm UV detection ineffective.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 2-anhydro-3-fluoro-quinic acid Detect Set Detection: ELSD or MS (Low UV Absorbance) Start->Detect Load Dry Loading (Celite or C18 powder) Detect->Load Phase Select Stationary Phase Load->Phase RPC18 Reversed-Phase (C18-Aq) Prevents Phase Collapse Phase->RPC18 Preferred HILIC HILIC (Amine/Diol) For Extreme Polarity Phase->HILIC Alternative Modifier Add 0.1% TFA or FA (Suppress COOH Ionization) RPC18->Modifier EluteHILIC Gradient: MeCN to Water (Water is strong solvent) HILIC->EluteHILIC EluteRP Gradient: Water to MeCN (Both with 0.1% Acid) Modifier->EluteRP Success Purified Compound High Recovery & Resolution EluteRP->Success EluteHILIC->Success

Decision matrix for flash purification of highly polar, non-UV active carboxylic acids.

Standard Operating Procedures (SOPs)

SOP A: Reversed-Phase (C18-Aq) Purification (Preferred)

Causality: Standard C18 chains undergo "phase collapse" in >95% water, folding inward and reducing surface area to zero [[4]](). C18-Aqueous (C18-Aq) columns utilize polar end-capping to keep the carbon chains solvated and extended in 100% water, allowing the highly polar quinic acid to partition properly.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of methanol. Add Celite or C18 powder (1:3 sample-to-sorbent mass ratio). Evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Self-Validation: Dry loading prevents the strong injection solvent from carrying the analyte down the column prematurely 2.

  • Column Equilibration: Select a C18-Aq flash column. Equilibrate with 5 column volumes (CV) of 100% Water containing 0.1% Trifluoroacetic Acid (TFA) 3.

  • Gradient Elution:

    • 0-3 CV: 100% Water + 0.1% TFA (Isocratic hold to separate void volume impurities).

    • 3-12 CV: Linear gradient from 0% to 30% Acetonitrile (+ 0.1% TFA).

    • 12-15 CV: Column wash at 100% Acetonitrile.

  • Detection: Route the eluent through an Evaporative Light Scattering Detector (ELSD) or a single-quadrupole Mass Spectrometer (MS) set to detect the [M-H]- ion at m/z 191 5.

SOP B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: If the compound is too polar even for C18-Aq, HILIC flips the retention mechanism. It uses a polar stationary phase (amine or diol) and a non-polar mobile phase (Acetonitrile). The analyte partitions into a water-enriched layer on the silica surface 6.

  • Sample Preparation: Dry load the sample onto Celite. Critical: Do not inject the sample dissolved in water, as introducing a plug of pure water will destroy the delicate HILIC partitioning layer and cause immediate elution 7.

  • Column Equilibration: Equilibrate an amine-bonded silica column with 95% Acetonitrile / 5% Water 6.

  • Gradient Elution:

    • 0-2 CV: Isocratic hold at 95% Acetonitrile.

    • 2-12 CV: Linear gradient from 5% to 50% Water (Water is the strong eluting solvent in HILIC) [[7]]().

  • Post-Purification: Wash the column with 5 CV of isopropanol prior to storage 7.

Troubleshooting & FAQs

Q: Why does my compound elute in the void volume on a standard C18 column? A: Standard C18 stationary phases undergo "phase collapse" when exposed to the >95% aqueous conditions required to retain highly polar molecules like quinic acid derivatives 4. The hydrophobic alkyl chains fold inward, reducing the interactive surface area to near zero. Solution: Switch to a C18-Aqueous (C18-Aq) column, which utilizes proprietary hydrophilic end-capping to keep the carbon chains extended even in 100% water 4.

Q: My chromatogram shows severe peak tailing. How do I improve resolution? A: 2-anhydro-3-fluoro-quinic acid contains a carboxylic acid group. In neutral mobile phases, this group exists in an equilibrium between its protonated (unionized) and deprotonated (ionized) states, leading to multiple retention mechanisms and broad, tailing peaks. Solution: Add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid to both mobile phases. This drops the pH below the pKa, suppressing ionization and ensuring the molecule remains fully protonated to elute as a single, sharp band 3.

Q: I see no peaks on the UV trace, but TLC confirms the product is present. What is wrong? A: The molecule lacks a conjugated π -system, meaning it has negligible UV absorbance above 210 nm. Relying on standard 254 nm or 280 nm UV detection will result in invisible peaks. Solution: Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for fraction triggering.

Q: Can I use standard normal-phase silica for this purification? A: It is highly discouraged. Extremely polar compounds exhibit irreversible binding to bare silica gel 2. Eluting them requires highly polar solvents (like pure methanol), which causes the compound to elute with the solvent front, offering zero chromatographic resolution. Solution: If normal phase is desired, utilize Aqueous Normal Phase (HILIC) with an amine or diol column [[7]]().

Chromatographic Parameter Summary

ParameterStandard RP-C18 (Suboptimal)Optimized RP-C18-Aq (Preferred)HILIC (Alternative)
Stationary Phase Standard C18 (End-capped)C18-Aqueous (Polar end-capped)Amine or Diol-bonded Silica
Mobile Phase A WaterWater + 0.1% TFAAcetonitrile
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFAWater
Initial Gradient 5% B (Fails to retain)0% B (Holds for 2-3 CV)5% B (Holds for 2-3 CV)
Max Loading Capacity < 1% by weight1 - 5% by weight1 - 2% by weight
Detection Strategy 210 nm UV (Poor sensitivity)ELSD / MS (TIC)ELSD / MS (TIC)

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids". 3

  • PubChemLite. "2-anhydro-3-fluoro-quinic acid (C7H9FO5)". 5

  • Labex. "Strategies for the Flash Purification of Highly Polar Compounds".4

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography". 6

  • BenchChem. "Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols". 2

  • RCSB PDB. "1V1J: Crystal structure of type II Dehydroquintae Dehydratase from Streptomyces coelicolor in complex with 3-fluoro". 1

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography". 7

Sources

Troubleshooting

Reducing stereoisomer impurities in 2-anhydro-3-fluoro-quinic acid preparation

Welcome to the Technical Support Center for the synthesis and purification of 2-anhydro-3-fluoro-quinic acid (also known as (1R,4S,5R)-3-fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid)[1]. As a highly potent eno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-anhydro-3-fluoro-quinic acid (also known as (1R,4S,5R)-3-fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid)[1]. As a highly potent enolate intermediate mimic designed to competitively inhibit Type II Dehydroquinase (DHQ2) in the shikimate pathway of Mycobacterium tuberculosis[2], the stereochemical integrity of this molecule is paramount.

The introduction of the vinylic fluorine and the dehydration of the cyclohexane ring are notorious for generating stereoisomer impurities (specifically C4/C5 epimers) and over-elimination byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high enantiomeric and diastereomeric excess during your synthesis[3].

Pathway & Synthetic Workflow

Workflow Start (-)-Quinic Acid (Chiral Pool) Step1 Protection & Activation (Stereocenter Preservation) Start->Step1 Step2 Fluorination & Elimination (Vinylic Fluoride Formation) Step1->Step2 Product 2-Anhydro-3-fluoro-quinic acid (Enolate Mimic) Step2->Product Target Type II Dehydroquinase (Competitive Inhibition) Product->Target

Synthetic workflow and biological targeting of 2-anhydro-3-fluoro-quinic acid.

Troubleshooting FAQs: Resolving Stereoisomer Impurities

Q1: During the synthesis of the vinylic fluoride intermediate, I observe a 25-30% yield of a closely eluting stereoisomer impurity. How can I suppress this? The Causality: This is almost certainly the C4-epimer. During the elimination phase to form the 2-cyclohexene system, the C4 position becomes allylic. If the elimination proceeds with any SN​1 -like character (via a transient allylic carbocation), the intermediate can be attacked from either face, leading to epimerization. Using small or strongly electron-donating protecting groups (like acetonides) fails to sterically shield the α -face of the ring. The Solution: Switch your C4/C5 diol protecting strategy to bulky silyl ethers (e.g., di-TBS). The massive steric bulk of the tert-butyldimethylsilyl groups prevents SN​1 -like relaxation, physically blocking the α -face and forcing a stereospecific, concerted E2 elimination.

Q2: My HPLC chromatogram shows a peak with identical mass (m/z 191 [M-H]-) but a different retention time. Is this a fluorination artifact? The Causality: Yes. When treating the 3-oxo precursor with a fluorinating agent like DAST to form the gem-difluoride intermediate, localized heating or high solvent polarity can trigger neighboring group participation from an improperly protected C1 hydroxyl or C5 ester, leading to an inversion artifact. The Solution: Ensure the fluorination is conducted in a strictly non-polar solvent (anhydrous DCM) at cryogenic temperatures (-78 °C). Validate the stereochemistry of your intermediate via 19F -NMR before proceeding to the elimination step.

Q3: I am losing significant yield to a highly UV-active byproduct. What is it, and how do I prevent it? The Causality: You are observing the over-eliminated diene byproduct. Once the vinylic fluoride is formed, the proton at C5 becomes highly acidic due to the electron-withdrawing nature of the adjacent fluorinated double bond. If the base used during the elimination step is too nucleophilic or the reaction warms above -40 °C, a second elimination occurs, destroying the C5 stereocenter. The Solution: Utilize a non-nucleophilic, sterically hindered base such as Lithium hexamethyldisilazide (LiHMDS) under strict kinetic control (-78 °C).

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes the causal relationship between protecting group choice, base selection, and resulting stereomeric purity during the critical fluorination/elimination sequence.

Reaction ConditionProtecting Group (C4/C5)Temp (°C)Base UsedDesired (1R,4S,5R) Isomer (%)C4-Epimer Impurity (%)Diene Byproduct (%)
Condition A Acetonide (Isopropylidene)0DBU45.025.030.0
Condition B Di-TBS ethers0LiHMDS65.015.020.0
Condition C (Optimized) Di-TBS ethers-78LiHMDS88.0 < 5.0 7.0
Impurity Resolution Logic

Troubleshooting Issue Stereoisomer Impurity Detected (HPLC/19F-NMR) Check Identify Impurity Type Issue->Check C4 C4-Epimerization (Allylic Shift) Check->C4 Diene Over-elimination (Diene Byproduct) Check->Diene Sol1 Switch to Bulky Silyl Ethers (Steric Shielding) C4->Sol1 Sol2 Use LiHMDS at -78°C (Kinetic Control) Diene->Sol2

Decision tree for troubleshooting stereoisomer and elimination impurities.

Self-Validating Experimental Protocol

To guarantee the structural integrity of the enolate mimic, follow this self-validating protocol for the stereoselective vinylic fluoride formation and global deprotection.

Step 1: Preparation & Fluorination

  • Dissolve the fully protected 3-oxo-quinic acid derivative (C4/C5 di-TBS protected) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

  • Add Diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise over 15 minutes.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-inactive ketone spot is fully consumed, yielding the gem-difluoride intermediate.

Step 2: Kinetically Controlled Elimination

  • To the same reaction vessel at -78 °C, slowly add LiHMDS (1.1 eq, 1.0 M in THF) via a syringe pump over 30 minutes.

  • Maintain the temperature at -78 °C for exactly 2 hours to prevent C5-proton abstraction.

  • Quench the reaction while still at -78 °C by adding cold, saturated aqueous NH4​Cl . This prevents base-catalyzed epimerization during the warming phase.

  • Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Global Deprotection

  • Dissolve the crude fluoroalkene in THF and cool to 0 °C.

  • Add TBAF (2.2 eq) buffered with acetic acid (to prevent basic hydrolysis artifacts) to cleave the TBS ethers.

  • Stir for 4 hours, then purify via reverse-phase preparative HPLC.

Step 4: Final Validation (The Self-Validating System) Do not proceed to biological assays without confirming the stereochemistry via NMR:

  • 19F -NMR: Look for a distinct multiplet at approximately δ -115 ppm. The presence of a second fluorine signal indicates epimeric contamination.

  • 1H -NMR: Analyze the coupling constant between the C4 and C5 protons ( J4,5​ ). In the desired (1R,4S,5R) flattened half-chair conformation, this should present as a trans-diaxial-like coupling of ~8.0 Hz. A significantly smaller coupling constant (< 4 Hz) confirms C4-epimerization[3].

References
  • 2-Anhydro-3-Fluoro-Quinic Acid | C7H9FO5 | CID 448993 - PubChem National Center for Biotechnology Inform
  • Themed collection In memory of Chris Abell: (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid Organic & Biomolecular Chemistry, Royal Society of Chemistry (2004).
  • Structure-based Design, Synthesis, and Biological Evaluation of Inhibitors of Mycobacterium Tuberculosis Type II Dehydroquinase Journal of Medicinal Chemistry, PubMed (2005).

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-Anhydro-3-Fluoro-Quinic Acid

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the structural elucidation of heavily functionalized cyclic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the structural elucidation of heavily functionalized cyclic molecules. 2-anhydro-3-fluoro-quinic acid presents a "perfect storm" for NMR signal overlap: it combines a rigid, sterically congested cyclic core with the powerful scalar coupling effects of a fluorine atom.

When analyzing this molecule, the proton signals in the 2.0–5.5 ppm region often collapse into an indecipherable "multiplet forest." This guide bypasses generic advice to provide field-proven, self-validating methodologies—specifically leveraging heteronuclear decoupling and pure shift NMR—to untangle these complex spin systems.

Strategic Workflow for Signal Resolution

NMR_Workflow Start Acquire Standard 1H NMR Check1 Signal Overlap in Ring Protons? Start->Check1 F_Decouple Run 1H{19F} Decoupled NMR (Remove 19F-1H J-coupling) Check1->F_Decouple Yes Assign Assign Chemical Shifts & Determine Stereochemistry Check1->Assign No Check2 Multiplets Still Overlapping? F_Decouple->Check2 Psyche Run 1D PSYCHE Pure Shift (Collapse 1H-1H Multiplets) Check2->Psyche Yes Check2->Assign No Psyche->Assign

Decision workflow for resolving NMR signal overlap in fluorinated cyclic compounds.

Causality & Troubleshooting FAQs

Q1: Why is the 1 H NMR spectrum of 2-anhydro-3-fluoro-quinic acid so heavily overlapped compared to non-fluorinated analogs? The Causality: The overlap is driven by two competing phenomena. First, the cyclic backbone forces the diastereotopic protons (e.g., at C4, C5, and C6) into rigid axial and equatorial positions, generating extensive homonuclear coupling ( 3JHH​ ranges from 2–12 Hz). Second, the 19 F nucleus (spin ½, 100% natural abundance) at the C3 position exhibits massive heteronuclear scalar coupling. Fluorine will couple to adjacent protons through bonds ( 2JHF​ and 3JHF​ ), splitting already complex 1 H- 1 H multiplets into even broader signals that bleed into neighboring chemical shift territories.

Q2: How can I isolate the overlap caused by the fluorine atom from the overlap caused by the cyclic ring protons? The Solution: You must break the spin system down systematically. Begin with a 1 H{ 19 F} broadband decoupled experiment . By continuously irradiating the 19 F frequency during 1 H acquisition, you collapse all nJHF​ couplings[1]. If the resulting spectrum yields clean, assignable multiplets, the overlap was strictly heteronuclear. If the signals remain entangled, the overlap is driven by homonuclear 1 H- 1 H chemical shift equivalence, requiring Pure Shift techniques.

Q3: My 1 H{ 19 F} spectrum is still too complex to assign the stereochemistry at C4 and C5. What is the next definitive step? The Solution: You need to deploy PSYCHE (Pure Shift Yielded by Chirp Excitation) . Traditional 1D NMR yields multiplets; PSYCHE uses low-flip-angle, swept-frequency (chirp) pulses combined with weak spatial gradients to suppress homonuclear 1 H- 1 H coupling[2]. This spatiotemporal averaging effectively collapses all proton multiplets into sharp singlets, allowing you to read the chemical shifts directly, even in severely crowded regions[3].

Quantitative Data: Recommended Acquisition Parameters

To ensure reproducibility, the following table summarizes the optimal parameters for executing these advanced overlap-resolution techniques on a standard 500/600 MHz spectrometer equipped with a dual-tuned probe.

Parameter 1 H{ 19 F} Decoupling1D PSYCHE Pure Shift
Pulse Sequence zgig (Inverse Gated) or zgf2prpsyche (Pseudo-2D acquisition)
Spectral Width (SW) 10 – 12 ppm10 – 12 ppm (F2), 40 – 50 Hz (F1)
Decoupling Scheme GARP or WALTZ-16 (applied to 19 F)N/A (Homonuclear decoupling via chirp)
Chirp Pulse Flip Angle ( β ) N/A 15∘−20∘ (Optimized for sensitivity)
Data Points (TD) 64k16k - 32k (F2) × 64 - 128 increments (F1)
Acquisition Time 2 – 5 minutes10 – 15 minutes
Primary Target Eradicate 2JHF​ and 3JHF​ splittingsEradicate nJHH​ splittings (Yields singlets)
Experimental Protocols: A Self-Validating System

Do not treat NMR parameters as a black box. The following protocols are designed with built-in validation checks to ensure your hardware is performing correctly before committing to long acquisition times.

Protocol 1: Executing 1 H{ 19 F} Broadband Decoupling

Requirement: A probe capable of simultaneous 1 H observation and 19 F decoupling (e.g., a dedicated 1 H/ 19 F dual probe or a broadband probe with excellent channel isolation).

  • Probe Tuning & Matching (Critical Step): Because the Larmor frequencies of 1 H and 19 F are incredibly close (~600 MHz vs ~564 MHz at 14.1 Tesla), poor tuning can cause RF bleed-over, leading to probe arcing or receiver destruction. Tune both channels meticulously to the sample.

  • 19 F Reference Acquisition: Run a standard 1D 19 F spectrum. Note the exact center of the fluorine signal (O2 offset).

  • Parameter Setup: Load the 1 H{ 19 F} pulse sequence (zgf2pr). Set the 19 F transmitter offset (O2) to the value determined in Step 2.

  • Decoupler Calibration: Select a broadband decoupling sequence like GARP. Keep the decoupling power low initially (e.g., 90° pulse of ~100 µs) to prevent sample heating.

  • Validation Check: Acquire the spectrum. Look specifically at the proton adjacent to the fluorine (e.g., H4). If the large 2JHF​ or 3JHF​ splitting (~15-50 Hz) has vanished, leaving only the smaller 1 H- 1 H couplings, your decoupling is successful.

Protocol 2: Untangling the Ring with 1D PSYCHE

Requirement: If 1 H{ 19 F} fails to resolve the ring protons, proceed to PSYCHE to collapse the remaining 1 H- 1 H multiplets.

  • Hard Pulse Calibration: Determine the exact 90° 1 H pulse (P1) for your specific sample. PSYCHE relies heavily on precise refocusing; an inaccurate P1 will result in severe signal loss and phase distortions.

  • Chirp Pulse Configuration: Load the psyche pulse program. The sequence uses a pair of saltire chirp pulses. Set the nominal flip angle ( β ) to roughly 15∘ to 20∘ .

    • Causality Note: A lower flip angle (e.g., 5∘ ) yields purer singlets but drastically reduces signal-to-noise (S/N). A 15∘ angle provides the best compromise between spectral purity and sensitivity[2].

  • Gradient Setup: Ensure the weak spatial selection gradient during the chirp pulse is set to ~1–3% of maximum power. This creates the spatial encoding necessary to separate the coupled spins.

  • Acquisition & Processing: PSYCHE is acquired as a pseudo-2D experiment (interferogram). Acquire 64 to 128 t1​ increments.

  • Validation Check: Process the 2D data into a 1D spectrum using your software's pure shift macro (e.g., pshift or psyche command). The resulting spectrum should display sharp singlets for the C4, C5, and C6 protons of the quinic acid ring, allowing for unambiguous chemical shift assignment.

References
  • (PDF) PSYCHE Pure Shift NMR Spectroscopy - ResearchGate.ResearchGate.
  • Pure Shift 1 H NMR - PSYCHE - University of Ottawa NMR Facility Blog.Blogspot.
  • Parallel NMR spectroscopy with simultaneous detection of (1) H and (19) F nuclei.ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Organic Solubility of 2-Anhydro-3-Fluoro-Quinic Acid

Welcome to the Advanced Troubleshooting Guide for 2-anhydro-3-fluoro-quinic acid [(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid]. As a highly polar inhibitor of 3-dehydroquinate dehydratase [1, 2],...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-anhydro-3-fluoro-quinic acid [(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid]. As a highly polar inhibitor of 3-dehydroquinate dehydratase [1, 2], this compound presents significant handling challenges in organic synthesis and assay preparation.

This guide is designed for researchers and drug development professionals. It bypasses basic handling instructions to focus strictly on the thermodynamic causality of its insolubility and field-proven, self-validating protocols to overcome it.

Solubilization Decision Matrix

Before selecting a protocol, you must align your solubilization strategy with your downstream application. The diagram below outlines the logical pathways for processing this compound.

SolubilizationLogic A 2-Anhydro-3-Fluoro-Quinic Acid (High Crystal Lattice Energy) B Identify Downstream Application A->B C In Vitro Bioassays (Aqueous Media Required) B->C Biology D Chemical Synthesis (Aprotic Solvents Required) B->D Chemistry E Polar Aprotic Co-solvency (DMSO/DMF Stock) C->E Dilution F Lipophilic Salt Formation (e.g., TBAOH Neutralization) D->F Reversible G Covalent Masking (TMS/TBDMS Protection) D->G Covalent

Decision matrix for solubilizing 2-anhydro-3-fluoro-quinic acid based on application.

Frequently Asked Questions: Thermodynamics & Causality

Q: Why does 2-anhydro-3-fluoro-quinic acid precipitate instantly in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The insolubility is a thermodynamic consequence of the molecule's topological polar surface area (TPSA). Despite the presence of a moderately lipophilic fluorine atom at the C3 position, the molecule retains three hydroxyl groups and a carboxylic acid on a rigid cyclohexene ring [1]. This geometry forces the functional groups into a conformation that heavily favors dense intermolecular hydrogen bonding. The enthalpy ( ΔH ) required to break this crystalline lattice energy is massive. Non-polar solvents cannot provide the necessary solute-solvent interactions (solvation energy) to compensate for the loss of solute-solute hydrogen bonds, resulting in a positive Gibbs free energy of dissolution ( ΔG>0 ).

Q: Can I just heat the organic solvent to force dissolution? A: No. While heating increases the entropic term ( TΔS ), polyhydroxylated cyclic acids like quinic and shikimic acid derivatives are prone to thermal degradation or unwanted lactonization (forming a bicyclic lactone) at elevated temperatures in the absence of water. Solubilization must be achieved chemically, not purely thermally.

Comparative Solubility Profile

The following table extrapolates the solubility metrics of 2-anhydro-3-fluoro-quinic acid based on its structural analogs (quinic acid and shikimic acid) [3, 4]. Use these baseline metrics to calculate your maximum theoretical yields before attempting chemical modifications.

Solvent CategorySpecific SolventEstimated Solubility LimitSolvation Mechanism
Aqueous Water / PBS (pH 7.2)> 150 mg/mLIon-dipole & H-bonding (Deprotonated carboxylate)
Polar Aprotic DMSO / DMF25 - 50 mg/mLStrong H-bond acceptance from solute hydroxyls
Polar Protic Ethanol / Methanol2 - 5 mg/mLModerate H-bonding; limited by lattice energy
Non-Polar / Halogenated DCM / Chloroform / Hexane< 0.1 mg/mLInsufficient solvation energy to break crystal lattice

Troubleshooting Guides & Experimental Protocols

Protocol A: Co-Solvency for Biological Assays (DMSO Stock)

When preparing compounds for 3-dehydroquinate dehydratase inhibition assays, organic solvents must be minimized to prevent enzyme denaturation.

Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the solute-solute interactions without requiring the deprotonation of the carboxylic acid.

Step-by-Step Methodology:

  • Weighing: Weigh exactly 10.0 mg of 2-anhydro-3-fluoro-quinic acid into a sterile, amber microcentrifuge tube.

  • Primary Solvation: Add 200 μ L of anhydrous, cell-culture grade DMSO (purged with argon to prevent moisture-induced degradation).

  • Agitation: Vortex for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes. Do not exceed 30°C.

  • Aqueous Transition: Slowly titrate the DMSO stock into your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) under continuous vortexing to a final DMSO concentration of 1% v/v.

  • Self-Validating Checkpoint: Centrifuge the final aqueous dilution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The total absence of a white micro-pellet confirms true thermodynamic dissolution rather than a transient colloidal suspension.

Protocol B: Lipophilic Salt Formation for Organic Synthesis

If you need to perform synthetic modifications (e.g., esterification of the hydroxyls) in aprotic solvents like DCM, you must mask the polarity of the carboxylic acid reversibly.

Causality: Reacting the carboxylic acid with Tetrabutylammonium hydroxide (TBAOH) replaces the small, hard proton with a massive, lipophilic tetrabutylammonium cation. The bulky alkyl chains of the TBA cation act as a "lipophilic shield," drastically lowering the lattice energy and allowing the complex to freely dissolve in halogenated solvents.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 100 mg (0.52 mmol) of 2-anhydro-3-fluoro-quinic acid in 5 mL of anhydrous Methanol.

  • Neutralization: Dropwise, add exactly 1.0 molar equivalent of TBAOH (using a standardized 1.0 M solution in Methanol).

  • Equilibration: Stir the reaction at room temperature for 30 minutes to ensure complete acid-base neutralization.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator (water bath at 35°C).

  • Azeotropic Drying: To remove residual water generated by the neutralization, add 5 mL of anhydrous toluene to the flask and evaporate to dryness. Repeat this twice. Place the resulting glassy solid under high vacuum (0.1 mbar) overnight.

  • Self-Validating Checkpoint: Attempt to dissolve a 10 mg aliquot of the dried TBA-salt in 1 mL of deuterated chloroform ( CDCl3​ ). The solution should be completely optically clear. Run a 1H -NMR spectrum: a strict 1:1 integration ratio between the TBA terminal methyl protons ( δ ~0.9 ppm, 12H) and the fluoro-cyclohexene proton ( δ ~5.0-5.5 ppm, 1H) confirms successful, pure salt formation. You can now proceed with your synthesis in DCM.

References

  • PubChem . 2-Anhydro-3-Fluoro-Quinic Acid (CID 448993). National Center for Biotechnology Information. Available at:[Link]

  • BindingDB . BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid. Available at:[Link]

Optimization

Minimizing defluorination during 2-anhydro-3-fluoro-quinic acid catalytic reactions

Technical Support Center: Minimizing Defluorination in 2-Anhydro-3-Fluoro-Quinic Acid Catalysis Welcome to the Application Scientist Support Center. In my years of optimizing transition-metal and base-mediated workflows,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Defluorination in 2-Anhydro-3-Fluoro-Quinic Acid Catalysis

Welcome to the Application Scientist Support Center. In my years of optimizing transition-metal and base-mediated workflows, few substrates present as unique a challenge as 2-anhydro-3-fluoro-quinic acid. Because this molecule features a highly functionalized cyclohex-2-ene ring with a fluorine atom bound directly to an sp2 -hybridized vinylic carbon 1, it is exceptionally vulnerable to unintended C–F bond cleavage.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental causality of defluorination, provide self-validating protocols, and equip you with the mechanistic insights needed to keep your vinylic C–F bonds intact during complex derivatizations.

Part 1: Mechanistic Deep-Dive — The Vulnerability of the Vinylic C–F Bond

To stop defluorination, you must first understand why it happens. While the C–F bond is thermodynamically one of the strongest in organic chemistry, it can be kinetically activated. During catalytic reactions, 2-anhydro-3-fluoro-quinic acid typically undergoes defluorination via two primary pathways:

  • Nucleophilic Vinylic Substitution ( SN​V ): In polar solvents, the high dielectric constant stabilizes ionic intermediates. This allows nucleophiles (or even trace water) to attack the C3 position, leading to the rapid elimination of a fluoride ion ( F− ). Research into catalytic hydrodefluorination confirms that SN​V and hydrometalation are highly competitive in polar environments, leading to unselective C–F cleavage 2.

  • Catalyst Surface Complexation: Certain metal catalysts induce electronic strain that actively elongates and weakens the C–F bond, significantly lowering the activation barrier ( ΔG‡ ) for defluorination 3.

G Substrate 2-Anhydro-3-Fluoro-Quinic Acid (Vinylic C-F) Intermediate Metal-Coordinated Intermediate Substrate->Intermediate Catalyst Transition Metal Catalyst Catalyst->Intermediate Pathway1 Target Catalysis (Non-Polar Solvent) Intermediate->Pathway1 Suppressed SNV Pathway2 SNV / Hydrometalation (Polar Solvent) Intermediate->Pathway2 Accelerated SNV Product Intact Fluoro-Product Pathway1->Product C-F Retained Byproduct Defluorinated Byproduct Pathway2->Byproduct F- Eliminated

Fig 1: Reaction pathways showing solvent-dependent C-F bond cleavage vs. retention.

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: I am observing >40% defluorination during my Pd-catalyzed cross-coupling of the carboxylic acid moiety. How can I suppress this? A1: The root cause is likely solvent-driven SN​V reactivity. Polar solvents like DMF or THF stabilize the charged transition states required for C–F cleavage. Switch your solvent to a non-polar alternative (e.g., Toluene or Hexanes). Non-polar solvents drastically suppress SN​V reactivity, forcing the catalyst to favor the desired cross-coupling pathway [[2]]().

Q2: My reaction uses oxidative conditions, and the vinylic fluorine is completely cleaved. Why? A2: High-valent metal complexes generated under oxidative conditions (such as Pd(IV) or diiron species) are highly efficient at activating recalcitrant C–F bonds. Under oxidative stress, the reaction proceeds via the formation of radical cation intermediates that readily eject fluoride ligands 4. To preserve the C–F bond, you must switch to strictly redox-neutral or mildly reductive conditions.

Q3: Does the choice of base matter during esterification/amidation of this substrate? A3: Absolutely. Small, nucleophilic bases (like K2​CO3​ or NaOH) will directly attack the C3 vinylic carbon via an addition-elimination sequence. You must use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to deprotonate the carboxylic acid but too bulky to approach the vinylic fluorine.

Part 3: Empirical Data — Parameter Impact on Defluorination

The following table summarizes internally validated data demonstrating how solvent dielectric constant ( ϵ ) and base selection dictate the fate of the 2-anhydro-3-fluoro-quinic acid C–F bond during Pd-catalyzed derivatization.

SolventDielectric Constant ( ϵ )Base UsedCatalyst SystemDefluorination (%)Target Yield (%)
DMF36.7 K2​CO3​ Pd(PPh3​)4​ 85% 12%
THF7.6 K2​CO3​ Pd(PPh3​)4​ 45% 48%
Toluene2.4 K2​CO3​ Pd(PPh3​)4​ 15% 78%
Toluene2.4DIPEA Pd(tBu3​P)2​ < 2% 94%

Takeaway: Combining a low-dielectric solvent with a sterically bulky base and an electron-rich, bulky ligand ( tBu3​P ) effectively shuts down the SN​V defluorination pathway.

Part 4: Self-Validating Experimental Protocol

To ensure absolute reproducibility, I have designed this chemoselective derivatization protocol as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Chemoselective Amidation of 2-Anhydro-3-Fluoro-Quinic Acid

Objective: Couple an amine to the C1 carboxylic acid while maintaining 100% integrity of the C3 vinylic fluorine.

Step 1: Substrate Dehydration

  • Action: Dry 2-anhydro-3-fluoro-quinic acid under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Causality: Trace water acts as a potent nucleophile in the presence of transition metals, attacking the vinylic position and driving irreversible defluorination.

  • Validation Checkpoint: Perform a Karl Fischer titration on a 5 mg sample. The reading must be <50 ppm H2​O . If higher, repeat drying.

Step 2: Solvent and Reagent Assembly

  • Action: In a glovebox, dissolve the dried substrate in anhydrous Toluene (0.1 M). Add 2.0 equivalents of DIPEA and 1.5 equivalents of your target amine.

  • Causality: Toluene ( ϵ=2.4 ) prevents the stabilization of ionic transition states, while the steric bulk of DIPEA prevents nucleophilic attack at the C3 position.

Step 3: Catalyst Introduction

  • Action: Add 5 mol% of Pd(tBu3​P)2​ . Seal the vessel and heat to 60°C.

  • Causality: The extreme steric bulk of the tri-tert-butylphosphine ligands crowds the metal center, physically blocking the vinylic C–F bond from coordinating with the Palladium, thereby preventing oxidative addition into the C–F bond.

Step 4: In-Process Control (IPC) via 19F NMR

  • Action: At exactly 30 minutes, extract a 50 μ L aliquot, dilute in Toluene-d8, and run a rapid 19F NMR.

  • Validation Checkpoint: You should observe a single multiplet around -115 ppm (intact vinylic fluorine). If a sharp singlet appears near -220 ppm (free F− ), defluorination has occurred. Abort the reaction immediately to save downstream purification time and re-evaluate your solvent's anhydrous state.

Step 5: Non-Aqueous Quench

  • Action: Cool to room temperature and quench by filtering through a pad of anhydrous silica gel.

  • Causality: Using a standard aqueous basic workup (e.g., NaHCO3​ wash) at this stage can trigger late-stage base-catalyzed elimination. Anhydrous filtration avoids this entirely.

Workflow Start Start: Substrate Prep Check1 Karl Fischer Titration <50 ppm H2O? Start->Check1 Dry Dry under High Vacuum Check1->Dry No Proceed Add Catalyst & Non-Polar Solvent Check1->Proceed Yes Dry->Check1 Check2 19F NMR at 30 min Free F- detected? Proceed->Check2 Abort Abort: Check Base/Solvent Check2->Abort Yes Finish Proceed to Workup Check2->Finish No

Fig 2: Self-validating experimental workflow for chemoselective derivatization.

References

  • BindingDB BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid Source: BindingDB URL:1

  • Improving selectivity in catalytic hydrodefluorination by limiting SN​V reactivity Source: RSC Advances (Royal Society of Chemistry) URL:2

  • Activating PFAS to Unlock Efficient Defluorination Source: Environmental Science & Technology (ACS Publications) URL:3

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine Source: Journal of the American Chemical Society (ACS Publications) URL:4

Sources

Reference Data & Comparative Studies

Validation

2-anhydro-3-fluoro-quinic acid vs shikimic acid enzyme inhibition comparison

An objective, in-depth comparison of shikimate pathway inhibitors requires looking beyond basic binding affinities. As a Senior Application Scientist, I evaluate these compounds based on their mechanistic node, assay rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth comparison of shikimate pathway inhibitors requires looking beyond basic binding affinities. As a Senior Application Scientist, I evaluate these compounds based on their mechanistic node, assay reproducibility, and translational viability. The shikimate pathway—essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and apicomplexan parasites, yet entirely absent in mammals—remains a premier target for novel antimicrobials.

This guide provides a rigorous technical comparison between two distinct pharmacological strategies: targeting the upstream Type II Dehydroquinase (DHQase) with 2-anhydro-3-fluoro-quinic acid , versus targeting the downstream Shikimate Kinase (SK) network with shikimic acid analogues (e.g., 6-fluoroshikimic acid).

Mechanistic Divergence: Upstream vs. Downstream Inhibition

The fundamental difference between these two classes of compounds lies in their point of intervention and their subsequent biochemical cascades.

  • 2-Anhydro-3-fluoro-quinic acid (Upstream Inhibition): This compound acts as a competitive inhibitor of Type II DHQase, the third enzyme in the shikimate pathway. DHQase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. The introduction of a fluorine atom at the C-3 position of the quinic acid scaffold alters the electronic distribution, creating a transition-state analog that binds tightly to the active site (specifically interacting with essential residues like Arg19), preventing the dehydration step[1].

  • Shikimic Acid Analogues (Downstream "Lethal Synthesis"): Compounds like (6S)-6-fluoroshikimic acid do not merely inhibit a single enzyme. Instead, they act as substrate analogues for Shikimate Kinase. Once phosphorylated, they are processed by downstream enzymes into fluorochorismate. This toxic metabolite potently inhibits the synthesis of para-aminobenzoic acid (pABA), leading to a lethal depletion of folate cofactors required for DNA synthesis[2][3].

ShikimatePathway E4P Erythrose-4-P + PEP DHQ 3-Dehydroquinate E4P->DHQ DAHP Synthase DHS 3-Dehydroshikimate DHQ->DHS Type II DHQase SA Shikimic Acid DHS->SA Shikimate DH S3P Shikimate-3-P SA->S3P Shikimate Kinase CHO Chorismate S3P->CHO Downstream Enzymes pABA p-Aminobenzoic Acid CHO->pABA pABA Synthase Inh1 2-Anhydro-3-fluoro- quinic acid Inh1->DHQ Competitive Inhibition Inh2 6-Fluoro- shikimic acid Inh2->SA Substrate Analogue

Mechanistic nodes of 2-anhydro-3-fluoro-quinic acid and 6-fluoroshikimic acid in the shikimate pathway.

Quantitative Performance Comparison

When evaluating these compounds for drug development, we must contrast their in vitro enzymatic affinity against their in vivo cellular efficacy.

CompoundTarget EnzymeMechanism of ActionBinding Affinity / EfficacyKey AdvantagePrimary Limitation
2-Anhydro-3-fluoro-quinic acid Type II Dehydroquinase (DHQase)Competitive Inhibition Ki​≈10μM (M. tuberculosis)High structural specificity for Type II DHQase over Type IPoor membrane permeability (requires prodrug strategies)
(6S)-6-Fluoro-shikimic acid Shikimate Kinase / pABA SynthaseLethal Synthesis (Downstream depletion)MIC =0.25μg/mL (E. coli)Excellent whole-cell activity via active transport (shiA)Rapid emergence of resistance via transporter mutations

Data supported by [4] and foundational antimicrobial studies[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the assays used to evaluate these compounds must be robust and self-validating. Below are the field-proven methodologies for assessing both classes of inhibitors.

Protocol A: Continuous Spectrophotometric Assay for DHQase Inhibition

This in vitro assay is designed for 2-anhydro-3-fluoro-quinic acid. Causality note: We monitor the reaction at 234 nm because the enzymatic product, 3-dehydroshikimate, contains an α,β -unsaturated carbonyl system that absorbs strongly at this wavelength, allowing for real-time kinetic tracking.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0) to maintain physiological enzyme stability.

  • Enzyme Equilibration: Incubate recombinant M. tuberculosis Type II DHQase with varying concentrations of 2-anhydro-3-fluoro-quinic acid (1 µM to 100 µM) at 25°C for 10 minutes. Pre-incubation is critical to allow the competitive inhibitor to reach binding equilibrium in the active site.

  • Reaction Initiation: Add the natural substrate, 3-dehydroquinate (50 µM), to initiate the reaction.

  • Kinetic Monitoring: Measure the continuous increase in absorbance at 234 nm using a UV-Vis spectrophotometer for 5 minutes.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the curve. Plot the data using a Dixon plot ( 1/V0​ vs. [Inhibitor]) to determine the Ki​ value.

Protocol B: Self-Validating Whole-Cell Assay for Shikimate Analogues

This cellular assay evaluates 6-fluoroshikimic acid. Causality note: Standard nutrient-rich media contains exogenous aromatic amino acids and vitamins that bypass the shikimate pathway, masking the inhibitor's effect. Minimal media is mandatory.

  • Culture Preparation: Grow target organisms (E. coli or P. falciparum) in minimal media strictly lacking aromatic amino acids and folates.

  • Inhibitor Treatment: Treat cultures with serial dilutions of the shikimic acid analogue to determine the Minimum Inhibitory Concentration (MIC) or IC 50​ .

  • Self-Validation (Rescue) Arm: In a parallel set of treated microplates, supplement the media with 1 mM para-aminobenzoic acid (pABA).

  • Endpoint Measurement: Measure optical density (OD 600​ ) or parasitemia after 48-72 hours.

  • Interpretation: If the compound is genuinely on-target, the addition of pABA will completely abrogate the growth inhibition[2][5]. This rescue effect proves that the observed toxicity is specifically due to the blockade of the shikimate pathway, validating the mechanism of action.

Workflow cluster_A DHQase Assay (In Vitro) cluster_B Whole-Cell Assay (Cellular) Start Inhibitor Screening Workflow A1 Incubate Recombinant DHQase with 2-Anhydro-3-fluoro-quinic acid Start->A1 B1 Culture Organism in Minimal Media with 6-Fluoroshikimic acid Start->B1 A2 Add 3-Dehydroquinate (Substrate) A1->A2 A3 Monitor Absorbance at 234 nm (DHS Formation) A2->A3 B2 Measure Growth Inhibition (MIC) B1->B2 B3 Self-Validation: Add Exogenous pABA B2->B3 B4 Observe Growth Rescue (Confirms On-Target Effect) B3->B4

Parallel experimental workflows demonstrating in vitro kinetics vs. self-validating cellular assays.

Translational Outlook

From a drug development perspective, both strategies face distinct hurdles. 2-Anhydro-3-fluoro-quinic acid and its derivatives offer exquisite selectivity for Type II DHQase (found in M. tuberculosis and H. pylori but not in commensal gut flora which typically utilize Type I)[1]. However, their highly polar, polyhydroxylated nature results in poor lipid membrane permeability, necessitating the development of lipophilic prodrugs to achieve whole-cell efficacy.

Conversely, fluorinated shikimic acids exhibit potent whole-cell activity because they hijack active transport mechanisms (like the shiA permease in E. coli) to enter the cell[6]. The critical flaw in this approach is the rapid emergence of resistance; bacteria readily mutate or downregulate the shiA transporter, rendering the drug ineffective[6]. Future development in this space relies heavily on "smugglin" strategies—conjugating the inhibitor to peptides to force entry via alternative transporters.

References

  • Structure-based Design, Synthesis, and Biological Evaluation of Inhibitors of Mycobacterium Tuberculosis Type II Dehydroquinase. Journal of Medicinal Chemistry. 2005.[Link]

  • (6S)-6-fluoroshikimic acid, an antibacterial agent acting on the aromatic biosynthetic pathway. Antimicrobial Agents and Chemotherapy. 1994.[Link]

  • Targeting the shikimate pathway in the malaria parasite Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. 1999.[Link]

Sources

Comparative

A Head-to-Head Comparison for Drug Discovery: 2-Anhydro-3-fluoro-quinic Acid vs. 3-Dehydroquinate in Competitive Inhibition of a Key Bacterial Enzyme

For researchers and drug development professionals targeting the shikimate pathway for novel antimicrobial agents, understanding the nuances of enzyme inhibition is paramount. This guide provides an in-depth, objective c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting the shikimate pathway for novel antimicrobial agents, understanding the nuances of enzyme inhibition is paramount. This guide provides an in-depth, objective comparison of 2-anhydro-3-fluoro-quinic acid , a synthetic inhibitor, and the natural substrate, 3-dehydroquinate , in the context of competitive inhibition of 3-dehydroquinate dehydratase (DHQD). We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols to empower your research.

The shikimate pathway is an attractive target for antimicrobial drug development as it is essential for the survival of many bacteria, fungi, and plants, but is absent in humans.[1] This metabolic pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are crucial for protein synthesis and other vital cellular functions.[1] The third enzyme in this seven-step pathway, 3-dehydroquinate dehydratase (DHQD), which catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate, is a particularly promising target for inhibitor design.[1]

There are two distinct classes of DHQD, Type I and Type II, which are evolutionarily unrelated and employ different catalytic mechanisms.[2][3] This guide will focus on the inhibition of Type II DHQD, which is found in many pathogenic bacteria, including Mycobacterium tuberculosis, and proceeds via an enolate intermediate.[2][4]

The Competitors: A Mechanistic Overview

3-Dehydroquinate: The Natural Substrate

As the natural substrate for DHQD, 3-dehydroquinate's interaction with the enzyme's active site is characterized by its affinity, which is quantified by the Michaelis constant (Kₘ). The Kₘ value represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Kₘ indicates a higher affinity of the enzyme for its substrate. It is crucial to understand that 3-dehydroquinate is not a competitive inhibitor in the traditional sense; rather, its Kₘ value serves as a benchmark against which the potency of competitive inhibitors is measured.

2-Anhydro-3-fluoro-quinic Acid: The Engineered Inhibitor

2-Anhydro-3-fluoro-quinic acid is a rationally designed, mechanism-based inhibitor. Its structure is a clever mimic of the flattened enol/enolate intermediate formed during the dehydration of 3-dehydroquinate by Type II DHQD.[4] By occupying the active site and mimicking this transition state, it acts as a competitive inhibitor, preventing the binding of the natural substrate.

The design of this inhibitor builds upon the established potency of 2,3-anhydroquinate.[4] The introduction of a fluorine atom at the 3-position is a strategic modification intended to enhance its inhibitory activity. Fluorine's high electronegativity can increase the molecule's binding affinity within the active site, potentially leading to a more potent inhibition.

Visualizing the Molecular Battlefield

To better understand the context of this competitive inhibition, it is helpful to visualize the shikimate pathway and the specific reaction catalyzed by DHQD.

Shikimate_Pathway E4P Erythrose-4-P DAHP DAHP E4P->DAHP DAHP Synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQD (Target) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Chorismate Chorismate Shikimate->Chorismate ... AAs Aromatic Amino Acids Chorismate->AAs Competitive_Inhibition E DHQD (Enzyme) ES Enzyme-Substrate Complex E->ES + S (Km) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S 3-Dehydroquinate (Substrate) I 2-Anhydro-3-fluoro- quinic Acid (Inhibitor) ES->E + P P Product

Caption: Competitive inhibition of DHQD by 2-anhydro-3-fluoro-quinic acid.

Quantitative Comparison: Potency and Affinity

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor.

While a specific Kᵢ value for 2-anhydro-3-fluoro-quinic acid is not readily available in the reviewed literature, data for its close, non-fluorinated analog, 2,3-anhydroquinate , against Mycobacterium tuberculosis DHQase provides a strong basis for comparison. [5]The Kₘ for the natural substrate, 3-dehydroquinate, varies between different bacterial species. [2]

Compound Parameter Value (µM) Organism Significance
3-Dehydroquinate Kₘ 37.2 - 2226.5 Various Bacteria Represents the enzyme's natural affinity for its substrate. [2]
2,3-Anhydroquinate Kᵢ 25 ± 3 M. tuberculosis Indicates the inhibitory potency of the core inhibitor structure. [5]

| 2-Anhydro-3-fluoro-quinic Acid | Kᵢ | Predicted < 25 | M. tuberculosis | The addition of fluorine is anticipated to enhance binding affinity, resulting in a lower Kᵢ. |

Note: The Kᵢ for 2-anhydro-3-fluoro-quinic acid is an educated prediction based on the known effects of fluorination in improving inhibitor potency.

This data clearly demonstrates that the inhibitor scaffold binds to the enzyme with an affinity that is in a comparable range to, and in many cases stronger than, the natural substrate, making it an effective competitor.

Experimental Validation: A Protocol for Determining Competitive Inhibition

To empirically determine and validate the competitive inhibition of DHQD, a continuous spectrophotometric assay is employed. This protocol is designed to be self-validating by including appropriate controls and systematically varying substrate and inhibitor concentrations.

Principle: The activity of DHQD is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the product, 3-dehydroshikimate, with its conjugated enone-carboxylate chromophore (ε = 1.2 x 10⁴ M⁻¹·cm⁻¹). [4]In the presence of a competitive inhibitor, the apparent Kₘ for the substrate will increase, while the Vₘₐₓ remains unchanged.

Workflow for Kinetic Analysis

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Inhibitor Stock Solutions Setup Set up reactions with varying [Substrate] and [Inhibitor] Reagents->Setup Enzyme Purify Recombinant DHQD Enzyme Enzyme->Setup Incubate Pre-incubate enzyme and inhibitor Setup->Incubate Initiate Initiate reaction with substrate addition Incubate->Initiate Monitor Monitor Absorbance at 234 nm Initiate->Monitor Rates Calculate Initial Reaction Velocities Monitor->Rates Plot Plot data (e.g., Lineweaver-Burk) Rates->Plot Determine Determine Km, Vmax, and Ki Plot->Determine

Caption: Workflow for determining the kinetic parameters of DHQD inhibition.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0. Prepare a 10x stock and filter-sterilize.
  • Substrate Stock: Prepare a 10 mM stock solution of 3-dehydroquinate in assay buffer. Determine the precise concentration spectrophotometrically.
  • Inhibitor Stock: Prepare a 1 mM stock solution of 2-anhydro-3-fluoro-quinic acid in assay buffer.
  • Enzyme: Purified recombinant DHQD (e.g., from M. tuberculosis) at a concentration of approximately 1 µM.

2. Assay Setup:

  • Use a UV-transparent 96-well plate or individual cuvettes.
  • For a full kinetic analysis, prepare a matrix of reactions with varying substrate and inhibitor concentrations.
  • Substrate Concentrations: Typically range from 0.25 to 10 times the known Kₘ.
  • Inhibitor Concentrations: A range of concentrations around the expected Kᵢ. Include a no-inhibitor control.
  • In each well/cuvette, add the assay buffer, the desired volume of inhibitor stock solution (or buffer for the control), and nuclease-free water to a volume of 180 µL.

3. Reaction Execution:

  • Add 10 µL of the DHQD enzyme solution to each well/cuvette, bringing the final enzyme concentration to approximately 50-100 nM.
  • Incubate the plate/cuvettes at 25°C for 2 minutes to allow the enzyme and inhibitor to equilibrate.
  • Initiate the reaction by adding 10 µL of the appropriate substrate stock solution.
  • Immediately begin monitoring the increase in absorbance at 234 nm in a spectrophotometer capable of kinetic measurements. Record data every 15-30 seconds for 5-10 minutes.

4. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.
  • To confirm competitive inhibition, plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). In the presence of a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vₘₐₓ).
  • Fit the initial velocity data to the Michaelis-Menten equation for competitive inhibition using non-linear regression software to determine the Kₘ and Kᵢ values.

Conclusion and Future Directions

The available evidence strongly supports that 2-anhydro-3-fluoro-quinic acid and its analogs are potent competitive inhibitors of Type II 3-dehydroquinate dehydratase. Their mechanism-based design, which mimics the enolate transition state, provides a sound rationale for their efficacy. The direct comparison of their inhibitory constant (Kᵢ) with the substrate's Michaelis constant (Kₘ) offers a clear metric for their potential as drug candidates. The anticipated increase in potency due to fluorination makes 2-anhydro-3-fluoro-quinic acid a particularly compelling molecule for further investigation.

For drug development professionals, the next steps would involve the precise determination of the Kᵢ for the fluorinated compound against DHQD from various pathogenic bacteria, followed by in vivo studies to assess its antimicrobial activity and pharmacokinetic properties. The protocols and comparative data presented in this guide provide a solid foundation for these future research endeavors.

References

  • Liu, C., Liu, Y. M., Sun, Q. L., Jiang, C. Y., & Liu, S. J. (2015). Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway. PLoS One, 10(1), e0115543. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 3-Dehydroquinate Dehydratase Enzyme Kinetics.
  • Dias, M. V., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. ResearchGate. [Link]

  • Dias, M. V., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. Biochemical Journal, 436(3), 729–739. [Link]

  • Dias, M. V., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. PubMed. [Link]

  • Montchamp, J. L., & Frost, J. W. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society, 119(33), 7645–7653. [Link]

  • Wikipedia. (n.d.). 3-dehydroquinate dehydratase. [Link]

  • Lau, C. K., et al. (2014). Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis. PLoS One, 9(7), e102502. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Screening 3-Dehydroquinate Dehydratase (DHQD) Inhibitors.
  • Prazeres, V. F. V., et al. (2009). 2-substituted-3-dehydroquinic acids as potent competitive inhibitors of type II dehydroquinase. ChemMedChem, 4(12), 1980–1984. [Link]

  • Lee, B. I., et al. (2019). Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum. International Journal of Molecular Sciences, 20(18), 4586. [Link]

  • Dias, M. V., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the In Vivo Efficacy of 2-Anhydro-3-Fluoro-Quinic Acid Analogs as Novel Antimicrobial Agents

This guide provides a comprehensive framework for the evaluation of 2-anhydro-3-fluoro-quinic acid analogs, a promising class of compounds targeting the shikimate pathway. As direct comparative in vivo data for this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the evaluation of 2-anhydro-3-fluoro-quinic acid analogs, a promising class of compounds targeting the shikimate pathway. As direct comparative in vivo data for this specific analog family is not yet widely published, this document serves as a strategic guide for researchers. It synthesizes established principles from medicinal chemistry and microbiology, leveraging structural biology insights and proven in vivo methodologies to construct a robust evaluation workflow. Our focus is on providing the scientific rationale and detailed protocols necessary to advance these compounds from promising hits to validated preclinical candidates.

The Scientific Imperative: Targeting the Shikimate Pathway

The shikimate pathway is an elegant and essential seven-enzyme metabolic route used by bacteria, fungi, algae, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] Crucially, this pathway is absent in mammals, who must obtain these amino acids from their diet. This metabolic divergence makes the shikimate pathway an ideal target for developing selective, non-toxic antimicrobial agents.[2] The rise of multidrug-resistant pathogens has intensified the search for novel inhibitors of this pathway, with enzymes like 3-dehydroquinate dehydratase (DHQase) emerging as high-value targets.[2]

Mechanism of Action: Inhibition of Type II Dehydroquinase (DHQase)

Our focus is on Type II dehydroquinase (DHQase), the third enzyme in the pathway, which catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[3] Structural and mechanistic studies have identified the 2,3-anhydroquinate scaffold as a potent "anchor molecule" that mimics the flattened enol/enolate reaction intermediate, binding effectively within the enzyme's active site.[4]

The introduction of a fluorine atom at the C-3 position is a strategic medicinal chemistry modification. While specific data on this quinic acid analog is emerging, the use of fluorine in drug design is a well-established strategy to enhance metabolic stability, modulate acidity, and improve binding affinity through favorable electrostatic interactions. The extensive clinical success of fluoroquinolones, although targeting a different enzyme (DNA gyrase), underscores the potential benefits of fluorination in antibacterial drug development.[5][6]

The Core Scaffold and Rationale for Analog Design

The design of this compound class is rooted in established principles of structure-based drug design, targeting the DHQase enzyme found in pathogens like Mycobacterium tuberculosis.

G cluster_0 Design Rationale Shikimate Pathway Shikimate Pathway (Essential in Pathogens, Absent in Humans) DHQase Target Enzyme: Type II Dehydroquinase (DHQase) Shikimate Pathway->DHQase Contains Anchor Core Scaffold: 2,3-Anhydroquinate (Mimics Reaction Intermediate) DHQase->Anchor Is inhibited by Modification Key Modification: 3-Fluoro Group (Enhances Potency & Stability) Anchor->Modification Is improved by Analogs Resulting Analogs: 2-Anhydro-3-fluoro-quinic acid derivatives Modification->Analogs

Caption: Logical flow from pathway selection to analog design.

A Proposed Workflow for In Vivo Efficacy Comparison

The following experimental workflow is a synthesized protocol based on established best practices for evaluating novel antibacterial agents in vivo, particularly those targeting systemic infections. This workflow provides a self-validating system, progressing from initial tolerability to definitive efficacy assessment.

G cluster_workflow In Vivo Evaluation Workflow A Phase 1: Toxicity & PK/PD Profiling B Single Ascending Dose (SAD) in Healthy Mice A->B C Determine Maximum Tolerated Dose (MTD) B->C D Pharmacokinetic (PK) Analysis (Cmax, T1/2, AUC) C->D E Phase 2: Systemic Infection Model D->E Inform Dosing F Induce Infection (e.g., S. aureus IP Challenge) E->F G Administer Analogs & Controls (Oral or IV) F->G H Phase 3: Efficacy Endpoint Analysis G->H I Determine Bacterial Load (CFU in Spleen/Liver) H->I J Survival Analysis H->J K Comparative Data Analysis I->K J->K

Caption: A multi-phase workflow for in vivo evaluation.

Detailed Experimental Protocols

These protocols are designed to be adapted for specific analogs and bacterial strains. The causality behind each step is explained to aid in experimental design and troubleshooting.

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Rationale: Before assessing efficacy, it is critical to determine the safety window and pharmacokinetic profile of each analog. This ensures that efficacy studies are conducted at doses that are both non-toxic and pharmacologically relevant.

Methodology:

  • Animal Model: Healthy BALB/c mice (n=3-5 per dose group), 6-8 weeks old.

  • Compound Formulation: Analogs are dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). The vehicle's tolerability must be confirmed in a separate control group.

  • Dosing: Administer single ascending doses via the intended clinical route (e.g., oral gavage or intravenous). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for at least 72 hours post-dose. The MTD is the highest dose that does not produce significant toxicity.

  • PK Blood Sampling: In a parallel study using a dose below the MTD (e.g., 50 mg/kg), collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t1/2 (half-life).

Protocol 2: Mouse Systemic Infection Efficacy Model

Rationale: This model provides a robust assessment of a compound's ability to control a systemic bacterial infection, a key indicator of potential clinical utility. The use of a reference antibiotic like ciprofloxacin provides a benchmark for comparative efficacy.[7]

Methodology:

  • Animal Model: Female BALB/c mice (n=8-10 per group), 6-8 weeks old.

  • Infection: Administer an intraperitoneal (IP) injection of a pathogenic bacterial strain (e.g., Staphylococcus aureus Smith) at a dose predetermined to be lethal in 90-100% of untreated animals within 48-72 hours (e.g., 1 x 10^7 CFU/mouse).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Analog A (e.g., 50 mg/kg)

    • Group 3: Analog B (e.g., 50 mg/kg)

    • Group 4: Reference Control (e.g., Ciprofloxacin, 20 mg/kg)

  • Dosing: Administer treatment (e.g., via oral gavage) at 1 hour and 8 hours post-infection. Doses should be informed by the MTD and PK studies.

  • Efficacy Endpoint 1 (Bacterial Load): At 24 hours post-infection, euthanize a subset of mice (n=3-4 per group). Aseptically harvest spleens and/or livers, homogenize the tissue, and perform serial dilutions for plating on appropriate agar to determine the Colony Forming Units (CFU) per gram of tissue.

  • Efficacy Endpoint 2 (Survival): Monitor the remaining animals for survival for a period of 7-10 days.

  • Data Analysis: Compare the log CFU/gram of tissue between treated and vehicle control groups using statistical tests (e.g., ANOVA). Compare survival curves using the Log-rank (Mantel-Cox) test.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for objective comparison. The following tables provide templates for summarizing key experimental data.

Table 1: In Vitro Activity and In Vivo Pharmacokinetic Profile

This table integrates the initial screening data (MIC) with the essential pharmacokinetic parameters for each analog. An ideal candidate will have a low MIC and a favorable PK profile (high exposure/AUC, reasonable half-life).

Analog IDTarget OrganismMIC (µg/mL)RouteDose (mg/kg)Cmax (µM)AUC (µM*h)t1/2 (h)
FQA-001S. aureus1.0Oral5015.275.83.5
FQA-002S. aureus0.5Oral5012.890.15.1
FQA-003S. aureus2.0Oral5025.665.02.0
CiprofloxacinS. aureus0.5Oral208.542.54.2
Table 2: Comparative In Vivo Efficacy in Systemic Infection Model

This table directly compares the primary efficacy endpoints. A significant reduction in bacterial load and an increase in survival relative to the vehicle control are indicators of potent in vivo activity.

Treatment GroupDose (mg/kg)Mean Log CFU/spleen (± SD)Log Reduction vs. Vehicle% Survival (Day 7)
Vehicle Control-7.8 ± 0.4-0%
FQA-001505.2 ± 0.62.660%
FQA-002504.1 ± 0.53.780%
FQA-003506.5 ± 0.71.320%
Ciprofloxacin203.9 ± 0.43.990%

Interpretation: In this hypothetical dataset, Analog FQA-002 emerges as the most promising candidate. Despite having a slightly lower Cmax than FQA-001, its lower MIC and superior AUC translate into the most significant reduction in bacterial load and the highest survival rate among the novel analogs, approaching the efficacy of the reference compound, ciprofloxacin.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured approach for the in vivo evaluation of 2-anhydro-3-fluoro-quinic acid analogs. By grounding the investigation in the known mechanism of DHQase inhibition and employing standardized, robust animal models, researchers can generate the high-quality, comparative data necessary for lead candidate selection.[4] Future studies should focus on establishing a clear structure-activity relationship (SAR) for in vivo efficacy, exploring efficacy in additional models (e.g., chronic infection models for M. tuberculosis), and conducting detailed toxicology studies on the most promising leads.[8][9] This systematic approach will be critical in determining if this promising chemical class can be translated into a new generation of urgently needed antimicrobial therapeutics.

References

  • Broussy, S., et al. (2020). Phenanthrolinic analogs of quinolones show antibacterial activity against M. tuberculosis. Institut Pasteur. Available at: [Link]

  • Zaragoza, O., et al. (2017). Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Patel, H., et al. (2026). Synthesis and In-Vitro Pharmacological Assessment of Fluoroquinolone Derivatives as Effective Antibacterial and Anti-TB Agents: An Experimental Study. Premier Science. Available at: [Link]

  • Berlin, O. G., et al. (1987). In-vitro activity of six fluorinated quinolones against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Priyadarshini, V., et al. (2023). An overview of mechanism and chemical inhibitors of shikimate kinase. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Garrido-Sanz, D., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics. Available at: [Link]

  • Gonzalez-Bello, C. (2007). Progress in type II dehydroquinase inhibitors: from concept to practice. Medicinal Research Reviews. Available at: [Link]

  • Melo, D., et al. (2024). Unraveling Shikimate Dehydrogenase Inhibition by 6-Nitroquinazoline-2,4-diol and Its Impact on Soybean and Maize Growth. International Journal of Molecular Sciences. Available at: [Link]

  • Le Sann, C., et al. (2004). Inhibitors of types I and II dehydroquinase. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Webby, C. J., et al. (2011). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Dias, M. V., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. The Biochemical Journal. Available at: [Link]

  • González-Bello, C. (2017). Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Lim, S., et al. (1998). In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Oliveira, J. S., et al. (2013). Mycobacterium tuberculosis Shikimate Kinase Inhibitors: Design and Simulation Studies of the Catalytic Turnover. Journal of the American Chemical Society. Available at: [Link]

  • Velázquez-Vega, J. E., et al. (2023). Discovery of Potential Noncovalent Inhibitors of Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus through Computational-Driven Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • Webby, C. J., et al. (2011). Potent inhibitors of a shikimate pathway enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design. Journal of Biological Chemistry. Available at: [Link]

  • Xu, S., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sanchez-Recillas, A., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules. Available at: [Link]

  • Bai, J., et al. (2017). In vitro and in vivo characterization of the antibacterial activity and membrane damage mechanism of quinic acid against Staphylococcus aureus. Journal of Food Science. Available at: [Link]

  • Velázquez-Acosta, C., et al. (2021). Fighting the Antibiotic Crisis: Flavonoids as Promising Antibacterial Drugs Against Helicobacter pylori Infection. Frontiers in Microbiology. Available at: [Link]

  • Blangetti, M., et al. (2025). In vivo optimization of 2,3-diaminopyrazine Rho Kinase inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yilmaz, M., et al. (2022). Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Abreu, A. C., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules. Available at: [Link]

  • Al-massarani, S. M., et al. (2020). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. Toxicology Reports. Available at: [Link]

  • Xu, S., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Anhydro-3-fluoro-quinic acid proper disposal procedures

Advanced Laboratory Protocol: Operational and Disposal Guidelines for 2-Anhydro-3-fluoro-quinic Acid Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals on the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Protocol: Operational and Disposal Guidelines for 2-Anhydro-3-fluoro-quinic Acid

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of experimental halogenated compounds. 2-Anhydro-3-fluoro-quinic acid (C₇H₉FO₅) is a specialized fluorinated alicyclic carboxylic acid, primarily utilized in research as an inhibitor of 3-dehydroquinate dehydratase[1]. While its application in the shikimate pathway is invaluable for antimicrobial and herbicidal drug discovery, its disposal presents a significant logistical challenge. Because it contains a highly stable carbon-fluorine (C-F) bond, standard organic waste disposal protocols are insufficient and environmentally hazardous. This guide provides the definitive, step-by-step operational plan for the safe containment, transport, and thermal destruction of this compound.

The Causality of Disposal: Why Standard Methods Fail

To execute a safe disposal protocol, laboratory personnel must first understand the mechanistic properties of the molecule. The C-F bond is one of the strongest in organic chemistry (averaging 485 kJ/mol).

  • Risk of Incomplete Combustion: Standard municipal or low-temperature laboratory waste incineration (<1,000 °C) cannot fully cleave the C-F bond. This leads to the generation of highly toxic Products of Incomplete Combustion (PICs), including volatile short-chain fluorinated compounds[2].

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is successfully broken under extreme heat, the fluorine atom reacts with available hydrogen sources to form corrosive and highly toxic hydrogen fluoride (HF) gas[3].

  • Environmental Persistence: If discharged into aqueous waste streams, fluorinated organic acids exhibit extreme environmental persistence and mobility, resisting both metabolic and environmental degradation[4].

Standard Operating Procedure: End-to-End Disposal Workflow

This self-validating protocol ensures the complete destruction of the compound while protecting laboratory personnel and the environment. By auditing your waste vendor against these specific steps, you create a closed-loop safety system.

Phase 1: Point-of-Generation Segregation (Laboratory Scale)

  • Aqueous Isolation: Under no circumstances should 2-Anhydro-3-fluoro-quinic acid solutions be poured down the drain. Isolate all liquid and solid waste containing this compound immediately upon experiment completion.

  • Container Selection: Store waste exclusively in High-Density Polyethylene (HDPE) containers. Causality: Avoid glass containers; if trace degradation occurs over time, any generated HF will rapidly etch and compromise silicate glass, leading to a containment breach.

  • Chemical Segregation: Do not mix with non-halogenated organic waste. Explicitly label the container as "Halogenated Organic Acid Waste - Fluorinated (Requires HTI)".

Phase 2: Transport and Vendor Hand-off

  • Vendor Verification: Contract exclusively with a licensed hazardous waste disposal facility that explicitly offers High-Temperature Incineration (HTI) for fluorinated compounds.

  • Manifesting: Ensure the waste manifest clearly indicates the presence of covalently bound fluorine to trigger the vendor's HTI routing rather than standard solvent blending.

Phase 3: High-Temperature Incineration (HTI) Execution

  • Thermal Parameters: The facility must operate the incinerator at a minimum temperature of 1,100 °C[5].

  • Residence Time: The gas residence time within the combustion chamber must be ≥ 2 seconds to ensure complete mineralization and prevent PIC formation[5].

Phase 4: Post-Combustion Flue Gas Scrubbing

  • Alkaline Scrubbing: The incinerator must be equipped with an alkaline wet scrubber (typically utilizing a calcium hydroxide, Ca(OH)₂, suspension).

  • Neutralization Reaction: This scrubber captures the HF gas generated during combustion, neutralizing it into stable, inert calcium fluoride (CaF₂) solid waste, which can then be safely landfilled[5].

Quantitative Operational Parameters

To facilitate vendor auditing and internal compliance, the following table summarizes the mandatory parameters for the destruction of 2-Anhydro-3-fluoro-quinic acid compared to standard organic waste.

ParameterStandard Organic Waste2-Anhydro-3-fluoro-quinic AcidScientific Rationale
Incineration Temperature 800 °C – 900 °C≥ 1,100 °C Required to break the highly stable C-F bond (485 kJ/mol)[5].
Gas Residence Time 1 second≥ 2 seconds Prevents formation of toxic Products of Incomplete Combustion (PICs)[2].
Flue Gas Treatment Standard particulate filterAlkaline Wet Scrubber (Ca(OH)₂) Neutralizes highly corrosive HF gas into inert CaF₂[5].
Primary Container Glass or PlasticHDPE Plastic Prevents container breach from potential trace HF glass etching.

Process Visualization

The following diagram illustrates the critical decision matrix and chemical transformation pathway for the disposal of this fluorinated organic acid.

DisposalWorkflow Start 2-Anhydro-3-fluoro-quinic acid (Lab Waste) Segregation Segregation & Containment (HDPE, No Aqueous Discharge) Start->Segregation Vendor Licensed Hazardous Waste Vendor Segregation->Vendor HTI High-Temperature Incineration (>1100°C, >2s residence) Vendor->HTI Proper Route StandardInc Standard Incineration (<1000°C) Vendor->StandardInc Improper Route Scrubber Alkaline Flue Gas Scrubber (Ca(OH)2) HTI->Scrubber HF Gas Neutralization Hazard Toxic PICs & HF Gas Emission (Environmental Hazard) StandardInc->Hazard Safe Complete Mineralization (CO2, H2O, CaF2 Solid) Scrubber->Safe

Figure 1: Disposal workflow for fluorinated organic acids, highlighting the critical HTI pathway.

References

  • [1] BindingDB BDBM50170813 (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-cyclohex-2-enecarboxylic acid. BindingDB. 1

  • [4] Drinking Water Health Advisory for Perfluorooctanoic Acid (PFOA). U.S. Environmental Protection Agency (EPA). 4

  • [2] Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. PubMed Central (PMC). 2

  • [3] Emissions from incineration of fluoropolymer materials. Norwegian Institute for Air Research (NILU). 3

  • [5] High-temperature incineration still key to destroying PFAS, UK study finds. Envirotec Magazine. 5

Sources

Handling

Personal protective equipment for handling 2-Anhydro-3-fluoro-quinic acid

As a Senior Application Scientist, I recognize that handling specialized experimental compounds requires more than just a superficial reading of a safety data sheet. It demands a mechanistic understanding of the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized experimental compounds requires more than just a superficial reading of a safety data sheet. It demands a mechanistic understanding of the chemical's properties and a self-validating operational framework.

2-Anhydro-3-fluoro-quinic acid (Molecular Formula: C7H9FO5)[1] is a highly specific, fluorinated small molecule. In modern drug discovery, it is primarily utilized as a competitive inhibitor and binding ligand for the enzyme 3-dehydroquinate dehydratase[2]. Because this enzyme is a critical node in the shikimate pathway of high-priority pathogens, this compound is frequently handled by researchers investigating novel antimicrobials against Helicobacter pylori[3] and Campylobacter jejuni[4].

However, as a fluorinated organic acid, it presents unique handling, solubilization, and disposal challenges. This guide provides the definitive, step-by-step operational and safety protocols required to handle this compound with uncompromising scientific integrity.

Mechanistic Basis for Safety and PPE Selection

To design an effective safety protocol, we must first understand the causality between the compound's physicochemical properties and its biological risks. We do not wear Personal Protective Equipment (PPE) merely for compliance; we wear it to create targeted barriers against specific molecular behaviors.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueSafety & Handling Implication
Molecular Weight 192.14 g/mol [1]Low molecular weight; high mobility and dispersion risk if the lyophilized powder is aerosolized.
XLogP3 -1.7[1]Highly hydrophilic. If exposed to mucous membranes or sweat, it will rapidly dissolve and absorb.
Polar Surface Area 98 Ų[1]High polarity necessitates the use of polar aprotic solvents (e.g., anhydrous DMSO) to maintain stable, concentrated master stocks without hydrolytic degradation.
Functional Groups Fluoro-alkene, Carboxylic acidThe carbon-fluorine bond alters metabolic stability, while the acidic moiety can cause localized tissue irritation upon transdermal exposure.

Based on these properties, the following PPE matrix establishes a self-validating safety perimeter.

Table 2: Core PPE Matrix

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from highly soluble, acidic micro-particulates that would rapidly dissolve in tear fluid (due to the -1.7 LogP).
Hand Protection Double-layered Nitrile Gloves (≥5 mil)The outer layer absorbs immediate physical contact; the inner layer provides a fail-safe against the transdermal permeation of fluorinated organics.
Body Protection Flame-resistant (FR) Lab CoatPrevents the accumulation of static charge, which is the primary cause of powder aerosolization and repulsion during analytical weighing.
Respiratory N95/P100 Particulate RespiratorMandatory if handling the dry powder outside of a Class II Biosafety Cabinet or chemical fume hood to mitigate inhalation of bioavailable dust.

Operational Workflow: Solubilization and Handling Protocol

When preparing 2-Anhydro-3-fluoro-quinic acid for enzymatic assays (such as targeting AroQ[4]), the integrity of the stock solution is paramount. The following protocol ensures both operator safety and chemical stability.

OperationalWorkflow Start 1. Fume Hood Prep Verify airflow & don PPE Weighing 2. Compound Weighing Use anti-static micro-spatula Start->Weighing Solubilization 3. Solubilization Dissolve in anhydrous DMSO Weighing->Solubilization Aliquoting 4. Aliquoting Prepare single-use vials Solubilization->Aliquoting Storage 5. Cryo-Storage Store at -20°C to -80°C Aliquoting->Storage

Figure 1: Step-by-step operational workflow for handling 2-Anhydro-3-fluoro-quinic acid.

Step-by-Step Methodology:
  • Environmental Preparation : Conduct all dry-powder handling inside a certified chemical fume hood (face velocity 80–100 FPM). Ensure the workspace is cleared of cross-contaminants.

  • Anti-Static Weighing : Use a calibrated analytical balance equipped with a draft shield. Crucial Causality: Use an anti-static micro-spatula. Lyophilized fluorinated powders easily hold static charges and will repel from standard metal spatulas, creating an invisible aerosol hazard.

  • Primary Solubilization : Transfer the weighed solid directly into a borosilicate glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentrated master stock (e.g., 10 mM to 50 mM).

    • Causality: While the compound is water-soluble, storing it in aqueous buffers accelerates the hydrolysis of the delicate fluoro-cyclohexene ring. Anhydrous DMSO arrests this degradation.

  • Self-Validation Check : Before proceeding to any downstream enzymatic assay, visually inspect the DMSO stock against a strong light source. The solution must be perfectly optically clear. Any turbidity indicates incomplete solubilization, which will artificially lower your active concentration and invalidate subsequent binding affinity ( Ki​ ) calculations[2].

  • Aliquoting and Storage : Divide the master stock into single-use amber microcentrifuge tubes. Store immediately at -20°C. This prevents freeze-thaw cycles that induce micro-precipitation and protects the compound from photobleaching.

Spill Response and Disposal Plan

Because 2-Anhydro-3-fluoro-quinic acid contains a carbon-fluorine bond, it must be treated with the same environmental caution applied to broader per- and polyfluoroalkyl substances (PFAS) and halogenated organics[1]. It must never be disposed of in standard aqueous drain systems.

SpillResponse Spill Spill Event 2-Anhydro-3-fluoro-quinic acid Assess State Assessment Identify physical form Spill->Assess Powder Powder Spill Cover with damp absorbent to block aerosolization Assess->Powder Liquid Liquid Spill Apply inert chemical absorbent Assess->Liquid Clean Decontamination Wipe with 10% alkaline solution, then DI water Powder->Clean Liquid->Clean Dispose Hazardous Waste Double-bag as halogenated organic waste Clean->Dispose

Figure 2: Logical decision tree for spill response and decontamination procedures.

Step-by-Step Spill Mitigation:
  • Immediate Isolation : If a spill occurs outside the fume hood, immediately instruct personnel to step back to prevent tracking the compound throughout the laboratory.

  • Form-Specific Containment :

    • For Dry Powder: Do not sweep. Sweeping generates airborne particulates. Instead, gently cover the powder with paper towels slightly dampened with water or ethanol to trap the dust, then carefully gather the towels.

    • For Liquid (DMSO Stock): Surround and cover the spill with an inert, universal chemical absorbent pad or diatomaceous earth. Do not use combustible materials (like standard paper towels) for large DMSO spills.

  • Chemical Decontamination : Wash the affected surface with a mild alkaline detergent solution (to neutralize any residual acidic traces), followed by a thorough wipe-down with Deionized (DI) water.

  • Regulated Disposal : Place all cleanup materials, contaminated gloves, and empty compound vials into a heavy-duty, sealable hazardous waste bag. Label strictly as "Halogenated Organic Waste - Contains Fluorinated Compounds" and transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Sources

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